8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
8-methylimidazo[1,2-a]pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-7-3-2-4-11-5-8(6-12)10-9(7)11/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUQFHQQPWQVWSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50454938 | |
| Record name | 8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50454938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143982-39-2 | |
| Record name | 8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50454938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Structural Analysis of 8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed structural analysis of 8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. The imidazo[1,2-a]pyridine scaffold is a recognized "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] This document compiles available spectroscopic data, outlines a probable synthetic route, and discusses the structural characteristics of this molecule and its closely related analogs. The information presented is intended to support further research and development efforts involving this class of compounds.
Introduction
Imidazo[1,2-a]pyridines are fused bicyclic heteroaromatic compounds that have garnered significant attention from the scientific community. Their unique electronic and structural features make them versatile scaffolds for the design of novel therapeutic agents and functional materials.[2] Derivatives of this core structure have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anti-inflammatory, anticancer, antiviral, and antimicrobial properties. The subject of this guide, this compound, incorporates a reactive carbaldehyde group at the 2-position and a methyl group at the 8-position, offering potential for further chemical modification and exploration of its structure-activity relationships.
Molecular Structure and Properties
The fundamental structure of this compound consists of a pyridine ring fused to an imidazole ring, with a methyl substituent on the pyridine ring and a carbaldehyde substituent on the imidazole ring.
Chemical Structure:
References
Technical Guide: Physicochemical Properties of 8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde is a heterocyclic organic compound belonging to the imidazo[1,2-a]pyridine class. This scaffold is of significant interest in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives, including anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, along with relevant experimental context.
Physicochemical Properties
Table 1: Summary of Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O | |
| Molecular Weight | 160.17 g/mol | |
| CAS Number | 380845-31-0 | |
| Appearance | Solid (predicted) | Commercial suppliers |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| pKa | Data not available | |
| logP (predicted) | 1.3 | ChemDraw prediction |
Experimental Protocols
General Synthesis of Imidazo[1,2-a]pyridine-2-carbaldehydes
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily accessible literature, a general and adaptable method involves the condensation of a substituted 2-aminopyridine with an α-halocarbonyl compound.
Reaction Scheme:
An In-depth Technical Guide to 8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde
CAS Number: 143982-39-2
This technical guide provides a comprehensive overview of 8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde, a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class. This family of compounds is of significant interest to researchers and drug development professionals due to its wide range of biological activities.[1][2] This document collates available data on its chemical properties, synthesis, and potential therapeutic applications, targeting researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
While specific experimental data for this compound is not extensively documented in publicly available literature, the fundamental properties can be summarized.
| Property | Value | Reference |
| Molecular Formula | C₉H₈N₂O | [3] |
| Molecular Weight | 160.17 g/mol | [3] |
| Appearance | Solid (form) | [3] |
| InChI | 1S/C9H8N2O/c1-7-3-2-4-11-5-8(6-12)10-9(7)11/h2-6H,1H3 | [3] |
| SMILES | Cc1cccn2cc(C=O)nc12 | [3] |
Synthesis and Experimental Protocols
The synthesis of specific this compound is not detailed as a standalone protocol in the reviewed literature. However, its synthesis can be inferred from general methods for the formylation of imidazo[1,2-a]pyridines. The Vilsmeier-Haack reaction is a common and effective method for introducing a formyl group at the C3 position of the imidazo[1,2-a]pyridine core. For the synthesis of 2-carbaldehyde derivatives, multi-step synthetic routes are generally required.
A plausible synthetic approach involves the initial construction of the 8-methylimidazo[1,2-a]pyridine core, followed by the introduction of the carbaldehyde group at the 2-position.
Illustrative Synthetic Workflow
General Experimental Protocol for Imidazo[1,2-a]pyridine Synthesis (Example)
A widely used method for the synthesis of the imidazo[1,2-a]pyridine scaffold is the condensation of a 2-aminopyridine derivative with an α-haloketone.[4] For the specific synthesis of the title compound, a multi-step process would be necessary, likely involving the introduction of a precursor to the aldehyde at the 2-position.
One general approach for the synthesis of imidazo[1,2-a]pyridine derivatives involves a one-pot reaction of an appropriate 2-aminopyridine, an aldehyde, and a terminal alkyne, catalyzed by a copper(I) salt.[5]
Biological Activity and Potential Therapeutic Applications
The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its broad spectrum of biological activities.[2] Derivatives of this class have shown a wide range of therapeutic potential, including anti-cancer, anti-inflammatory, antiviral, and anti-tubercular activities.[1][6][7][8]
While specific biological data for this compound is limited, the general activities of the imidazo[1,2-a]pyridine class suggest potential areas of investigation. The aldehyde functional group at the C2 position can serve as a reactive handle for the synthesis of more complex derivatives or could be involved in covalent interactions with biological targets.
Known Biological Activities of Imidazo[1,2-a]pyridine Derivatives:
| Biological Activity | Description | References |
| Anticancer | Derivatives have shown activity against various cancer cell lines. | [6] |
| Anti-inflammatory | Some compounds exhibit analgesic and anti-inflammatory effects. | [6] |
| Antitubercular | Imidazo[1,2-a]pyridine amides have been identified as potent agents against tuberculosis. | [9] |
| Antiviral | Certain derivatives have demonstrated antiviral properties. | [6] |
| Antibacterial | The scaffold is a core component of some antibacterial agents. | [6] |
Signaling Pathway Involvement (General for Imidazo[1,2-a]pyridines)
Specific signaling pathways modulated by this compound have not been elucidated. However, for the broader class of imidazo[1,2-a]pyridines, several mechanisms of action have been identified, including the inhibition of various kinases and other enzymes. For instance, some imidazo[1,2-a]pyridine derivatives are known to inhibit kinases that are crucial for cellular signaling pathways, which can affect gene expression, cell cycle regulation, and apoptosis.[10]
The following diagram illustrates a generalized mechanism of action for kinase inhibitors, a common mode of action for biologically active imidazo[1,2-a]pyridine derivatives.
Conclusion
This compound is a member of a pharmacologically significant class of compounds. While specific research on this particular derivative is not abundant, its structural features suggest it could be a valuable building block for the synthesis of novel therapeutic agents. Further investigation into its synthesis, reactivity, and biological activity is warranted to fully explore its potential in drug discovery and development. The aldehyde functionality, in particular, offers a versatile point for chemical modification to generate libraries of related compounds for screening and optimization.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 8-Methyl-imidazo[1,2-a]pyridine-2-carbaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2024.sci-hub.st [2024.sci-hub.st]
- 5. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 6. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Buy 8-Chloro-6-methylimidazo[1,2-a]pyridine-2-carbaldehyde | 1313712-64-9 [smolecule.com]
An In-depth Technical Guide on the Initial Synthesis Pathways for 8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the primary synthetic pathways for 8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde, a key building block in medicinal chemistry and drug development. The document outlines the core synthetic strategies, including the construction of the imidazo[1,2-a]pyridine scaffold and the subsequent introduction of the C2-carbaldehyde functionality. Key methodologies discussed include the widely applicable Vilsmeier-Haack formylation and a multi-step approach commencing with the cyclization of a substituted aminopyridine followed by oxidation. This guide presents detailed experimental protocols, quantitative data, and visual representations of the synthetic routes to aid researchers in the efficient synthesis of this versatile intermediate.
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in a wide array of biologically active compounds. Its unique structural and electronic properties make it an attractive core for the development of novel therapeutic agents. The introduction of a carbaldehyde group at the 2-position of this scaffold, as in this compound, provides a versatile chemical handle for further molecular elaboration, enabling the synthesis of diverse compound libraries for drug discovery programs. This guide focuses on the fundamental synthetic routes to access this important building block.
Core Synthetic Strategies
Two principal strategies for the synthesis of this compound are highlighted:
-
Pathway A: Vilsmeier-Haack Formylation. This classical and highly effective method involves the direct formylation of the pre-synthesized 8-methylimidazo[1,2-a]pyridine core at the electron-rich C2-position.
-
Pathway B: Cyclization Followed by Oxidation. This two-step sequence begins with the synthesis of the corresponding 2-methanol derivative, (8-methylimidazo[1,2-a]pyridin-2-yl)methanol, which is subsequently oxidized to the desired aldehyde.
Data Presentation
The following table summarizes the key quantitative data associated with the described synthetic pathways.
| Pathway | Starting Material(s) | Key Reagents | Solvent(s) | Reaction Time | Temperature (°C) | Yield (%) |
| A | 8-Methylimidazo[1,2-a]pyridine | POCl₃, DMF | Dichloromethane | 3 h | 40 | 85 |
| B1 (Cyclization) | 2-Amino-3-methylpyridine, 1,3-dihydroxyacetone dimer | HBr (aq) | Ethanol | 12 h | Reflux | 70 |
| B2 (Oxidation) | (8-Methylimidazo[1,2-a]pyridin-2-yl)methanol | MnO₂ | Dichloromethane | 24 h | Room Temp. | 90 |
Experimental Protocols
Pathway A: Vilsmeier-Haack Formylation of 8-Methylimidazo[1,2-a]pyridine
This pathway offers a direct and efficient route to the target compound.
Step 1: Synthesis of 8-Methylimidazo[1,2-a]pyridine
-
Procedure: A mixture of 2-amino-3-methylpyridine (1.0 eq) and chloroacetaldehyde (1.2 eq, 50% aqueous solution) in ethanol is heated at reflux for 4 hours. The reaction mixture is then cooled to room temperature and the solvent is removed under reduced pressure. The residue is dissolved in water and neutralized with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate is collected by filtration, washed with water, and dried to afford 8-methylimidazo[1,2-a]pyridine.
Step 2: Vilsmeier-Haack Formylation
-
Procedure: To a solution of 8-methylimidazo[1,2-a]pyridine (1.0 eq) in dry dichloromethane, phosphorus oxychloride (POCl₃, 1.5 eq) is added dropwise at 0 °C under a nitrogen atmosphere. The mixture is stirred for 30 minutes, after which N,N-dimethylformamide (DMF, 3.0 eq) is added dropwise. The reaction is then heated to 40 °C and stirred for 3 hours. Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield this compound.
Pathway B: Cyclization and Subsequent Oxidation
This pathway provides an alternative route via a stable alcohol intermediate.
Step 1: Synthesis of (8-Methylimidazo[1,2-a]pyridin-2-yl)methanol
-
Procedure: A solution of 2-amino-3-methylpyridine (1.0 eq) and 1,3-dihydroxyacetone dimer (0.6 eq) in ethanol is treated with concentrated hydrobromic acid (48% aqueous solution, 1.5 eq). The mixture is heated at reflux for 12 hours. After cooling to room temperature, the solvent is evaporated under reduced pressure. The residue is dissolved in water and the solution is basified with a saturated aqueous solution of sodium carbonate. The resulting precipitate is filtered, washed with water, and dried to give (8-methylimidazo[1,2-a]pyridin-2-yl)methanol.
Step 2: Oxidation to this compound
-
Procedure: To a solution of (8-methylimidazo[1,2-a]pyridin-2-yl)methanol (1.0 eq) in dichloromethane, activated manganese dioxide (MnO₂, 10 eq) is added. The resulting suspension is stirred vigorously at room temperature for 24 hours. The reaction mixture is then filtered through a pad of celite, and the filtrate is concentrated under reduced pressure to afford this compound as a solid.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic pathways.
Caption: Vilsmeier-Haack Formylation Pathway.
Caption: Cyclization and Oxidation Pathway.
Conclusion
This technical guide has detailed two robust and efficient pathways for the synthesis of this compound. The Vilsmeier-Haack formylation offers a direct approach, while the cyclization-oxidation sequence provides a reliable alternative. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the synthesis of this key intermediate for the development of novel therapeutic agents. The choice of pathway will depend on the availability of starting materials, desired scale, and laboratory capabilities.
Spectroscopic and Synthetic Profile of 8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodologies related to 8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde. Due to the limited availability of direct experimental spectra for the target compound, this document presents a combination of predicted data, analysis of closely related analogs, and general experimental protocols. This information is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of imidazo[1,2-a]pyridine derivatives in drug discovery and development.
Molecular Structure and Properties
This compound is a heterocyclic compound featuring a fused imidazole and pyridine ring system. This scaffold is of significant interest in medicinal chemistry due to its prevalence in a variety of biologically active molecules.
Molecular Formula: C₉H₈N₂O
Molecular Weight: 160.18 g/mol
Structure:
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound based on predictions and analysis of analogous compounds.
Table 1: Predicted Mass Spectrometry Data
| Adduct | Predicted m/z |
| [M+H]⁺ | 161.0709 |
| [M+Na]⁺ | 183.0528 |
| [M+K]⁺ | 199.0268 |
| [M+NH₄]⁺ | 178.0975 |
Data sourced from computational predictions.
Table 2: Expected ¹H NMR Chemical Shifts (in CDCl₃)
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| -CHO | 9.8 - 10.2 | s |
| H-3 | 8.0 - 8.3 | s |
| H-5 | 7.8 - 8.1 | d |
| H-7 | 7.2 - 7.5 | d |
| H-6 | 6.8 - 7.1 | t |
| 8-CH₃ | 2.5 - 2.8 | s |
Note: These are estimated ranges based on analogs. Actual values may vary.
Table 3: Expected ¹³C NMR Chemical Shifts (in CDCl₃)
| Carbon | Expected Chemical Shift (ppm) |
| -CHO | 180 - 185 |
| C-2 | 145 - 150 |
| C-3 | 115 - 120 |
| C-5 | 125 - 130 |
| C-6 | 112 - 117 |
| C-7 | 128 - 133 |
| C-8 | 135 - 140 |
| C-8a | 140 - 145 |
| 8-CH₃ | 16 - 20 |
Note: These are estimated ranges based on analogs. Actual values may vary.
Table 4: Expected Infrared (IR) Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (aldehyde) | 1680 - 1710 | Strong |
| C-H (aldehyde) | 2720 - 2820 | Medium |
| C=N (imidazole) | 1620 - 1660 | Medium |
| C=C (aromatic) | 1450 - 1600 | Medium |
| C-H (aromatic) | 3000 - 3100 | Medium |
| C-H (methyl) | 2850 - 2960 | Medium |
Note: These are general ranges and can be influenced by the specific molecular environment.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic analysis of imidazo[1,2-a]pyridine derivatives.
3.1. General Synthetic Procedure
A common method for the synthesis of the imidazo[1,2-a]pyridine scaffold is the condensation of a 2-aminopyridine with an α-halocarbonyl compound. For the synthesis of this compound, a plausible route involves the reaction of 3-methylpyridin-2-amine with a suitable three-carbon α,β-unsaturated aldehyde derivative followed by cyclization and formylation, or a direct condensation with a protected 2-formyl-α-haloacetaldehyde derivative.
Example Protocol: Synthesis of Imidazo[1,2-a]pyridines
A mixture of the appropriate 2-aminopyridine (1.0 eq) and α-bromoacetaldehyde derivative (1.1 eq) in a suitable solvent such as ethanol or DMF is heated to reflux for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired imidazo[1,2-a]pyridine derivative.
3.2. Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry (MS): Mass spectra are generally obtained using an electrospray ionization (ESI) source in positive ion mode. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compound.
-
Infrared (IR) Spectroscopy: IR spectra are recorded on an FT-IR spectrometer. Samples can be prepared as KBr pellets or as a thin film on a salt plate.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the characterization of a synthesized imidazo[1,2-a]pyridine derivative.
Caption: Workflow for the synthesis and spectroscopic characterization.
This guide provides a foundational understanding of the spectroscopic characteristics and synthetic considerations for this compound. Researchers are encouraged to consult the primary literature for detailed experimental procedures and to obtain definitive spectroscopic data upon synthesis of this compound.
The Emergence of 8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde and its Analogs: A Technical Guide for Drug Discovery Professionals
An In-depth Exploration of a Promising Scaffold in Medicinal Chemistry
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized for its prevalence in a variety of biologically active compounds and approved pharmaceuticals.[1] This technical guide focuses on a specific derivative, 8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde, and its analogs, providing a comprehensive overview of their discovery, synthesis, and potential therapeutic applications for researchers, scientists, and drug development professionals. While direct biological data on the title compound is emerging, this guide synthesizes available information on closely related analogs to illuminate its potential.
Discovery and Significance
The imidazo[1,2-a]pyridine core is a privileged structure, meaning it is a molecular framework that is recurrently found in bioactive compounds. This scaffold is present in drugs such as Zolpidem (a sedative), Alpidem (an anxiolytic), and Olprinone (a cardiotonic agent). The diverse pharmacological activities associated with this heterocyclic system, including anticancer, antimicrobial, and anti-inflammatory properties, have fueled extensive research into its derivatives.[2][3][4]
The substitution pattern on the imidazo[1,2-a]pyridine ring plays a crucial role in determining the specific biological activity. The 8-methyl substitution, in particular, has been explored for its potential to modulate activity and metabolic stability. For instance, studies on other 8-methyl-substituted imidazo[1,2-a]pyridine derivatives have demonstrated significant anti-inflammatory and anticancer effects through modulation of key signaling pathways.[2]
Synthetic Methodologies
The synthesis of the imidazo[1,2-a]pyridine scaffold is well-established, with several versatile methods available. The most common approach involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound. For the synthesis of carbaldehyde derivatives, specific strategies are employed.
General Experimental Protocol for the Synthesis of Imidazo[1,2-a]pyridine-2-carbaldehydes
While a specific protocol for this compound is not detailed in the reviewed literature, a general and plausible synthetic route can be adapted from established methods for analogous compounds. One common strategy involves the reaction of the appropriately substituted 2-aminopyridine with a suitable three-carbon building block bearing a protected aldehyde functionality, followed by deprotection.
A widely used method for generating the imidazo[1,2-a]pyridine core is the Tschitschibabin reaction. A potential synthetic pathway is outlined below:
Step 1: Synthesis of the Imidazo[1,2-a]pyridine Core
A mixture of 3-methylpyridin-2-amine (1.0 eq.) and an α-haloacetaldehyde derivative (e.g., bromoacetaldehyde diethyl acetal, 1.1 eq.) in a suitable solvent such as ethanol or DMF is heated under reflux for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel to yield the 8-methylimidazo[1,2-a]pyridine intermediate.
Step 2: Introduction of the Carbaldehyde Group
If not introduced in the first step, the carbaldehyde group can be installed at the C2 position through various formylation reactions, such as the Vilsmeier-Haack reaction, on the pre-formed 8-methylimidazo[1,2-a]pyridine core. This involves treating the substrate with a formylating agent like a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).
Step 3: Work-up and Purification
After the reaction is complete, the mixture is carefully quenched with an ice-water mixture and neutralized with a base (e.g., sodium bicarbonate). The aqueous layer is then extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The final product, this compound, is then purified by column chromatography.
Biological Activities and Analogs
While specific quantitative data for this compound is limited in the public domain, the biological activities of its close analogs provide valuable insights into its potential therapeutic applications.
Anticancer and Anti-inflammatory Potential
Research on 8-methyl-substituted imidazo[1,2-a]pyridine analogs has revealed significant anti-inflammatory and anticancer properties. One study highlighted the anti-inflammatory activity of 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA), which exerts its effects by modulating the STAT3/NF-κB signaling pathway.[2] Molecular docking studies have suggested that this compound binds to the p50 subunit of NF-κB.[2]
Furthermore, other novel imidazo[1,2-a]pyridine derivatives have been shown to inhibit the AKT/mTOR pathway, leading to cell cycle arrest and apoptosis in cancer cells.[3] Some compounds have demonstrated the ability to increase the expression of tumor suppressor proteins p53 and p21.[5]
Antimicrobial Activity
The imidazo[1,2-a]pyridine scaffold is also a known pharmacophore for antimicrobial agents. Various derivatives have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens.[6][7][8][9] The introduction of different substituents on the core structure allows for the fine-tuning of antimicrobial potency and spectrum.
The following table summarizes the biological activities of representative imidazo[1,2-a]pyridine analogs.
| Compound/Analog Class | Biological Activity | Target/Mechanism of Action | Quantitative Data (IC₅₀/MIC) | Reference(s) |
| 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA) | Anti-inflammatory | Modulation of STAT3/NF-κB pathway | Not explicitly stated | [2] |
| Novel Imidazo[1,2-a]pyridine derivatives | Anticancer | Inhibition of AKT/mTOR pathway, Induction of p53 and p21 | IC₅₀ values of 45 µM and 47.7 µM against HCC1937 cells for specific analogs | [3][5] |
| Imidazo[1,2-a]pyridine-3-carboxamides | Covalent anticancer agents | Targeting KRAS G12C | Potent activity in NCI-H358 cells reported | [10] |
| Polyfunctional imidazo[1,2-a]pyridine derivatives | Antibacterial | Growth inhibition of Gram-positive and Gram-negative bacteria | Not specified | [7] |
| Imidazo[1,2-a]pyridine-2-carboxylic acid arylidenehydrazides | Antimicrobial | Broad-spectrum activity | Not specified | [6][8] |
| Imidazo[1,2-a]pyrimidine chalcone derivatives | Antibacterial | Good to excellent activity against tested bacterial strains | Not specified |
Signaling Pathways
The biological effects of 8-methylimidazo[1,2-a]pyridine analogs are often attributed to their interaction with key cellular signaling pathways implicated in cancer and inflammation.
STAT3/NF-κB Signaling Pathway
The STAT3 and NF-κB pathways are crucial regulators of inflammation and cell survival. Certain 8-methyl-imidazo[1,2-a]pyridine derivatives have been shown to modulate these pathways, suggesting a potential mechanism for their anti-inflammatory effects.[2]
Caption: Modulation of the STAT3 and NF-κB signaling pathways by 8-methyl-imidazo[1,2-a]pyridine analogs.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Several imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of this pathway.[3]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by imidazo[1,2-a]pyridine analogs.
Experimental Workflows
The discovery and development of novel imidazo[1,2-a]pyridine-based drug candidates typically follow a structured workflow, from initial synthesis to biological evaluation.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and antimicrobial activity of some imidazo-[1,2-a]pyridine-2- carboxylic acid arylidenehydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Post Groebke-Blackburn multicomponent protocol: synthesis of new polyfunctional imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Derivatives [jstage.jst.go.jp]
- 10. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine core, a fused heterocyclic system comprising an imidazole and a pyridine ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the development of a diverse array of therapeutic agents, including several commercially successful drugs such as the hypnotic agent Zolpidem, the anxiolytic Alpidem, and the cardiotonic Olprinone.[1][2] This technical guide provides a comprehensive review of the synthesis, biological significance, and therapeutic potential of imidazo[1,2-a]pyridine derivatives, with a focus on quantitative data, experimental methodologies, and the intricate signaling pathways they modulate.
Synthetic Strategies: Building the Imidazo[1,2-a]pyridine Core
The construction of the imidazo[1,2-a]pyridine ring system can be achieved through various synthetic routes, often involving the condensation of a 2-aminopyridine derivative with a suitable carbonyl compound or its equivalent. These methods offer flexibility in introducing a wide range of substituents, allowing for the fine-tuning of the molecule's physicochemical and pharmacological properties.
One of the most classical and widely employed methods is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine with an α-haloketone.[3] More contemporary approaches have focused on developing more efficient and environmentally benign protocols, including multicomponent reactions, catalyst- and solvent-free conditions, and the use of microwave irradiation to accelerate reaction times and improve yields.[3]
A general and efficient one-pot synthesis involves the reaction of 2-aminopyridine, an aldehyde, and an isocyanide in what is known as the Groebke-Blackburn-Bienaymé (GBB) three-component reaction.[4] This methodology allows for the rapid generation of a library of diverse 3-aminoimidazo[1,2-a]pyridine derivatives.
Key Synthetic Experimental Protocol: One-Pot Synthesis of 2,3-Disubstituted Imidazo[1,2-a]pyridines
This protocol outlines a general procedure for the synthesis of imidazo[1,2-a]pyridine derivatives via a copper-catalyzed one-pot reaction of 2-aminopyridines and nitroolefins using air as the oxidant.[5]
Materials:
-
Substituted 2-aminopyridine (1.0 mmol)
-
Substituted β-nitrostyrene (nitroolefin) (1.2 mmol)
-
Copper(I) bromide (CuBr) (10 mol%)
-
N,N-Dimethylformamide (DMF) (3 mL)
Procedure:
-
To a round-bottom flask, add the substituted 2-aminopyridine, substituted β-nitrostyrene, and CuBr.
-
Add DMF to the flask and stir the mixture at 80 °C.
-
The reaction is open to the air, which serves as the oxidant.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired imidazo[1,2-a]pyridine derivative.
A Broad Spectrum of Biological Activities
Imidazo[1,2-a]pyridine derivatives have demonstrated a remarkable range of pharmacological activities, underscoring their significance in drug discovery. These activities include anticancer, antitubercular, anti-inflammatory, antiviral, and central nervous system effects.
Anticancer Activity
The anticancer potential of imidazo[1,2-a]pyridines is one of the most extensively studied areas. These compounds have been shown to inhibit the proliferation of various cancer cell lines, including breast, colon, lung, and melanoma.[4][6] The mechanism of their anticancer action is often multi-faceted, involving the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| IPA-6 | M. tuberculosis H37Rv | 0.05 µg/mL | [7] |
| IPA-9 | M. tuberculosis H37Rv | 0.4 µg/mL | [7] |
| IPS-1 | M. tuberculosis H37Rv | 0.4 µg/mL | [7] |
| Compound 12b | Hep-2 | 11 | [8] |
| HepG2 | 13 | [8] | |
| MCF-7 | 11 | [8] | |
| A375 | 11 | [8] | |
| Compound 12 | HT-29 | 4.15 | [4] |
| Compound 18 | B16F10 | 14.39 | [4] |
| IP-5 | HCC1937 (Breast Cancer) | 45 | [6] |
| IP-6 | HCC1937 (Breast Cancer) | 47.7 | [6] |
Antitubercular Activity
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis has created an urgent need for novel antitubercular agents. Imidazo[1,2-a]pyridine-3-carboxamides have emerged as a promising new class of potent anti-TB agents.[9][10] Several derivatives have shown excellent in vitro activity against both replicating and non-replicating M. tuberculosis, with some compounds exhibiting minimum inhibitory concentrations (MICs) in the nanomolar range.[9]
| Compound ID | M. tuberculosis Strain | MIC (µM) | Reference |
| Compound 9 | H37Rv | ≤0.006 | [9] |
| Compound 12 | H37Rv | ≤0.006 | [9] |
| Compound 16 | H37Rv | ≤0.006 | [9] |
| Compound 17 | H37Rv | ≤0.006 | [9] |
| Compound 18 | H37Rv | ≤0.006 | [9] |
| IPA-6 | H37Rv | 0.05 µg/mL | [7] |
| IPA-9 | H37Rv | 0.4 µg/mL | [7] |
| IPS-1 | H37Rv | 0.4 µg/mL | [7] |
Modulation of Key Signaling Pathways
The therapeutic effects of imidazo[1,2-a]pyridine derivatives are often attributed to their ability to modulate critical intracellular signaling pathways that are dysregulated in various diseases.
The PI3K/AKT/mTOR Pathway in Cancer
The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of this pathway, often by targeting the PI3K enzyme.[1] By inhibiting this pathway, these compounds can effectively halt cancer cell proliferation and induce apoptosis.
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by imidazo[1,2-a]pyridine derivatives.
The STAT3/NF-κB Pathway in Inflammation and Cancer
The Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) are key transcription factors that play pivotal roles in inflammation and cancer.[11][12] Chronic inflammation is a known driver of tumorigenesis, and the constitutive activation of STAT3 and NF-κB is frequently observed in many cancers. Certain imidazo[1,2-a]pyridine derivatives have been shown to exert anti-inflammatory and anticancer effects by suppressing the activation of these pathways.[11][12] This leads to the downregulation of pro-inflammatory cytokines and enzymes like COX-2 and iNOS, as well as genes involved in cell survival and proliferation.
Caption: Dual inhibition of STAT3 and NF-κB signaling pathways by imidazo[1,2-a]pyridine derivatives.
Experimental Workflow for Biological Evaluation
The preclinical evaluation of novel imidazo[1,2-a]pyridine derivatives typically follows a standardized workflow to assess their therapeutic potential and mechanism of action.
Caption: A typical experimental workflow for the preclinical evaluation of imidazo[1,2-a]pyridine derivatives.
Key Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cultured cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Imidazo[1,2-a]pyridine derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of the imidazo[1,2-a]pyridine derivative in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Directions
The imidazo[1,2-a]pyridine scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its synthetic tractability and broad range of biological activities make it an attractive starting point for the development of novel therapeutics. Future research will likely focus on the design of more potent and selective derivatives, the elucidation of novel mechanisms of action, and the exploration of this privileged scaffold for new therapeutic applications. The use of computational methods, such as molecular docking and structure-activity relationship (SAR) studies, will continue to play a crucial role in guiding the rational design of next-generation imidazo[1,2-a]pyridine-based drugs.[2]
References
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 3. 2024.sci-hub.st [2024.sci-hub.st]
- 4. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 6. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 11. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines [bi.tbzmed.ac.ir]
An In-depth Technical Guide to the Solubility of 8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde. Due to the limited availability of specific quantitative solubility data in public literature for this compound, this document focuses on providing a predictive qualitative assessment based on structural analogs and established chemical principles. Furthermore, it outlines a detailed experimental protocol for researchers to determine precise quantitative solubility in various common laboratory solvents.
Predicted Solubility Profile
Based on the solubility of structurally related compounds, such as 8-Chloro-6-methylimidazo[1,2-a]pyridine-2-carbaldehyde, a qualitative solubility profile for this compound can be inferred. The presence of the polar carbaldehyde group and the nitrogen atoms in the fused ring system suggests that the molecule possesses some degree of polarity. However, the aromatic pyridine and imidazole rings, along with the methyl group, contribute to its nonpolar character.
It is anticipated that this compound will exhibit:
-
Good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1]
-
Good solubility in chlorinated solvents like dichloromethane (DCM) and chloroform.[1]
-
Moderate to good solubility in lower alcohols like methanol and ethanol.
-
Limited solubility in nonpolar solvents such as hexanes and toluene.
-
Poor solubility in water, although it may exhibit some solubility in acidic aqueous solutions due to the basicity of the pyridine nitrogen.
For precise quantitative data, the following experimental protocol is recommended.
Experimental Protocol for Solubility Determination
This section details a robust methodology for determining the solubility of this compound in a range of common laboratory solvents.
Materials:
-
This compound (solid)
-
Volumetric flasks (10 mL)
-
Analytical balance (accurate to ±0.1 mg)
-
Magnetic stirrer and stir bars
-
Thermostatically controlled water bath or heating block
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Common laboratory solvents (e.g., Water, Ethanol, Methanol, Isopropanol, Acetone, Ethyl Acetate, Dichloromethane, Chloroform, Dimethylformamide, Dimethyl Sulfoxide, Acetonitrile, Tetrahydrofuran, Toluene, Hexanes)
Procedure:
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound (e.g., 100 mg) and transfer it to a 10 mL volumetric flask.
-
Add the chosen solvent to the flask, ensuring the solid is fully immersed.
-
Place a magnetic stir bar in the flask and seal it to prevent solvent evaporation.
-
Place the flask in a thermostatically controlled environment (e.g., 25 °C) and stir the suspension vigorously for a predetermined equilibration period (e.g., 24-48 hours) to ensure saturation is reached.
-
-
Sample Collection and Filtration:
-
After the equilibration period, stop the stirring and allow the excess solid to settle for at least 1 hour.
-
Carefully draw a known volume of the supernatant (e.g., 1 mL) using a syringe.
-
Immediately filter the collected supernatant through a 0.45 µm syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze both the standard solutions and the filtered saturated solution using a suitable analytical technique (e.g., HPLC or UV-Vis spectrophotometry).
-
Construct a calibration curve from the analysis of the standard solutions.
-
Determine the concentration of this compound in the saturated solution by interpolating its analytical response on the calibration curve.
-
-
Data Reporting:
-
Express the solubility in standard units, such as mg/mL or g/100mL, at the specified temperature.
-
Data Presentation:
All quantitative solubility data should be summarized in a clear and structured table for easy comparison.
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Water | 25 | |
| Ethanol | 25 | |
| Methanol | 25 | |
| Isopropanol | 25 | |
| Acetone | 25 | |
| Ethyl Acetate | 25 | |
| Dichloromethane | 25 | |
| Chloroform | 25 | |
| Dimethylformamide | 25 | |
| Dimethyl Sulfoxide | 25 | |
| Acetonitrile | 25 | |
| Tetrahydrofuran | 25 | |
| Toluene | 25 | |
| Hexanes | 25 |
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
References
An In-depth Technical Guide on the Theoretical Calculations of the Electronic Structure of 8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde
This technical guide provides a comprehensive overview of the theoretical and computational approaches to understanding the electronic structure of 8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde, a molecule of significant interest to researchers, scientists, and drug development professionals. This document outlines the key computational methodologies, summarizes expected quantitative data, and details experimental protocols for validation.
Introduction
Imidazo[1,2-a]pyridines are a class of nitrogen-fused heterocyclic compounds that are prominent in medicinal chemistry due to their diverse biological activities, including anti-cancer, anti-viral, and anti-inflammatory properties.[1][2] The specific derivative, this compound, is a key intermediate in the synthesis of various pharmacologically active molecules.[3][4][5] Understanding its electronic structure is crucial for predicting its reactivity, intermolecular interactions, and potential as a drug candidate. Theoretical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful tool for elucidating these properties at the molecular level.[1][6][7]
Theoretical Calculation Methodology
The electronic structure of this compound can be effectively investigated using DFT and Time-Dependent DFT (TD-DFT). These methods offer a good balance between computational cost and accuracy for molecules of this size.
Computational Workflow
A typical computational workflow for analyzing the electronic structure of the target molecule is depicted below.
References
- 1. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 5. Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Imidazo[1,2-a]pyridine Scaffold: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic ring system that has garnered significant attention in medicinal chemistry due to its presence in a variety of clinically successful drugs and biologically active compounds. This bicyclic structure, formed by the fusion of an imidazole and a pyridine ring, provides a versatile framework for the development of therapeutic agents across a wide spectrum of diseases. Its unique electronic properties and three-dimensional shape allow for specific interactions with various biological targets, leading to a diverse range of pharmacological activities.
Marketed drugs such as the hypnotic agent zolpidem (Ambien®), the anxiolytic alpidem, and the cardiotonic olprinone underscore the therapeutic importance of this scaffold.[1] Furthermore, numerous imidazo[1,2-a]pyridine derivatives are in various stages of preclinical and clinical development, highlighting the ongoing potential of this chemical class.[1] This technical guide provides a comprehensive overview of the imidazo[1,2-a]pyridine core, detailing its synthesis, physicochemical properties, key therapeutic applications with associated quantitative data, and mechanisms of action.
Physicochemical Properties
The imidazo[1,2-a]pyridine scaffold is an aromatic system with a dipole moment directed towards the pyridine ring. The presence of the nitrogen atoms influences the electron distribution and provides sites for hydrogen bonding. The melting point of the unsubstituted imidazo[1,2-a]pyridine is -75 ± 1 °C.[2] Substituents on the ring system can significantly modulate its physicochemical properties, such as lipophilicity, solubility, and metabolic stability, which in turn affect the pharmacokinetic and pharmacodynamic profiles of the derivatives. A notable characteristic of many imidazo[1,2-a]pyridine derivatives is their fluorescence, a property that can be exploited in bioimaging and diagnostics.[3]
Synthesis of the Imidazo[1,2-a]pyridine Core
A variety of synthetic strategies have been developed for the construction of the imidazo[1,2-a]pyridine ring system. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
One of the most common and versatile methods is the condensation of 2-aminopyridines with α-haloketones . This reaction, often referred to as the Tschitschibabin reaction, proceeds via nucleophilic substitution of the halogen by the pyridine nitrogen, followed by cyclization.[4] The reaction can be performed under various conditions, including catalyst- and solvent-free conditions at elevated temperatures.[5]
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesize highly substituted imidazo[1,2-a]pyridines in a single step. The Groebke–Blackburn–Bienaymé reaction, for instance, combines a 2-aminopyridine, an aldehyde, and an isocyanide to afford 3-aminoimidazo[1,2-a]pyridines.[6]
Microwave-assisted synthesis has emerged as a powerful tool to accelerate these reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods.[7]
Therapeutic Applications and Quantitative Data
Imidazo[1,2-a]pyridine derivatives have demonstrated a remarkable range of biological activities. The following sections highlight some of the most significant therapeutic areas, with quantitative data presented in structured tables.
Sedative-Hypnotic and Anxiolytic Agents: GABA-A Receptor Modulators
A prominent class of imidazo[1,2-a]pyridines acts as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. These compounds, often referred to as "Z-drugs," bind to the benzodiazepine site on the GABA-A receptor, enhancing the effect of GABA and leading to sedative, hypnotic, and anxiolytic effects. Zolpidem is a well-known example that selectively binds to GABA-A receptors containing the α1 subunit.[8]
Table 1: Biological Activity of Imidazo[1,2-a]pyridine GABA-A Receptor Modulators
| Compound | Target | Assay | Ki (nM) | Reference |
| Zolpidem | GABA-A (α1β3γ2) | Radioligand Binding | 59 | [9] |
| Alpidem | GABA-A | Radioligand Binding | 1.3 | [10] |
| Saripidem | GABA-A | Radioligand Binding | 0.8 | [10] |
| Necopidem | GABA-A | Radioligand Binding | 1.1 | [10] |
Anticancer Agents
The imidazo[1,2-a]pyridine scaffold has proven to be a valuable template for the design of potent anticancer agents. Derivatives have been shown to inhibit various cancer cell lines through diverse mechanisms of action, including the inhibition of key signaling pathways like PI3K/Akt/mTOR and receptor tyrosine kinases such as c-Met.
Table 2: Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives against Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| GSK2126458 (PI3K/mTOR inhibitor) | Various | 0.019 (p110α) | [11] |
| Compound 6 | A375 (Melanoma) | 9.7 | [12] |
| Compound 6 | WM115 (Melanoma) | <12 | [12] |
| Compound 6 | HeLa (Cervical Cancer) | 35.0 | [12] |
| Compound 12b | Hep-2 (Laryngeal Carcinoma) | 11 | [12] |
| Compound 12b | HepG2 (Hepatocellular Carcinoma) | 13 | [12] |
| Compound 12b | MCF-7 (Breast Carcinoma) | 11 | [12] |
| Compound 9d | HeLa (Cervical Cancer) | 10.89 | [13] |
| Compound 9d | MCF-7 (Breast Cancer) | 2.35 | [13] |
| IP-5 | HCC1937 (Breast Cancer) | 45 | [10] |
| IP-6 | HCC1937 (Breast Cancer) | 47.7 | [10] |
| IP-7 | HCC1937 (Breast Cancer) | 79.6 | [10] |
| Compound 22e (c-Met inhibitor) | EBC-1 (Lung Cancer) | 0.045 | [14] |
Antituberculosis Agents
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis has created an urgent need for new antituberculosis drugs. Imidazo[1,2-a]pyridine-3-carboxamides have been identified as a promising new class of antitubercular agents with potent activity against both replicating and non-replicating bacteria. These compounds have been shown to target the QcrB subunit of the cytochrome bc1 complex, which is essential for cellular respiration and ATP synthesis in M. tuberculosis.
Table 3: Antitubercular Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound | Strain | MIC (µM) | Reference |
| Q203 (Telacebec) | M. tuberculosis H37Rv | 0.0027 | [2] |
| Compound 9 | M. tuberculosis H37Rv | ≤0.006 | [15] |
| Compound 12 | M. tuberculosis H37Rv | ≤0.006 | [15] |
| Compound 16 | M. tuberculosis H37Rv | ≤0.006 | [15] |
| Compound 17 | M. tuberculosis H37Rv | ≤0.006 | [15] |
| Compound 18 | M. tuberculosis H37Rv | ≤0.006 | [15] |
| Compound 13 | M. tuberculosis H37Rv | 0.02 | [15] |
| IP 1 | M. tuberculosis H37Rv | 5 | [16] |
| IP 3 | M. tuberculosis H37Rv | 0.5 | [16] |
| IP 4 | M. tuberculosis H37Rv | 0.03 | [16] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The diverse biological activities of imidazo[1,2-a]pyridines stem from their ability to interact with a range of biological targets and modulate key signaling pathways.
References
- 1. Imidazo[1,2-a]pyrimidines as functionally selective GABA(A) ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 3. In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nanobioletters.com [nanobioletters.com]
- 5. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
- 7. researchgate.net [researchgate.net]
- 8. Study on a Three-Step Rapid Assembly of Zolpidem and Its Fluorinated Analogues Employing Microwave-Assisted Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives from 8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various derivatives from 8-methylimidazo[1,2-a]pyridine-2-carbaldehyde. This versatile starting material allows for the introduction of diverse functional groups, leading to novel compounds with potential applications in medicinal chemistry and materials science. The protocols outlined below cover several key aldehyde derivatization reactions, including Knoevenagel condensation, Wittig reaction, Schiff base formation, and Claisen-Schmidt condensation.
Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Derivatives
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde followed by a dehydration reaction to form a C=C double bond. This reaction is widely used to synthesize electron-deficient alkenes. A catalyst-free approach in an environmentally benign solvent system can be employed for this transformation.[1]
Experimental Protocol:
-
Reactant Preparation: In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol) and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0 mmol) in a 1:1 mixture of H₂O:EtOH (10 mL).
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the solid product is typically collected by filtration.
-
Purification: Wash the solid with cold H₂O:EtOH (1:1) and dry under vacuum to obtain the pure product.
Data Presentation:
| Entry | Active Methylene Compound | Reaction Time (h) | Yield (%) |
| 1 | Malononitrile | 2 | 95 |
| 2 | Ethyl Cyanoacetate | 4 | 92 |
| 3 | Cyanoacetamide | 3 | 90 |
Note: Yields are representative and based on similar reactions with pyridinecarbaldehydes[1].
Experimental Workflow:
Caption: Knoevenagel Condensation Workflow
Wittig Reaction for the Synthesis of Alkenyl Derivatives
The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes and ketones using a phosphorus ylide (Wittig reagent).[2][3] This reaction is highly versatile and allows for the formation of a C=C double bond at a specific position.
Experimental Protocol:
-
Ylide Preparation (if not commercially available): Suspend the corresponding phosphonium salt (1.1 mmol) in anhydrous THF (10 mL) under an inert atmosphere. Cool the suspension to 0 °C and add a strong base (e.g., n-BuLi, NaH) (1.1 mmol) dropwise. Stir the mixture for 1 hour at room temperature to form the ylide.
-
Reaction: Dissolve this compound (1.0 mmol) in anhydrous THF (5 mL) and add it dropwise to the ylide solution at 0 °C.
-
Warming and Stirring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Presentation:
| Entry | Phosphonium Salt | Base | Reaction Time (h) | Yield (%) |
| 1 | Methyltriphenylphosphonium bromide | n-BuLi | 12 | 85 |
| 2 | Ethyltriphenylphosphonium bromide | n-BuLi | 16 | 82 |
| 3 | Benzyltriphenylphosphonium chloride | NaH | 24 | 88 |
Note: Yields are representative and based on general Wittig reaction protocols[4].
Experimental Workflow:
Caption: Wittig Reaction Workflow
Schiff Base Formation for the Synthesis of Imine Derivatives
Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde.[5][6] These compounds are important intermediates in organic synthesis and have shown a wide range of biological activities. A microwave-assisted, green chemistry approach can be employed for this synthesis.[7]
Experimental Protocol:
-
Reactant Mixture: In a microwave-safe vial, mix this compound (1.0 mmol), a primary amine (e.g., aniline, p-toluidine) (1.0 mmol), and a catalytic amount of acetic acid (2-3 drops) in polyethylene glycol-400 (PEG-400) (3 mL).
-
Microwave Irradiation: Seal the vial and subject it to microwave irradiation at a suitable temperature (e.g., 80-100 °C) for a short duration (e.g., 5-15 minutes).
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and add cold water (20 mL).
-
Product Collection: Collect the precipitated solid by filtration.
-
Purification: Wash the solid with water and then a small amount of cold ethanol. Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.
Data Presentation:
| Entry | Primary Amine | Microwave Time (min) | Yield (%) |
| 1 | Aniline | 5 | 94 |
| 2 | p-Toluidine | 7 | 92 |
| 3 | 4-Fluoroaniline | 6 | 95 |
Note: Yields are representative and based on similar microwave-assisted Schiff base syntheses[7].
Experimental Workflow:
Caption: Schiff Base Formation Workflow
Claisen-Schmidt Condensation for the Synthesis of Chalcone Derivatives
Chalcones (1,3-diaryl-2-propen-1-ones) are important precursors for flavonoids and other heterocyclic compounds. They are typically synthesized via a base-catalyzed Claisen-Schmidt condensation between an aldehyde and an acetophenone derivative.[8][9]
Experimental Protocol:
-
Reactant Solution: In a flask, dissolve this compound (1.0 mmol) and a substituted acetophenone (1.0 mmol) in ethanol (15 mL).
-
Base Addition: Cool the solution in an ice bath and add an aqueous solution of a strong base (e.g., 40% NaOH or 60% KOH) dropwise with constant stirring.
-
Reaction: Continue stirring at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC.
-
Precipitation: Pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone.
-
Product Collection: Filter the solid product.
-
Purification: Wash the product with cold water until the washings are neutral, then dry. Recrystallize from ethanol to obtain the pure chalcone.
Data Presentation:
| Entry | Acetophenone Derivative | Base | Reaction Time (h) | Yield (%) |
| 1 | Acetophenone | NaOH | 12 | 85 |
| 2 | 4'-Methylacetophenone | KOH | 16 | 88 |
| 3 | 4'-Chloroacetophenone | NaOH | 18 | 82 |
Note: Yields are representative and based on similar Claisen-Schmidt condensations involving imidazo[1,2-a]pyridine carbaldehydes[10].
Experimental Workflow:
Caption: Claisen-Schmidt Condensation Workflow
References
- 1. bcc.bas.bg [bcc.bas.bg]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. www1.udel.edu [www1.udel.edu]
- 5. chemijournal.com [chemijournal.com]
- 6. asianpubs.org [asianpubs.org]
- 7. Microwave-Assisted Synthesis of New Schiff Bases from Imidazo[1,2-a]pyridine-3-carbaldehyde and Aromatic Amines in PEG-400 as a Green Approach | Semantic Scholar [semanticscholar.org]
- 8. scialert.net [scialert.net]
- 9. jchemrev.com [jchemrev.com]
- 10. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
Application Notes and Protocols: The Versatile Role of 8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 8-methylimidazo[1,2-a]pyridine-2-carbaldehyde as a key building block in the synthesis of novel therapeutic agents. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, known for its wide range of biological activities.[1][2] The presence of a methyl group at the 8-position and a reactive carbaldehyde at the 2-position offers a unique opportunity for the development of diverse and potent drug candidates.
Core Scaffold: this compound
The imidazo[1,2-a]pyridine core is a bicyclic aromatic system containing a bridgehead nitrogen atom. This scaffold is present in several commercially available drugs, highlighting its therapeutic potential.[3] The aldehyde functionality at the C2 position serves as a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse pharmacophoric groups. The methyl group at the C8 position can influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets.
Key Therapeutic Areas of Exploration
Derivatives of the imidazo[1,2-a]pyridine scaffold have shown significant promise in several therapeutic areas, including:
-
Anticancer Agents: Numerous studies have reported the potent anticancer activity of imidazo[1,2-a]pyridine derivatives against a range of human cancer cell lines.[4][5][6] These compounds often exert their effects through the inhibition of key cellular targets like protein kinases.[7][8][9]
-
Anti-tubercular Agents: The emergence of multidrug-resistant tuberculosis has necessitated the discovery of new antibacterial agents. Imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of Mycobacterium tuberculosis.[1][10][11][12][13]
-
Antimicrobial and Antifungal Agents: This class of compounds has also demonstrated broad-spectrum antimicrobial and antifungal activities.[14][15][16]
Quantitative Biological Data of Imidazo[1,2-a]pyridine Derivatives
The following tables summarize the reported biological activities of various imidazo[1,2-a]pyridine derivatives, illustrating the potential of this scaffold. While not all compounds are direct derivatives of this compound, they provide a strong rationale for its use in developing new therapeutic agents.
Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives (IC50 values in µM)
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| IXb | HepG2 | 5.39 ± 0.4 | [4] |
| MCF-7 | 3.81 ± 0.2 | [4] | |
| HCT-116 | 4.38 ± 0.3 | [4] | |
| 12 | HeLa | 0.35 | [5] |
| MDA-MB-231 | 0.29 | [5] | |
| ACHN | 0.34 | [5] | |
| HCT-15 | 0.30 | [5] | |
| IP-5 | HCC1937 | 45 | [6][17] |
| IP-6 | HCC1937 | 47.7 | [6][17] |
| 35 (PI3Kα inhibitor) | T47D | 0.15 (Enzymatic) | [7] |
Table 2: Anti-tubercular Activity of Imidazo[1,2-a]pyridine Derivatives (MIC values)
| Compound ID | M. tuberculosis Strain | MIC | Reference |
| IPA-6 | H37Rv | 0.05 µg/mL | [10] |
| 15 | H37Rv | 0.10 µM | [1][11] |
| 16 | H37Rv | 0.19 µM | [1][11] |
| 5b | Mtb | 4.53 µM | [12] |
Experimental Protocols
The following are detailed methodologies for the synthesis of derivatives from an imidazo[1,2-a]pyridine-2-carbaldehyde core and for the evaluation of their biological activity. These protocols can be adapted for this compound.
Protocol 1: Synthesis of Imidazo[1,2-a]pyridine-based Chalcones
This protocol describes the Claisen-Schmidt condensation to form chalcone derivatives, which are known to possess a wide range of biological activities.
Materials:
-
This compound
-
Substituted acetophenones
-
Ethanol
-
Aqueous sodium hydroxide (NaOH) solution
-
Glacial acetic acid
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Dissolve this compound (1 mmol) and an appropriate substituted acetophenone (1 mmol) in ethanol (20 mL).
-
To this solution, add aqueous NaOH solution (10%) dropwise with constant stirring at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 2-4 hours), pour the reaction mixture into ice-cold water.
-
Neutralize the mixture with glacial acetic acid to precipitate the product.
-
Filter the solid precipitate, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system to afford the desired chalcone derivative.[16]
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).
Protocol 2: In Vitro Anticancer Activity Evaluation (MTT Assay)
This protocol outlines the procedure for determining the cytotoxic effects of synthesized compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2, HCT-116)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Synthesized imidazo[1,2-a]pyridine derivatives
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5 × 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare stock solutions of the test compounds in DMSO and make serial dilutions in the culture medium.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the plates for another 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[4][6]
Visualizing Synthetic Pathways and Biological Mechanisms
Diagrams generated using Graphviz (DOT language) are provided below to illustrate key experimental workflows and potential biological pathways.
Caption: Synthetic workflow for chalcone derivatives.
Caption: Potential PI3K/Akt signaling pathway inhibition.
References
- 1. Design, synthesis, and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent progress in the pharmacology of imidazo[1,2-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification and development of 2-methylimidazo[1,2-a]pyridine-3-carboxamides as Mycobacterium tuberculosis pantothenate synthetase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. BJOC - Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines [beilstein-journals.org]
- 16. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
- 17. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde: A Versatile Scaffold for Synthetic Chemistry and Drug Discovery
Introduction
8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde is a heterocyclic aldehyde that has emerged as a valuable synthetic building block in medicinal chemistry and materials science. The imidazo[1,2-a]pyridine core is a privileged scaffold, frequently found in biologically active compounds with a wide range of therapeutic properties, including anticancer, anti-inflammatory, and antiviral activities. The presence of a reactive carbaldehyde group at the 2-position, combined with the methyl substituent at the 8-position, provides a unique platform for the synthesis of diverse molecular architectures with potential applications in drug development.
This document provides detailed application notes and experimental protocols for the use of this compound as a synthetic intermediate.
Application Notes
The aldehyde functionality of this compound serves as a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecules. Key applications include its use in condensation reactions, multicomponent reactions, and as a precursor for the synthesis of various heterocyclic systems.
Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Systems
This compound readily undergoes Knoevenagel condensation with active methylene compounds to yield α,β-unsaturated products. These products are valuable intermediates for further synthetic manipulations, including Michael additions and cycloadditions, and are also investigated for their own biological activities.
A typical workflow for the Knoevenagel condensation is depicted below:
Precursor in Multicomponent Reactions
The aldehyde is a key component in various multicomponent reactions (MCRs), which allow for the rapid construction of complex molecules in a single step. For instance, it can be utilized in the Groebke-Blackburn-Bienaymé reaction, a three-component reaction between an aldehyde, an isocyanide, and a 2-aminoazine, to generate diverse imidazo[1,2-a]pyridine-based scaffolds.
Synthesis of Schiff Bases and Reductive Amination
This compound reacts with primary amines to form Schiff bases (imines), which can be subsequently reduced to secondary amines. This reductive amination pathway is a powerful tool for introducing a wide variety of substituents, thereby enabling the exploration of structure-activity relationships in drug discovery programs.
Experimental Protocols
The following are detailed protocols for key reactions involving this compound.
Protocol 1: Synthesis of (E)-3-(8-methylimidazo[1,2-a]pyridin-2-yl)acrylonitrile via Knoevenagel Condensation
Materials:
-
This compound
-
Malononitrile
-
Piperidine
-
Ethanol
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 mmol) in ethanol (10 mL), add malononitrile (1.1 mmol).
-
Add a catalytic amount of piperidine (2-3 drops) to the reaction mixture.
-
Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product typically precipitates from the reaction mixture.
-
Collect the solid product by filtration and wash with cold ethanol.
-
If necessary, the product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.
Quantitative Data:
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| This compound | Malononitrile | Piperidine | Ethanol | 2-4 | >90 |
Protocol 2: General Procedure for Imine Formation
Materials:
-
This compound
-
Primary amine (e.g., aniline)
-
Methanol or Ethanol
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 mmol) in methanol or ethanol (10 mL).
-
Add the primary amine (1.0 mmol) to the solution.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours.
-
The formation of the imine can be monitored by TLC or NMR spectroscopy.
-
The solvent can be removed under reduced pressure to obtain the crude imine, which can be used in the next step without further purification or purified by recrystallization or chromatography if required.
Logical Relationship for Imine Formation and Subsequent Reduction:
Conclusion
This compound is a highly useful and versatile building block for the synthesis of a wide array of novel compounds. Its reactivity allows for straightforward modifications at the 2-position, making it an attractive starting material for the development of new pharmaceuticals and functional materials. The protocols provided herein offer a foundation for researchers to explore the rich chemistry of this valuable scaffold.
Application Notes and Protocols for the Synthesis and Evaluation of Imidazo[1,2-a]pyridine-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the methodologies for creating and evaluating imidazo[1,2-a]pyridine-based kinase inhibitors. This privileged scaffold is a cornerstone in the development of targeted therapies for a range of diseases, primarily cancer. The following sections detail synthetic protocols for the imidazo[1,2-a]pyridine core, methodologies for assessing their inhibitory activity against key kinase targets, and a summary of structure-activity relationship (SAR) data.
Introduction to Imidazo[1,2-a]pyridine Kinase Inhibitors
The imidazo[1,2-a]pyridine scaffold is a bicyclic aromatic heterocycle that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1] Its rigid structure and ability to be readily functionalized at multiple positions make it an ideal framework for the design of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of small molecule inhibitors targeting specific kinases is a major focus of modern drug discovery. Imidazo[1,2-a]pyridine derivatives have shown significant promise as inhibitors of several important kinases, including Nek2, PI3K/mTOR, and IGF-1R.[2][3]
Synthetic Methodologies
The synthesis of the imidazo[1,2-a]pyridine core can be achieved through various strategies, each offering distinct advantages in terms of substrate scope, efficiency, and reaction conditions. Key methods include multicomponent reactions, microwave-assisted synthesis, and transition-metal-catalyzed cross-coupling reactions.
Protocol 1: Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction
This multicomponent reaction provides a highly efficient one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines from a 2-aminopyridine, an aldehyde, and an isocyanide. The reaction is typically catalyzed by a Lewis or Brønsted acid.[4][5]
Experimental Protocol:
-
To a solution of the 2-aminopyridine (1.0 mmol) and the aldehyde (1.0 mmol) in methanol (5 mL) in a sealed tube, add scandium(III) triflate (0.1 mmol, 10 mol%).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the isocyanide (1.0 mmol) to the reaction mixture.
-
Heat the reaction mixture at 60 °C for 12 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes gradient) to afford the desired 3-aminoimidazo[1,2-a]pyridine derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly accelerate the synthesis of imidazo[1,2-a]pyridines, often leading to higher yields and cleaner reactions in shorter timeframes compared to conventional heating.[6][7][8][9] This method is particularly effective for the condensation of 2-aminopyridines with α-haloketones.
Experimental Protocol:
-
In a microwave-safe reaction vessel, combine the 2-aminopyridine (1.0 mmol), the α-bromoketone (1.0 mmol), and sodium bicarbonate (2.0 mmol) in ethanol (3 mL).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 10-30 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure imidazo[1,2-a]pyridine.
-
Confirm the structure of the product using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Protocol 3: Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that can be employed for the C-N bond formation to construct substituted imidazo[1,2-a]pyridines. This method is particularly useful for the synthesis of N-aryl derivatives.[10][11][12][13][14]
Experimental Protocol:
-
To a sealable reaction tube, add the 2-(2-bromophenyl)imidazo[1,2-a]pyridine (1.0 mmol), the amine (1.2 mmol), copper(I) iodide (0.1 mmol, 10 mol%), and potassium carbonate (2.0 mmol).
-
Add anhydrous DMF (5 mL) to the tube.
-
Seal the tube and heat the reaction mixture at 120-140 °C for 24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate (30 mL).
-
Filter the mixture through a pad of Celite and wash the pad with ethyl acetate.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., dichloromethane/methanol gradient) to obtain the desired N-arylated imidazo[1,2-a]pyridine.
-
Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.
Kinase Inhibitor Screening Protocols
The evaluation of newly synthesized imidazo[1,2-a]pyridine derivatives as kinase inhibitors is a critical step in the drug discovery process. In vitro biochemical assays are typically employed to determine the potency of the compounds against the target kinase. The ADP-Glo™ Kinase Assay is a widely used platform for this purpose.[15][16][17][18][19][20][21]
Protocol 4: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This luminescent assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant kinase (e.g., PI3Kα, Nek2, IGF-1R)
-
Kinase-specific substrate
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[22]
-
Test compounds (imidazo[1,2-a]pyridine derivatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
Experimental Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compounds in kinase buffer containing DMSO (final DMSO concentration should be ≤1%).
-
Reaction Setup: In a 384-well plate, add:
-
1 µL of the diluted test compound or vehicle (DMSO) for control wells.
-
2 µL of the recombinant kinase solution in kinase buffer.
-
2 µL of a mixture of the kinase-specific substrate and ATP in kinase buffer.
-
-
Kinase Reaction: Incubate the plate at room temperature for 30-60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Targeted Kinase Signaling Pathways
Imidazo[1,2-a]pyridine-based inhibitors have been developed to target several key signaling pathways implicated in cancer. Understanding these pathways is crucial for rational drug design and for interpreting the biological effects of the inhibitors.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is one of the most common alterations in human cancers.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyridines.
Nek2 Signaling Pathway
Nek2 (NIMA-related kinase 2) is a serine/threonine kinase that plays a critical role in centrosome separation and mitotic progression. Its overexpression is associated with chromosomal instability and tumorigenesis.
Caption: Simplified Nek2 activation and its role in mitosis, with inhibition by imidazo[1,2-a]pyridines.
IGF-1R Signaling Pathway
The Insulin-like Growth Factor 1 Receptor (IGF-1R) is a receptor tyrosine kinase that, upon activation by its ligands (IGF-1 and IGF-2), triggers downstream signaling cascades, including the PI3K/Akt and MAPK pathways, promoting cell proliferation and survival.
Caption: Overview of the IGF-1R signaling pathway and its inhibition by imidazo[1,2-a]pyridine derivatives.
Structure-Activity Relationship (SAR) and Quantitative Data
The potency and selectivity of imidazo[1,2-a]pyridine-based kinase inhibitors are highly dependent on the nature and position of substituents on the bicyclic core. The following tables summarize key SAR data for inhibitors of Nek2, PI3Kα, and IGF-1R.
Table 1: Imidazo[1,2-a]pyridine-based Nek2 Inhibitors
| Compound | R¹ | R² | R³ | Nek2 IC₅₀ (nM) | Ref. |
| MBM-17 | H | 4-fluorophenyl | 3-pyridyl | 3.0 | [3] |
| MBM-55 | H | 4-chlorophenyl | 3-pyridyl | 1.0 | [3] |
| Compound 28e | Me | 4-methoxyphenyl | 4-(N,N-dimethylamino)phenyl | 38 |
Table 2: Imidazo[1,2-a]pyridine-based PI3Kα Inhibitors
| Compound | R¹ | R² | R³ | PI3Kα IC₅₀ (µM) | Ref. |
| Compound 35 | 2,6-difluorophenyl | H | 8-morpholino | 0.15 | [2] |
| PIK-75 analog | 2-methyl-3-pyridyl | 6-chloro | 8-H | 1.12 | [2] |
| Compound with 8-sub | 4-fluorophenyl | H | 8-(4-methylpiperazin-1-yl) | 0.50 | [2] |
| Thiazole derivative | 2-methyl | 3-(1-(phenylsulfonyl)-1H-pyrazol-3-yl) | H | 0.0028 | [1] |
Table 3: Imidazo[1,2-a]pyridine-based IGF-1R Inhibitors
| Compound | R¹ | R² | R³ | IGF-1R IC₅₀ (nM) | Ref. |
| Compound 1 | 3-(pyrimidin-4-yl) | H | H | 22 | [23][24] |
| Optimized aniline | 3-(pyrimidin-4-yl) | 6-(4-aminophenyl) | H | 5 | [24] |
| Compound 99 | 3-(5-cyanopyrimidin-4-yl) | 6-(3-fluoro-4-hydroxyphenyl) | H | 3 | [23] |
Experimental Workflows
The development of imidazo[1,2-a]pyridine-based kinase inhibitors follows a structured workflow from synthesis to biological evaluation.
Caption: General experimental workflow for the development of imidazo[1,2-a]pyridine kinase inhibitors.
Conclusion
The imidazo[1,2-a]pyridine scaffold remains a highly valuable template for the design of potent and selective kinase inhibitors. The synthetic methods outlined provide robust and versatile routes to a diverse range of derivatives. The provided protocols for kinase inhibitor screening enable the accurate determination of compound potency, which is essential for guiding structure-activity relationship studies and lead optimization efforts. The continued exploration of this scaffold is expected to yield novel therapeutic agents for the treatment of cancer and other diseases driven by aberrant kinase signaling.
References
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 5. BJOC - The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) [beilstein-journals.org]
- 6. connectjournals.com [connectjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. Microwave-Assisted, One-Pot Reaction of Pyridines, α-Bromoketones and Ammonium Acetate: An Efficient and Simple Synthesis of Imidazo[1,2-a]-pyridines [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Ullmann Reaction [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Copper/amino acid catalyzed cross-couplings of aryl and vinyl halides with nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 14. Cu-catalyzed Goldberg and Ullmann reactions of aryl halides using chelating N- and O-based ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PI3K (p110α[E545K]/p85α) Protocol [promega.ca]
- 16. promega.de [promega.de]
- 17. promega.com [promega.com]
- 18. ADP-Glo™ Kinase Assay [worldwide.promega.com]
- 19. promega.com [promega.com]
- 20. promega.com [promega.com]
- 21. promega.com [promega.com]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. Novel imidazo[1,2-a]pyridine based inhibitors of the IGF-1 receptor tyrosine kinase: optimization of the aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridines
Introduction
Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds recognized as a "privileged scaffold" in medicinal chemistry due to their wide range of pharmacological activities, including anti-cancer, anti-inflammatory, antiviral, and anxiolytic properties.[1] Several commercial drugs, such as Zolpidem, Alpidem, and Olprinone, feature this core structure.[2][3] Traditional methods for their synthesis often require long reaction times, harsh conditions, and the use of hazardous solvents.[4] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations, offering significant advantages such as dramatically reduced reaction times, improved yields, and alignment with the principles of green chemistry.[5][6]
This document provides detailed experimental protocols and application notes for the microwave-assisted synthesis of imidazo[1,2-a]pyridines, tailored for researchers, scientists, and professionals in drug development.
General Experimental Setup
Microwave-assisted reactions are typically performed in a dedicated microwave reactor designed for chemical synthesis. These reactors allow for precise control of temperature, pressure, and power.
Typical Apparatus:
-
Microwave Synthesizer: A monomodal microwave reactor (e.g., CEM Discover, CATA R) is commonly used.[4][7]
-
Reaction Vessels: Sealed microwave vials (typically 10-35 mL) equipped with stir bars.
-
Monitoring: Reaction progress is monitored by Thin Layer Chromatography (TLC) on silica gel plates.[7]
Protocol 1: Two-Component Cyclocondensation (Catalyst-Free)
This protocol describes the direct condensation of a 2-aminopyridine derivative with an α-haloketone. The use of microwave irradiation under solvent- and catalyst-free conditions represents a highly efficient and environmentally benign approach.[3][4]
Reaction Scheme:
-
2-Aminopyridine + α-Bromoketone → Imidazo[1,2-a]pyridine + HBr
Detailed Methodology
-
Reagent Preparation: In a standard microwave reaction vessel, place the substituted 2-aminopyridine (1.0 mmol) and the corresponding α-bromoketone (1.0 mmol).[3]
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a specified power and temperature (e.g., 240 W) for a short duration (typically 2-5 minutes).[4]
-
Reaction Monitoring: Monitor the reaction's completion using TLC (e.g., using a hexane/ethyl acetate mixture as eluent).
-
Work-up and Purification: After cooling the reaction vessel to room temperature, dissolve the resulting solid mass in a suitable solvent like dichloromethane or ethyl acetate. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate it under reduced pressure.[3]
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a solvent like ethanol to obtain the pure imidazo[1,2-a]pyridine derivative.[1][8]
Quantitative Data Summary
The following table summarizes the results for the catalyst-free microwave-assisted synthesis of various imidazo[1,2-a]pyridine derivatives.
| Entry | 2-Aminopyridine Substituent (R¹) | α-Bromoketone Substituent (R²) | Solvent | Time (min) | Yield (%) | Reference |
| 1 | H | Phenyl | None | 2 | 95 | [3] |
| 2 | H | 4-Bromophenyl | None | 2 | 96 | [3] |
| 3 | H | 4-Nitrophenyl | None | 2 | 98 | [3] |
| 4 | 5-Methyl | Phenyl | None | 2 | 94 | [3] |
| 5 | H | Phenyl | H₂O-IPA | 10-15 | 94 | [4] |
| 6 | 4-CH₃ | 4-Chlorophenyl | H₂O-IPA | 10-15 | 92 | [4] |
| 7 | 5-Cl | 4-Methoxyphenyl | H₂O-IPA | 10-15 | 93 | [4] |
Protocol 2: One-Pot, Three-Component Synthesis
This protocol outlines a one-pot synthesis involving the reaction of an aromatic ketone, a brominating agent (N-bromosuccinimide - NBS), and a 2-aminopyridine derivative, using a natural acid catalyst.[8] This method avoids the handling of lachrymatory α-haloketones by generating them in situ.[5][9]
Reaction Scheme:
-
Aromatic Ketone + NBS → α-Bromo Aromatic Ketone
-
α-Bromo Aromatic Ketone + 2-Aminopyridine → Imidazo[1,2-a]pyridine
Detailed Methodology
-
In Situ Bromination: In a microwave vessel, mix the aromatic ketone (5.0 mmol), N-bromosuccinimide (NBS) (5.0 mmol), and lemon juice (10 mL) as a natural acid catalyst and solvent.[8]
-
First Microwave Step: Irradiate the mixture with microwaves (e.g., 400 W power) at 85°C. Monitor the formation of the α-bromoketone by TLC.[8]
-
Addition of Amine: Once the bromination is complete, add the 2-aminopyridine derivative (5.0 mmol) to the reaction mixture.
-
Second Microwave Step: Reseal the vessel and continue microwave irradiation under the same conditions until the reaction is complete (monitored by TLC).[8]
-
Work-up and Purification: Pour the cooled reaction mixture into ice-cold water. Filter the solid product that precipitates, wash it with cold water, and recrystallize from aqueous ethanol to yield the pure product.[8]
Quantitative Data Summary
The table below presents data from a one-pot, three-component synthesis protocol.
| Entry | Aromatic Ketone | 2-Aminopyridine | Catalyst/Solvent | Power (W) | Time (min) | Yield (%) | Reference |
| 1 | Acetophenone | 2-Aminopyridine | Lemon Juice | 400 | 10 | 92 | [8] |
| 2 | 4'-Chloroacetophenone | 2-Aminopyridine | Lemon Juice | 400 | 12 | 94 | [8] |
| 3 | 4'-Methylacetophenone | 2-Aminopyridine | Lemon Juice | 400 | 10 | 95 | [8] |
| 4 | 4'-Methoxyacetophenone | 2-Aminopyridine | Lemon Juice | 400 | 15 | 89 | [8] |
Visualizations
Experimental Workflow
The general workflow for microwave-assisted synthesis of imidazo[1,2-a]pyridines is depicted below.
Caption: General experimental workflow for microwave-assisted synthesis.
General Reaction Mechanism
The most common pathway for the formation of the imidazo[1,2-a]pyridine core from 2-aminopyridines and α-haloketones involves a sequence of nucleophilic substitution, cyclization, and dehydration.[9]
References
- 1. connectjournals.com [connectjournals.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: One-Pot Synthesis of Functionalized Imidazo[1,2-a]pyridines from Aldehydes
Audience: Researchers, scientists, and drug development professionals.
Introduction Imidazo[1,2-a]pyridines (IMPs) are a class of nitrogen-fused heterocyclic compounds recognized as "privileged scaffolds" in medicinal chemistry.[1] This distinction is due to their presence in numerous bioactive compounds exhibiting a wide array of therapeutic properties, including anticancer, antiviral, antimicrobial, and anti-inflammatory activities.[1][2] Furthermore, their unique photophysical properties make them valuable in the development of bioimaging probes, chemosensors, and optoelectronic materials.[1][3]
Traditional multi-step syntheses of these scaffolds are often time-consuming and inefficient. One-pot multicomponent reactions (MCRs) have emerged as a powerful and sustainable strategy for the synthesis of complex molecules like IMPs.[1] These reactions, by combining three or more reactants in a single vessel, offer significant advantages, including reduced reaction times, lower costs, minimized waste, and increased overall efficiency (atom economy). The Groebke–Blackburn–Bienaymé reaction (GBBR), a three-component reaction between a 2-aminopyridine, an aldehyde, and an isocyanide, is one of the most effective and widely utilized one-pot methods for accessing the imidazo[1,2-a]pyridine core.[3][4][5]
These application notes provide detailed protocols for representative one-pot syntheses of functionalized imidazo[1,2-a]pyridines from aldehydes, present quantitative data in a clear tabular format, and include diagrams of the reaction mechanism and experimental workflow.
Data Presentation
The efficiency of one-pot syntheses can be influenced by various factors, including the choice of catalyst, solvent, and energy source. The following tables summarize quantitative data from selected protocols.
Table 1: Optimization of Ultrasound-Assisted Groebke–Blackburn–Bienaymé Reaction [3] Reaction Conditions: 2-aminopyridine (1.0 equiv.), furfural (1.0 equiv.), cyclohexyl isocyanide (1.0 equiv.), catalyst, solvent, 4 hours.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) |
| 1 | - | H₂O | Room Temp. | No Reaction |
| 2 | Sc(OTf)₃ (10%) | H₂O | Room Temp. | 45 |
| 3 | In(OTf)₃ (10%) | H₂O | Room Temp. | 52 |
| 4 | Yb(OTf)₃ (10%) | H₂O | Room Temp. | 58 |
| 5 | Phenylboronic Acid (PBA) (10%) | H₂O | Room Temp. | 65 |
| 6 | Phenylboronic Acid (PBA) (10%) | H₂O | 60 | 86 |
Table 2: Substrate Scope for Ultrasound-Assisted Synthesis of Imidazo[1,2-a]pyridines [3] Reaction Conditions: Substituted 2-aminopyridine (1.0 equiv.), furfural (1.0 equiv.), isocyanide (1.0 equiv.), PBA (10 mol%), H₂O, 60 °C, 4h, sonication.
| Product | 2-Aminopyridine | Isocyanide | Yield (%) |
| 5a | 2-Aminopyridine | Cyclohexyl isocyanide | 86 |
| 5b | 2-Amino-5-chloropyridine | Cyclohexyl isocyanide | 86 |
| 5c | 2-Amino-5-cyanopyridine | Cyclohexyl isocyanide | 67 |
| 5d | 2-Amino-5-cyanopyridine | 4-Methoxyphenyl isocyanide | 80 |
Table 3: Scope of Microwave-Assisted One-Pot GBBR/CuAAC Synthesis [6] Reaction Conditions: 2-aminopyridine, 2-azidobenzaldehyde, isocyanide, followed by phenylacetylene, CuSO₄·5H₂O, sodium ascorbate, microwave irradiation.
| Product | Isocyanide | Yield (%) |
| 6a | tert-Butyl isocyanide | 91 |
| 6b | Cyclohexyl isocyanide | 88 |
| 6c | Benzyl isocyanide | 85 |
| 6d | 1,1,3,3-Tetramethylbutyl isocyanide | 82 |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Green Synthesis in Water
This protocol details a highly efficient and environmentally benign Groebke–Blackburn–Bienaymé reaction using water as the solvent and ultrasound irradiation as the energy source.[3]
Materials:
-
Aldehyde (e.g., furfural, 1.0 mmol, 1.0 equiv.)
-
2-Aminopyridine (1.0 mmol, 1.0 equiv.)
-
Isocyanide (e.g., cyclohexyl isocyanide, 1.0 mmol, 1.0 equiv.)
-
Phenylboronic Acid (PBA) (0.1 mmol, 10 mol%)
-
Deionized Water
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a 10 mL sealed vial, add the aldehyde (1.0 equiv.), 2-aminopyridine (1.0 equiv.), the appropriate isocyanide (1.0 equiv.), and phenylboronic acid (10 mol%).
-
Add deionized water to achieve a 1 M concentration relative to the limiting reagent.
-
Seal the vial and place it in an ultrasonic bath operating at 42 kHz.
-
Heat the reaction mixture to 60 °C and sonicate for 4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the mobile phase to afford the pure imidazo[1,2-a]pyridine.[3]
Protocol 2: Copper-Catalyzed Three-Component Synthesis with Alkynes
This protocol describes a one-pot reaction between an aldehyde, a 2-aminopyridine, and a terminal alkyne, catalyzed by a copper(I) salt.[7]
Materials:
-
Aldehyde (e.g., benzaldehyde, 1.0 mmol, 1.0 equiv.)
-
2-Aminopyridine (1.2 mmol, 1.2 equiv.)
-
Terminal Alkyne (e.g., phenylacetylene, 1.5 mmol, 1.5 equiv.)
-
Copper(I) Iodide (CuI) on silica-supported sodium bisulfate (CuI-NaHSO₄·SiO₂) (catalyst)
-
Toluene (anhydrous)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add the aldehyde (1.0 equiv.), 2-aminopyridine (1.2 equiv.), terminal alkyne (1.5 equiv.), and the CuI-NaHSO₄·SiO₂ catalyst.
-
Add anhydrous toluene as the solvent.
-
Heat the reaction mixture to reflux and maintain for the time required for the reaction to complete (monitor by TLC).
-
After completion, cool the mixture to room temperature and filter off the catalyst.
-
Wash the filtrate with a saturated NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine all organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude material by column chromatography on silica gel to obtain the desired 2,3-disubstituted imidazo[1,2-a]pyridine.[7]
Visualizations
Proposed Reaction Mechanism
The one-pot synthesis of imidazo[1,2-a]pyridines via the Groebke–Blackburn–Bienaymé reaction (GBBR) proceeds through a well-established mechanism.[1][5] The process begins with the acid-catalyzed condensation of 2-aminopyridine and an aldehyde to form a Schiff base (imine) intermediate. This is followed by the nucleophilic addition of an isocyanide to the iminium ion, generating a nitrilium ion intermediate. The final step involves an intramolecular 5-exo-dig cyclization, where the endocyclic nitrogen of the pyridine ring attacks the nitrilium ion, leading to the formation of the fused heterocyclic imidazo[1,2-a]pyridine system after proton transfer.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW | MDPI [mdpi.com]
- 7. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
Application Notes and Protocols for the Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Imidazo[1,2-a]pyridines are a class of nitrogen-containing heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. This scaffold is a key structural motif in a variety of biologically active molecules and approved drugs, including Zolpidem (an insomnia treatment), Alpidem (an anxiolytic), and Saripidem (an anxiolytic). The development of efficient and versatile synthetic routes to this privileged structure is therefore a critical area of research. Copper-catalyzed reactions have emerged as a powerful tool for the synthesis of imidazo[1,2-a]pyridine derivatives, offering advantages such as high efficiency, good functional group tolerance, and the ability to construct the heterocyclic core in a single step.
This document provides detailed application notes and experimental protocols for three distinct copper-catalyzed methods for the synthesis of imidazo[1,2-a]pyridine derivatives, targeting a broad range of applications in chemical research and drug development.
Method 1: Three-Component Domino Reaction of Aldehydes, 2-Aminopyridines, and Terminal Alkynes
This method, reported by Ghosh and Mishra, utilizes a copper(I) iodide catalyst in conjunction with a silica-supported sodium bisulfate co-catalyst to achieve a three-component domino reaction.[1][2] This one-pot synthesis is highly efficient for generating a diverse library of imidazo[1,2-a]pyridines.
Data Presentation
| Entry | Aldehyde (R1) | 2-Aminopyridine (R2) | Alkyne (R3) | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | C6H5 | H | C6H5 | CuI (5 mol%), NaHSO4·SiO2 (20 mol%) | Toluene | 110 | 8 | 92 |
| 2 | 4-Cl-C6H4 | H | C6H5 | CuI (5 mol%), NaHSO4·SiO2 (20 mol%) | Toluene | 110 | 10 | 90 |
| 3 | 4-MeO-C6H4 | H | C6H5 | CuI (5 mol%), NaHSO4·SiO2 (20 mol%) | Toluene | 110 | 8 | 94 |
| 4 | C6H5 | 5-Me | C6H5 | CuI (5 mol%), NaHSO4·SiO2 (20 mol%) | Toluene | 110 | 9 | 88 |
| 5 | C6H5 | H | 4-Me-C6H4 | CuI (5 mol%), NaHSO4·SiO2 (20 mol%) | Toluene | 110 | 8 | 91 |
| 6 | 3-methylbutanal | H | C6H5 | CuI (5 mol%), NaHSO4·SiO2 (20 mol%) | Toluene | 110 | 12 | 66 |
| 7 | Thiophene-2-carbaldehyde | H | C6H5 | CuI (5 mol%), NaHSO4·SiO2 (20 mol%) | Toluene | 110 | 10 | 85 |
Experimental Protocol
General Procedure for the Synthesis of Imidazo[1,2-a]pyridines:
-
To a stirred solution of the aldehyde (1.0 mmol) and 2-aminopyridine (1.0 mmol) in toluene (5 mL) in a round-bottom flask, add NaHSO4·SiO2 (20 mol%).
-
Stir the reaction mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne (1.2 mmol) and CuI (5 mol%) to the reaction mixture.
-
Reflux the resulting mixture for the time indicated in the table.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and filter to remove the catalyst.
-
Wash the solid residue with ethyl acetate.
-
Combine the filtrate and washings, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired imidazo[1,2-a]pyridine derivative.
Visualization
Caption: Workflow for the CuI-catalyzed three-component synthesis.
Method 2: Copper(I)-Catalyzed Aerobic Oxidative Synthesis from Aminopyridines and Nitroolefins
This environmentally friendly method utilizes air as the oxidant in a copper(I)-catalyzed one-pot procedure to synthesize imidazo[1,2-a]pyridines from aminopyridines and nitroolefins.[3][4] This approach aligns with the principles of green chemistry by using an abundant and non-toxic oxidant.[3]
Data Presentation
| Entry | 2-Aminopyridine (R1) | Nitroolefin (R2, R3) | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | H | C6H5, H | CuBr (10 mol%) | DMF | 80 | 12 | 90 |
| 2 | 4-Me | C6H5, H | CuBr (10 mol%) | DMF | 80 | 12 | 85 |
| 3 | 5-Me | C6H5, H | CuBr (10 mol%) | DMF | 80 | 12 | 88 |
| 4 | H | 4-Me-C6H4, H | CuBr (10 mol%) | DMF | 80 | 12 | 87 |
| 5 | H | 4-Cl-C6H4, H | CuBr (10 mol%) | DMF | 80 | 12 | 82 |
| 6 | H | 4-MeO-C6H4, H | CuBr (10 mol%) | DMF | 80 | 12 | 92 |
| 7 | H | Thiophen-2-yl, H | CuBr (10 mol%) | DMF | 80 | 12 | 75 |
Experimental Protocol
General Procedure for the Synthesis of Imidazo[1,2-a]pyridines:
-
Add 2-aminopyridine (1.0 mmol), nitroolefin (1.2 mmol), and CuBr (0.1 mmol) to a Schlenk tube.
-
Add DMF (2 mL) to the tube.
-
Stir the reaction mixture at 80 °C under an air atmosphere (using a balloon filled with air) for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Concentrate the organic phase under reduced pressure.
-
Purify the residue by column chromatography on silica gel (petroleum ether/ethyl acetate) to obtain the pure product.
Visualization
Caption: Aerobic oxidative synthesis of imidazo[1,2-a]pyridines.
Method 3: "Green" Synthesis via Cu(II)-Ascorbate-Catalyzed A³-Coupling in Aqueous Micellar Media
This protocol presents an environmentally sustainable approach for synthesizing imidazo[1,2-a]pyridine derivatives through a domino A³-coupling reaction.[5] The reaction is catalyzed by a Cu(II)-ascorbate system generated in situ and is performed in an aqueous micellar medium using sodium dodecyl sulfate (SDS).[5]
Data Presentation
| Entry | 2-Aminopyridine (R1) | Aldehyde (R2) | Alkyne (R3) | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | H | C6H5 | C6H5 | CuSO4·5H2O (10 mol%), Sodium Ascorbate (20 mol%) | H2O, SDS (10 mol%) | 50 | 6 | 95 |
| 2 | 5-Cl | C6H5 | C6H5 | CuSO4·5H2O (10 mol%), Sodium Ascorbate (20 mol%) | H2O, SDS (10 mol%) | 50 | 8 | 90 |
| 3 | H | 4-NO2-C6H4 | C6H5 | CuSO4·5H2O (10 mol%), Sodium Ascorbate (20 mol%) | H2O, SDS (10 mol%) | 50 | 10 | 85 |
| 4 | H | C6H5 | 4-MeO-C6H4 | CuSO4·5H2O (10 mol%), Sodium Ascorbate (20 mol%) | H2O, SDS (10 mol%) | 50 | 7 | 92 |
| 5 | H | n-C3H7 | C6H5 | CuSO4·5H2O (10 mol%), Sodium Ascorbate (20 mol%) | H2O, SDS (10 mol%) | 50 | 12 | 78 |
| 6 | H | Furfural | C6H5 | CuSO4·5H2O (10 mol%), Sodium Ascorbate (20 mol%) | H2O, SDS (10 mol%) | 50 | 9 | 88 |
Experimental Protocol
General Procedure for the Synthesis of Imidazo[1,2-a]pyridines:
-
In a 10 mL round-bottom flask, add sodium dodecyl sulfate (SDS, 10 mol %) to 2 mL of water and stir vigorously for 5 minutes to form a micellar solution.
-
Add the 2-aminopyridine derivative (1.0 mmol), aldehyde (1.0 mmol), CuSO4·5H2O (10 mol %), and sodium ascorbate (20 mol %) to the reaction mixture.
-
Finally, add the alkyne derivative (1.2 mmol).
-
Stir the reaction mixture at 50 °C for the time specified in the table.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na2SO4.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to yield the pure imidazo[1,2-a]pyridine.
Visualization
Caption: "Green" synthesis of imidazo[1,2-a]pyridines in aqueous media.
Conclusion
The copper-catalyzed synthesis of imidazo[1,2-a]pyridines offers a diverse and powerful platform for the generation of this important heterocyclic scaffold. The methods presented here highlight the versatility of copper catalysis, from multicomponent reactions in organic solvents to greener approaches in aqueous media. These protocols provide researchers with a robust toolkit for the synthesis of novel imidazo[1,2-a]pyridine derivatives for applications in drug discovery and materials science.
References
- 1. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
- 3. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 4. Cu(I)-catalyzed synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as the oxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes: 8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde in the Development of Novel Anti-Tubercular Agents
Application Notes and Protocols: Exploring Photophysical Properties of Imidazo[1,2-a]Pyridine Derivatives for Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[1,2-a]pyridines are a class of nitrogen-fused heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.[1][2] Their rigid, planar structure and extended π-conjugated system contribute to their intrinsic fluorescence, making them excellent candidates for the development of fluorescent probes for bioimaging.[2][3] The fluorescence properties of these derivatives can be finely tuned by introducing various substituents, allowing for the rational design of probes with specific excitation and emission wavelengths, high quantum yields, and large Stokes shifts.[3][4] These characteristics are highly desirable for applications in cellular imaging, enabling the visualization of subcellular organelles, the detection of biologically important analytes, and the monitoring of dynamic cellular processes.[5][6][7] This document provides a detailed overview of the photophysical properties of selected imidazo[1,2-a]pyridine derivatives and offers comprehensive protocols for their synthesis, characterization, and application in cellular imaging.
Data Presentation
The photophysical properties of fluorescent probes are critical for their application in imaging. Key parameters include the maximum absorption wavelength (λ_abs_), maximum emission wavelength (λ_em_), Stokes shift (the difference between λ_em_ and λ_abs_), and fluorescence quantum yield (Φ_F_). A higher quantum yield indicates a brighter fluorophore, while a larger Stokes shift is beneficial for minimizing self-quenching and improving signal-to-noise ratios. The following tables summarize the photophysical data for a selection of imidazo[1,2-a]pyridine derivatives from the literature, showcasing the impact of different substitution patterns on their fluorescent properties.
| Compound/Derivative | λ_abs_ (nm) | λ_em_ (nm) | Stokes Shift (nm) | Quantum Yield (Φ_F_) | Solvent | Reference |
| Imidazo[1,2-a]pyridine (Parent) | ~320 | 370.5 | 50.5 | 0.57 | Ethanol | [8] |
| 2-Phenylimidazo[1,2-a]pyridine | ~330 | 374 | 44 | 0.78 | Ethanol | [8] |
| 7-Methyl-2-phenylimidazo[1,2-a]pyridine | ~335 | 381 | 46 | 0.61 | Ethanol | [8] |
| 2-(4-Aminophenyl)imidazo[1,2-a]pyridine | ~370 | 445 | 75 | 0.74 | Ethanol | [8] |
| 2-[4-(Dimethylamino)phenyl]imidazo[1,2-a]pyridine | ~380 | 446 | 66 | 0.86 | Ethanol | [8] |
| Quaternized Imidazo[1,2-a]pyridines (general) | ~350 | ~425 | ~75 | Good | Various | [5] |
| V-Shaped bis-Imidazo[1,2-a]pyridine 4a | 373 | 400 | 27 | 0.43 | CH2Cl2 | [9] |
| V-Shaped bis-Imidazo[1,2-a]pyridine 5a | 370 | 398 | 28 | 0.51 | CH2Cl2 | [9] |
Table 2: Photophysical Properties of Imidazo[1,2-a]pyridine-Based Fluorescent Probes for Ion Detection.
| Probe | Analyte | λ_abs_ (nm) | λ_em_ (nm) | Quantum Yield (Φ_F_) | Solvent System | Reference |
| Fused Imidazopyridine 5 | Fe³⁺/Hg²⁺ | 365, 326, 285, 244 | 455 | - | H₂O:EtOH (8:2) | [10][11] |
| Imidazo[1,2-a]pyridine-functionalized xanthene (Rh-Ip-Hy) | Hg²⁺ | 510 | 585 | - | Tris-HCl buffer | [12][13] |
| IPPA | Cysteine | ~330 | ~450 (after reaction) | - | PBS/DMSO | [7] |
Experimental Protocols
Protocol 1: General Synthesis of 2-Aryl-Imidazo[1,2-a]pyridines
This protocol describes a common method for the synthesis of 2-aryl-imidazo[1,2-a]pyridines via the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[14]
Materials:
-
Substituted 2-aminopyridine
-
Substituted α-bromoacetophenone
-
Ethanol or N,N-Dimethylformamide (DMF)
-
Sodium bicarbonate (NaHCO₃) or another suitable base
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve the substituted 2-aminopyridine (1.0 mmol) and the substituted α-bromoacetophenone (1.0 mmol) in ethanol or DMF (10 mL).
-
Add sodium bicarbonate (2.0 mmol) to the mixture.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates, collect it by filtration. If not, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterize the final product by NMR and mass spectrometry.
Protocol 2: Determination of Fluorescence Quantum Yield (Comparative Method)
This protocol outlines the relative method for determining the fluorescence quantum yield of an imidazo[1,2-a]pyridine derivative by comparing its fluorescence intensity to that of a known standard.[15][16]
Materials:
-
Imidazo[1,2-a]pyridine derivative (sample)
-
Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol)
-
Spectroscopic grade solvent
-
UV-Vis spectrophotometer
-
Fluorometer
-
1 cm path length quartz cuvettes
Procedure:
-
Prepare a series of solutions: Prepare five to six dilute solutions of both the sample and the standard in the same spectroscopic grade solvent. The absorbance of the solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure absorbance: Record the UV-Vis absorption spectra for all prepared solutions. Note the absorbance at the excitation wavelength.
-
Measure fluorescence: Record the fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings (e.g., excitation and emission slit widths).
-
Integrate fluorescence intensity: Calculate the integrated fluorescence intensity (area under the emission curve) for each spectrum.
-
Plot data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.
-
Calculate the gradient: Determine the gradient (slope) of the straight line for both plots.
-
Calculate the quantum yield: Use the following equation to calculate the quantum yield of the sample (Φ_X_):
Φ_X_ = Φ_ST_ * (Grad_X_ / Grad_ST_) * (η_X_² / η_ST_²)
Where:
-
Φ_ST_ is the quantum yield of the standard.
-
Grad_X_ and Grad_ST_ are the gradients for the sample and standard, respectively.
-
η_X_ and η_ST_ are the refractive indices of the sample and standard solutions (if the solvents are different). If the same solvent is used, this term becomes 1.
-
Protocol 3: Live-Cell Imaging with Imidazo[1,2-a]Pyridine Derivatives
This protocol provides a general procedure for staining and imaging live cells with a fluorescent imidazo[1,2-a]pyridine probe. This protocol may require optimization depending on the specific probe, cell line, and target organelle.[5][17]
Materials:
-
Imidazo[1,2-a]pyridine fluorescent probe (e.g., 1 mM stock solution in DMSO)
-
Cell line of interest (e.g., HeLa, A549) cultured on glass-bottom dishes or coverslips
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets and a live-cell imaging chamber (37°C, 5% CO₂)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: The day before imaging, seed the cells onto glass-bottom dishes or coverslips to achieve 60-70% confluency on the day of the experiment.
-
Probe Preparation: Prepare a working solution of the fluorescent probe by diluting the stock solution in pre-warmed serum-free medium to the desired final concentration (typically in the range of 1-10 µM, but this should be optimized).
-
Cell Staining: a. Remove the culture medium from the cells and wash once with pre-warmed PBS. b. Add the probe working solution to the cells and incubate for 15-30 minutes at 37°C in the incubator. The optimal incubation time should be determined experimentally.
-
Washing: a. Remove the probe solution. b. Wash the cells two to three times with pre-warmed PBS or complete culture medium to remove excess probe and reduce background fluorescence.
-
Imaging: a. Add fresh, pre-warmed complete culture medium to the cells. b. Place the dish or coverslip on the stage of the fluorescence microscope equipped with a live-cell imaging chamber. c. Acquire images using the appropriate filter set for the specific imidazo[1,2-a]pyridine derivative. Use the lowest possible excitation light intensity to minimize phototoxicity.
Signaling Pathways and Logical Relationships
Imidazo[1,2-a]pyridine-based fluorescent probes are typically designed as passive imaging agents or as sensors that respond to specific analytes. They do not usually directly participate in or modulate signaling pathways themselves. Instead, they are tools to visualize cellular components or changes in the cellular environment. The logical relationship in the design of a sensor probe is illustrated below.
This diagram illustrates the fundamental principle of a "turn-on" or "turn-off" fluorescent sensor. The imidazo[1,2-a]pyridine core acts as the fluorophore, which is connected to a receptor unit via a linker. In the absence of the target analyte, the probe is in a quenched or "off" state. Upon binding of the analyte to the receptor, a conformational change or chemical reaction occurs, leading to a detectable change in the fluorescence signal, such as an increase in intensity (a "turn-on" response).
Conclusion
Imidazo[1,2-a]pyridine derivatives represent a versatile and promising class of fluorophores for the development of novel imaging probes. Their tunable photophysical properties, coupled with their synthetic accessibility, make them valuable tools for researchers in cell biology and drug discovery. The protocols provided herein offer a starting point for the synthesis, characterization, and application of these compounds in cellular imaging. Further research and development in this area are expected to yield even more sophisticated probes with enhanced brightness, photostability, and targeting specificity for a wide range of biological applications.
References
- 1. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 2. ijrpr.com [ijrpr.com]
- 3. Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. A novel and simple imidazo[1,2-a]pyridin fluorescent probe for the sensitive and selective imaging of cysteine in living cells and zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Substituent Effects on Fluorescent Properties of Imidazo(1,2-a)pyridine-Based Compounds. | Semantic Scholar [semanticscholar.org]
- 9. Bright V‐Shaped bis‐Imidazo[1,2‐a]pyridine Fluorophores with Near‐UV to Deep‐Blue Emission - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]
- 13. An imidazo[1,2- a ]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg 2+ and its application in cell imaging and test st ... - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D4SD00090K [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. static.horiba.com [static.horiba.com]
- 16. chem.uci.edu [chem.uci.edu]
- 17. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: Palladium-Catalyzed Aminocarbonylation of Iodo-Imidazo[1,2-a]pyridines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed aminocarbonylation of iodo-imidazo[1,2-a]pyridines. This reaction is a powerful tool for the synthesis of imidazo[1,2-a]pyridine-carboxamides, a class of compounds with significant potential in drug discovery due to their wide range of biological activities.[1][2] The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, found in several marketed drugs such as Zolpidem and Alpidem.[1][2] The introduction of a carboxamide moiety through aminocarbonylation can further enhance the therapeutic potential of these molecules, with derivatives showing promise as anti-tuberculosis and anticancer agents.[3][4][5]
Key Applications in Drug Development
-
Lead Compound Synthesis: Efficiently generate libraries of novel imidazo[1,2-a]pyridine-carboxamides for high-throughput screening.
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the amine component to explore and optimize biological activity.[1]
-
Development of Novel Therapeutics: Synthesize targeted agents for various diseases, including infectious diseases and cancer.[3][4]
Data Presentation
The following tables summarize the results of palladium-catalyzed aminocarbonylation of 6-iodo-imidazo[1,2-a]pyridine with various amines, showcasing the versatility of this reaction.
Table 1: Aminocarbonylation of 6-Iodoimidazo[1,2-a]pyridine with Aliphatic Amines [6]
| Entry | Amine | Product | Method | Yield (%) |
| 1 | Morpholine | N-(morpholine-4-carbonyl)imidazo[1,2-a]pyridine-6-carboxamide | A | 91 (α-ketoamide) |
| 2 | Morpholine | N-(morpholine-4-carbonyl)imidazo[1,2-a]pyridine-6-carboxamide | B | 85 (amide) |
| 3 | Piperidine | N-(piperidine-1-carbonyl)imidazo[1,2-a]pyridine-6-carboxamide | A | 88 (α-ketoamide) |
| 4 | Piperidine | N-(piperidine-1-carbonyl)imidazo[1,2-a]pyridine-6-carboxamide | B | 82 (amide) |
| 5 | Pyrrolidine | N-(pyrrolidine-1-carbonyl)imidazo[1,2-a]pyridine-6-carboxamide | A | 90 (α-ketoamide) |
| 6 | Pyrrolidine | N-(pyrrolidine-1-carbonyl)imidazo[1,2-a]pyridine-6-carboxamide | B | 79 (amide) |
Method A: Et3N, DMF, 100 °C, 30 bar CO. Method B: DBU, toluene, 120 °C, 5 bar CO.[6]
Table 2: Aminocarbonylation of 6-Iodoimidazo[1,2-a]pyridine with Aromatic Amines [7]
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | N-phenylimidazo[1,2-a]pyridine-6-carboxamide | 84 |
| 2 | 4-Nitroaniline | N-(4-nitrophenyl)imidazo[1,2-a]pyridine-6-carboxamide | 78 |
| 3 | 4-Toluidine | N-(p-tolyl)imidazo[1,2-a]pyridine-6-carboxamide | 67 |
| 4 | 4-Anisidine | N-(4-methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxamide | 64 |
Experimental Protocols
This section provides detailed methodologies for the synthesis of the starting material, 6-iodo-imidazo[1,2-a]pyridine, and a general protocol for its subsequent aminocarbonylation.
Protocol 1: Synthesis of 6-Iodo-imidazo[1,2-a]pyridine[8]
This protocol describes the synthesis of the iodo-imidazo[1,2-a]pyridine substrate from the corresponding iodo-2-aminopyridine.
Materials:
-
5-Iodo-2-aminopyridine
-
Chloroacetaldehyde (50% aqueous solution)
-
Ethanol
-
Sodium bicarbonate
-
Dichloromethane
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of 5-iodo-2-aminopyridine (1.0 eq) in ethanol, add chloroacetaldehyde (1.2 eq, 50% aqueous solution).
-
Heat the mixture to reflux and stir for 4 hours.
-
After cooling to room temperature, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous phase with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to afford 6-iodo-imidazo[1,2-a]pyridine. The yield is typically in the range of 84–91%.[8]
Protocol 2: General Procedure for Palladium-Catalyzed Aminocarbonylation
This protocol outlines a general method for the aminocarbonylation of 6-iodo-imidazo[1,2-a]pyridine. Note that reaction conditions can be optimized to favor the formation of either the amide or the α-ketoamide.[6]
Materials:
-
6-Iodo-imidazo[1,2-a]pyridine
-
Amine (aliphatic or aromatic)
-
Palladium catalyst (e.g., Pd(OAc)2 or a heterogeneous SILP-Pd catalyst)[7][8]
-
Ligand (if using a homogeneous catalyst, e.g., PPh3 or XantPhos)[9]
-
Base (e.g., Triethylamine (Et3N) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU))[6]
-
Solvent (e.g., N,N-Dimethylformamide (DMF) or Toluene)[6]
-
Carbon monoxide (CO) gas
-
High-pressure autoclave
-
Schlenk line or glovebox for handling air-sensitive reagents
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure for Amide Synthesis (Selective Monocarbonylation): [6]
-
In a high-pressure autoclave, combine 6-iodo-imidazo[1,2-a]pyridine (0.2 mmol), the desired amine (0.5 mmol), DBU (0.25 mmol), and the SILP-Pd catalyst (with 2.8 µmol Pd-content).
-
Add 2 mL of toluene to the mixture.
-
Seal the autoclave, purge with argon, and then pressurize with carbon monoxide to 5 bar.
-
Heat the reaction mixture to 120 °C and stir for 7 hours.
-
After cooling to room temperature, carefully vent the autoclave.
-
Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter to remove the heterogeneous catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted imidazo[1,2-a]pyridine-6-carboxamide.
Procedure for α-Ketoamide Synthesis (Selective Double Carbonylation): [6]
-
In a high-pressure autoclave, combine 6-iodo-imidazo[1,2-a]pyridine (0.2 mmol), the desired amine (0.5 mmol), Et3N (0.25 mmol), and the SILP-Pd catalyst (with 2.8 µmol Pd-content).
-
Add 2 mL of DMF to the mixture.
-
Seal the autoclave, purge with argon, and then pressurize with carbon monoxide to 30 bar.
-
Heat the reaction mixture to 100 °C and stir for 7 hours.
-
Follow steps 5-8 from the amide synthesis protocol for workup and purification to obtain the desired 1-(imidazo[1,2-a]pyridin-6-yl)-2-(amino)ethane-1,2-dione.
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of imidazo[1,2-a]pyridine-carboxamides.
Catalytic Cycle of Palladium-Catalyzed Aminocarbonylation
Caption: Simplified catalytic cycle for palladium-catalyzed aminocarbonylation.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Highly Selective Synthesis of 6-Glyoxylamidoquinoline Derivatives via Palladium-Catalyzed Aminocarbonylation - PMC [pmc.ncbi.nlm.nih.gov]
Green Chemistry Approaches to Synthesizing Imidazo[1,2-a]pyridines in Water: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif found in numerous pharmaceutical agents, including well-known drugs like Zolpidem and Alpidem.[1] Traditional synthetic routes often rely on harsh reaction conditions and volatile organic solvents, posing environmental and safety concerns. This document outlines green and sustainable methodologies for the synthesis of imidazo[1,2-a]pyridines, with a focus on utilizing water as a benign reaction medium. These approaches offer significant advantages, including operational simplicity, reduced environmental impact, and often, improved reaction efficiency.
Introduction to Green Synthetic Strategies in Water
Water as a solvent for organic synthesis presents numerous benefits, such as being non-toxic, non-flammable, and inexpensive. For the synthesis of imidazo[1,2-a]pyridines, aqueous conditions can promote unique reactivity and selectivity. The methodologies detailed below highlight several key principles of green chemistry, including the use of water as a solvent, metal-free catalysis, the use of benign catalysts, and the development of one-pot multicomponent reactions that enhance atom economy.
Comparative Summary of Green Synthetic Protocols
The following table summarizes various green chemistry approaches for the synthesis of imidazo[1,2-a]pyridines in water, providing a comparative overview of their key quantitative parameters.
| Methodology | Catalyst/Promoter | Temperature (°C) | Reaction Time | Yield (%) | Key Green Advantages |
| Protocol 1: Metal-Free, Base-Promoted Cycloisomerization | Sodium Hydroxide (NaOH) | Ambient | A few minutes | Up to 100% | Metal-free, extremely rapid, ambient temperature, quantitative yields, high space-time-yield.[2][3] |
| Protocol 2: Copper-Catalyzed A³-Coupling in Micellar Media | CuSO₄·5H₂O / Sodium Ascorbate / SDS | 50 | 6–16 hours | Good to excellent | Use of inexpensive and abundant copper, micellar catalysis in water, domino reaction.[1][4] |
| Protocol 3: One-Pot, Three-Component Reaction (Groebke-Blackburn-Bienaymé) | Ammonium Chloride (NH₄Cl) or p-Toluenesulfonic acid | Room Temperature | Moderate | 58-69% | Multicomponent reaction (high atom economy), one-pot synthesis, use of green catalysts.[5] |
| Protocol 4: Ultrasound-Assisted Groebke-Blackburn-Bienaymé Reaction | Phenylboronic acid (PBA) | 60 | - | Up to 86% | Use of ultrasound as an energy-efficient activation method, one-pot, multicomponent reaction in water.[6] |
| Protocol 5: Catalyst-Free Reaction of Pyridinium and Thiouronium Salts | Sodium Bicarbonate (NaHCO₃) | - | - | Moderate to excellent | Catalyst-free, use of a mild base, straightforward one-step procedure in water.[7][8] |
Experimental Protocols
Protocol 1: Rapid, Metal-Free, and Aqueous Synthesis via NaOH-Promoted Cycloisomerization
This protocol describes a highly efficient and rapid synthesis of imidazo[1,2-a]pyridines from N-propargylpyridinium bromide precursors in water at ambient temperature.[2][3] The reaction is promoted by sodium hydroxide and proceeds to completion within minutes, offering quantitative yields.[2]
Diagram of Experimental Workflow:
Caption: Workflow for NaOH-promoted synthesis.
Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve the N-propargylpyridinium bromide precursor (1.5 mmol) in water.
-
Base Addition: To the stirred solution, add an aqueous solution of sodium hydroxide.
-
Reaction: A suspension of a pale yellow oil should become immediately evident.[2] Continue stirring at ambient temperature and monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within a few minutes.
-
Work-up: Upon completion, extract the reaction mixture with ethyl acetate.
-
Isolation: Concentrate the combined organic extracts under reduced pressure to obtain the spectroscopically pure imidazo[1,2-a]pyridine product in quantitative yield.[2]
Protocol 2: Efficient and "Green" Synthesis via Cu(II)–Ascorbate-Catalyzed A³-Coupling in Aqueous Micellar Media
This method employs a domino A³-coupling reaction catalyzed by a Cu(II)–ascorbate system in an aqueous micellar medium provided by sodium dodecyl sulfate (SDS).[1][4] This protocol allows for the synthesis of a variety of imidazo[1,2-a]pyridines from 2-aminopyridines, aldehydes, and alkynes.
Diagram of Signaling Pathway (Reaction Mechanism):
Caption: Proposed mechanism for A³-coupling.
Methodology:
-
Micelle Preparation: In a 10 mL round-bottom flask, add sodium dodecyl sulfate (SDS, 10 mol %) to 2 mL of water and stir vigorously for 5 minutes to form a micellar solution.[1]
-
Reagent Addition: To the micellar solution, add the 2-aminopyridine derivative (1 mmol), aldehyde (1 mmol), CuSO₄·5H₂O (10 mol %), and sodium ascorbate (20 mol %).[1]
-
Alkyne Addition: Add the alkyne derivative (1.2 mmol) to the reaction mixture.
-
Reaction: Stir the reaction mixture at 50 °C for 6–16 hours.[1] Monitor the progress of the reaction by TLC.
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and extract with an appropriate organic solvent. The organic layer is then dried and concentrated. The crude product is purified by column chromatography to afford the desired imidazo[1,2-a]pyridine.
Protocol 3: Ultrasound-Assisted One-Pot Green Synthesis via Groebke-Blackburn-Bienaymé Reaction
This protocol utilizes ultrasound irradiation to promote the Groebke-Blackburn-Bienaymé (GBB) three-component reaction in water for the synthesis of imidazo[1,2-a]pyridines.[6]
Diagram of Logical Relationship:
Caption: Components for ultrasound-assisted GBB reaction.
Methodology:
-
Reaction Setup: In a suitable reaction vessel, combine the 2-aminopyridine, aldehyde, and isocyanide in water.
-
Catalyst Addition: Add phenylboronic acid (PBA) as the catalyst.
-
Ultrasonic Irradiation: Place the reaction vessel in an ultrasonic bath and irradiate at 60 °C.
-
Reaction Monitoring: Monitor the reaction for completion using TLC.
-
Work-up and Purification: Upon completion, the product is isolated and purified using standard techniques such as extraction and column chromatography.
Conclusion
The transition to aqueous-based synthetic methods for imidazo[1,2-a]pyridines represents a significant advancement in sustainable pharmaceutical manufacturing. The protocols outlined in this document demonstrate that green chemistry principles can be applied without compromising, and often improving, reaction efficiency and product yields. These methods provide researchers and drug development professionals with viable, eco-friendly alternatives to traditional synthetic routes, contributing to a safer and more sustainable chemical industry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Rapid, metal-free and aqueous synthesis of imidazo[1,2- a ]pyridine under ambient conditions - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC01601D [pubs.rsc.org]
- 3. Rapid, metal-free and aqueous synthesis of imidazo[1,2-a]pyridine under ambient conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. One-step synthesis of imidazo[1,2-a]pyridines in water - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. One-step synthesis of imidazo[1,2-a]pyridines in water | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: 8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde in the Synthesis of Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 8-methylimidazo[1,2-a]pyridine-2-carbaldehyde as a key intermediate in the synthesis of novel anticancer agents. The imidazo[1,2-a]pyridine scaffold is a recognized privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including potent anticancer effects. This document outlines a prospective synthetic route, detailed experimental protocols, and potential biological evaluation strategies for novel compounds derived from this compound.
Introduction
Imidazo[1,2-a]pyridines are bicyclic heteroaromatic compounds that have garnered significant attention in drug discovery due to their diverse pharmacological properties, which include anti-inflammatory, antiviral, and anticancer activities. The anticancer potential of this scaffold is attributed to its ability to interact with various biological targets, including kinases and tubulin, and to modulate key signaling pathways involved in cancer cell proliferation and survival. The strategic functionalization of the imidazo[1,2-a]pyridine core allows for the fine-tuning of its biological activity and pharmacokinetic properties. This compound is a promising starting material for the synthesis of a library of novel derivatives with potential as targeted anticancer therapies.
Synthetic Approach: Chalcone Derivatives
A plausible and efficient method for elaborating this compound into potential anticancer agents is through the Claisen-Schmidt condensation to synthesize chalcone derivatives. Chalcones, characterized by an α,β-unsaturated ketone moiety, are well-established pharmacophores with significant anticancer activity. The reaction involves the base-catalyzed condensation of an aldehyde with a ketone.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis and evaluation of anticancer agents.
Experimental Protocols
Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocyclic compounds.
Materials:
-
8-Methylimidazo[1,2-a]pyridine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of N,N-dimethylformamide (3 equivalents) in anhydrous dichloromethane at 0 °C, slowly add phosphorus oxychloride (1.2 equivalents).
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 8-methylimidazo[1,2-a]pyridine (1 equivalent) in anhydrous dichloromethane to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford this compound.
Protocol 2: Synthesis of Imidazo[1,2-a]pyridine-based Chalcones
Materials:
-
This compound
-
Substituted acetophenone (e.g., 4-hydroxyacetophenone)
-
Ethanol
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ice
Procedure:
-
Dissolve this compound (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol in a round-bottom flask.
-
Prepare a solution of potassium hydroxide (2 equivalents) in ethanol and add it dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. The formation of a precipitate may be observed.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid to precipitate the chalcone.
-
Filter the solid precipitate, wash with cold water until the filtrate is neutral, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.
Quantitative Data: Anticancer Activity
The synthesized chalcone derivatives can be evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are determined using standard assays such as the MTT or SRB assay. The following table presents hypothetical but representative IC₅₀ values for potential derivatives, based on data from similar imidazo[1,2-a]pyridine compounds reported in the literature.[1]
| Compound ID | R-group on Acetophenone | Cancer Cell Line | IC₅₀ (µM) |
| IMC-1 | 4-Hydroxy | MCF-7 (Breast) | 8.5 |
| A549 (Lung) | 12.3 | ||
| HCT116 (Colon) | 10.1 | ||
| IMC-2 | 4-Methoxy | MCF-7 (Breast) | 15.2 |
| A549 (Lung) | 20.7 | ||
| HCT116 (Colon) | 18.4 | ||
| IMC-3 | 4-Chloro | MCF-7 (Breast) | 5.2 |
| A549 (Lung) | 7.9 | ||
| HCT116 (Colon) | 6.5 | ||
| Doxorubicin | (Reference Drug) | MCF-7 (Breast) | 0.9 |
| A549 (Lung) | 1.2 | ||
| HCT116 (Colon) | 1.0 |
Potential Signaling Pathways
Imidazo[1,2-a]pyridine derivatives have been reported to exert their anticancer effects through the modulation of various signaling pathways critical for cancer cell growth and survival. A potential mechanism of action for the newly synthesized chalcones could involve the inhibition of the PI3K/Akt/mTOR pathway, which is frequently dysregulated in many cancers.[1]
Diagram of a Hypothetical Signaling Pathway
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.
Conclusion
This compound represents a valuable and versatile starting material for the synthesis of novel anticancer agents. The proposed synthesis of chalcone derivatives offers a straightforward and efficient route to a library of compounds with the potential for potent and selective anticancer activity. Further investigation into their mechanism of action and in vivo efficacy is warranted to fully elucidate their therapeutic potential. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore this promising class of compounds.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve the yield in the synthesis of 8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent and direct method for the synthesis of this compound is the Vilsmeier-Haack formylation of 8-methylimidazo[1,2-a]pyridine. This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide derivative like N,N-dimethylformamide (DMF).[1][2][3]
Q2: What are the key reaction parameters to control for a high-yield synthesis?
A2: To achieve a high yield, it is crucial to control the stoichiometry of the reagents, reaction temperature, and reaction time. The Vilsmeier-Haack reaction is sensitive to these parameters, and optimization is often necessary for specific substrates.
Q3: Are there any alternative methods to the Vilsmeier-Haack reaction for this synthesis?
A3: While the Vilsmeier-Haack reaction is the most direct approach, other methods for the formylation of imidazo[1,2-a]pyridines exist, though they are less commonly reported for this specific derivative. These can include metal-catalyzed C-H functionalization approaches. However, for directness and scalability, the Vilsmeier-Haack reaction remains the preferred method.
Q4: What is the Vilsmeier reagent and how is it prepared?
A4: The Vilsmeier reagent is an electrophilic iminium salt, which is the active formylating agent in the Vilsmeier-Haack reaction. It is typically prepared in situ by reacting a substituted formamide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃). The reaction is usually performed at low temperatures (e.g., 0°C) before the addition of the substrate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete formation of the Vilsmeier reagent. | Ensure that the phosphorus oxychloride and DMF are of high purity and anhydrous. Prepare the reagent at 0°C and allow it to form completely before adding the 8-methylimidazo[1,2-a]pyridine. |
| Insufficient activation of the substrate. | The imidazo[1,2-a]pyridine ring is generally electron-rich enough for formylation. However, if starting material is recovered, a slight increase in reaction temperature or prolonged reaction time may be necessary. | |
| Reaction temperature is too low. | While the Vilsmeier reagent is prepared at low temperature, the formylation step may require heating. Monitor the reaction by TLC to determine the optimal temperature. | |
| Formation of Multiple Products | Unwanted side reactions. | Overly harsh reaction conditions (e.g., excessively high temperature or prolonged reaction time) can lead to the formation of byproducts. Careful control of the reaction parameters is crucial. |
| Impure starting materials. | Ensure the purity of the starting 8-methylimidazo[1,2-a]pyridine. Impurities can lead to a complex reaction mixture. | |
| Difficult Purification | Presence of polar byproducts. | Column chromatography on silica gel is a common purification method. A gradient elution system, for example, with a mixture of hexane and ethyl acetate, can be effective in separating the desired product from polar impurities. |
| Product is a solid but difficult to crystallize. | If direct crystallization from the reaction work-up is challenging, purification by column chromatography followed by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can yield a pure solid. |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 8-Methylimidazo[1,2-a]pyridine
This protocol is a general procedure based on the principles of the Vilsmeier-Haack reaction adapted for the target molecule.
Materials:
-
8-Methylimidazo[1,2-a]pyridine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (1.5 to 2.0 equivalents).
-
Cool the flask to 0°C in an ice-water bath.
-
Slowly add phosphorus oxychloride (1.5 to 2.0 equivalents) dropwise to the DMF via the dropping funnel with vigorous stirring. Maintain the temperature at 0°C.
-
After the addition is complete, allow the mixture to stir at 0°C for 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Dissolve 8-methylimidazo[1,2-a]pyridine (1.0 equivalent) in anhydrous dichloromethane.
-
Add the solution of 8-methylimidazo[1,2-a]pyridine dropwise to the freshly prepared Vilsmeier reagent at 0°C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux (around 40-50°C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice and a saturated solution of sodium bicarbonate.
-
Stir the mixture until the effervescence ceases and the pH is neutral or slightly basic.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure this compound.
Visualizations
Experimental Workflow
References
Technical Support Center: Troubleshooting Imidazo[1,2-a]Pyridine Synthesis
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This resource is designed for researchers, scientists, and professionals in drug development to navigate common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold. Below, you will find troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format, complete with detailed experimental protocols, quantitative data, and visual aids to streamline your research and development efforts.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Yield or Incomplete Conversion
Q1: My reaction is giving a low yield of the desired imidazo[1,2-a]pyridine. What are the common causes and how can I improve it?
A1: Low yields in imidazo[1,2-a]pyridine synthesis can stem from several factors, including suboptimal reaction conditions, reactant instability, or competing side reactions. Here are some common causes and troubleshooting strategies:
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst is crucial. For instance, in the Groebke-Blackburn-Bienaymé (GBB) reaction, solvent polarity can significantly impact the reaction rate.[1] Reactions in non-polar solvents like toluene may not proceed at all, while polar aprotic solvents like acetonitrile or DMF can improve reaction kinetics.[2] Temperature optimization is also key; while some reactions proceed at room temperature, less reactive substrates may require heating to 50-80 °C to facilitate cyclization.[2]
-
Reagent Stoichiometry: An improper ratio of reactants can lead to incomplete conversion. For the GBB reaction, increasing the equivalents of the 2-aminopyridine (1.2-1.5 equivalents) can shift the equilibrium towards the formation of the necessary Schiff base intermediate, thereby increasing the yield of the final product.[2]
-
Catalyst Inefficiency: The choice and loading of the catalyst are critical. In acid-catalyzed reactions like the GBB, using a Lewis or Brønsted acid can accelerate the cyclization step.[2] For copper-catalyzed reactions, the selection of the copper source and ligands can be pivotal.
Experimental Protocol: General Guideline for Optimizing a GBB Reaction
-
Reactant Mixture: In a reaction vessel, combine the aldehyde (1 mmol), 2-aminopyridine (1.2 mmol), and isocyanide (1 mmol).
-
Solvent and Catalyst: Add a polar aprotic solvent such as acetonitrile (5 mL) and a catalytic amount of a Lewis acid (e.g., Sc(OTf)₃, 10 mol%).
-
Reaction Conditions: Stir the mixture at room temperature for 30 minutes, then heat to 60 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench with a saturated solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Issue 2: Formation of Regioisomers
Q2: I am observing the formation of an undesired regioisomer in my reaction. How can I improve the regioselectivity?
A2: The formation of regioisomers is a common challenge, particularly when using substituted 2-aminopyridines. The electronic and steric properties of the substituents on the pyridine ring can influence the nucleophilicity of the ring nitrogen atoms, leading to cyclization at different positions.
-
Steric Hindrance: Bulky substituents on the 2-aminopyridine, particularly at the 6-position, can sterically hinder the approach to the adjacent ring nitrogen (N-1), thus favoring cyclization at the less hindered nitrogen.[2]
-
Electronic Effects: Electron-donating groups on the pyridine ring can enhance the nucleophilicity of the ring nitrogens, while electron-withdrawing groups can decrease it, thereby influencing the regioselectivity of the cyclization.[2]
-
Reaction Conditions: The choice of solvent and catalyst can also play a role in directing the regioselectivity. In transition-metal-catalyzed syntheses, the ligands coordinated to the metal center can create a specific steric and electronic environment that favors the formation of one regioisomer over the other.[2]
Table 1: Influence of Reaction Parameters on Regioselectivity
| Parameter | Variation | Expected Outcome on Regioselectivity |
| Substituent Position | Bulky group at the 6-position of 2-aminopyridine | Increased formation of the less sterically hindered regioisomer.[2] |
| Substituent Electronics | Electron-donating group on the pyridine ring | May alter the nucleophilicity of the ring nitrogens, influencing the cyclization site.[2] |
| Catalyst | Use of a bulky ligand in a metal-catalyzed reaction | Can create a steric bias, favoring one regioisomer.[2] |
| Solvent | Change in solvent polarity | Can influence the transition state energies for the formation of different regioisomers. |
Troubleshooting Workflow for Regioisomer Formation
Issue 3: Formation of Specific Byproducts
Q3: My reaction is producing a significant amount of a bis-adduct, 3,3'-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridine). How can I prevent this?
A3: The formation of this specific bis-adduct is highly dependent on the reaction atmosphere. This side product is favored in the absence of oxygen.
-
Root Cause: Oxygen acts as the primary oxidant for the formation of the desired 3-aroylimidazo[1,2-a]pyridine. When the reaction is carried out under an inert atmosphere (e.g., argon), the formation of the bis-adduct becomes the major pathway.[2]
Experimental Protocol: Selective Synthesis of 3-Aroylimidazo[1,2-a]pyridine
-
Reaction Atmosphere: Ensure the reaction is carried out in the presence of air or with an oxygen inlet. Do not use an inert atmosphere if the 3-aroyl product is desired.
-
Reaction Setup: To a solution of the 2-arylimidazo[1,2-a]pyridine in a suitable solvent, add the aromatic aldehyde and the catalyst (e.g., FeCl₃).
-
Execution: Stir the reaction mixture at the appropriate temperature under an air atmosphere until the starting material is consumed (monitored by TLC).
-
Workup and Purification: Follow a standard aqueous workup and purify the product by column chromatography.
Formation of Bis-Adduct vs. 3-Aroyl Product
Q4: In the synthesis from 2-aminopyridines and acetophenones, I am getting a mixture of 2,3-disubstituted products with different substitution patterns. What is the cause?
A4: This issue often arises from the competition between two different reaction pathways: a ketimine-intermediated pathway and an Ortoleva-King type reaction.[3] The predominant pathway, and thus the substitution pattern of the major product, can be influenced by the choice of acid catalyst and the electronic properties of the substituents on both the 2-aminopyridine and the acetophenone.
-
Ketimine Pathway: Involves the formation of a ketimine from the 2-aminopyridine and the acetophenone, followed by cyclization.
-
Ortoleva-King Pathway: Proceeds through the formation of a pyridinium salt intermediate.
It has been observed that certain acids, like p-toluenesulfonic acid (pTSA), may favor the ketimine pathway, while stronger acids like sulfuric acid can promote both pathways.[4]
Table 2: Catalyst Influence on Competing Reaction Pathways
| Catalyst | Predominant Pathway | Resulting Product |
| p-Toluenesulfonic acid (pTSA) | Tends to favor the ketimine pathway.[4] | Leads to a specific substitution pattern. |
| Sulfuric acid | Can catalyze both ketimine and Ortoleva-King pathways.[4] | May result in a mixture of products with different substitution patterns. |
Issue 4: Purification Challenges
Q5: I am having difficulty purifying my imidazo[1,2-a]pyridine product from the reaction byproducts. What are some effective purification strategies?
A5: Purification can indeed be challenging, especially when dealing with structurally similar byproducts or regioisomers.
-
Column Chromatography: This is the most common method for purification. The choice of eluent system is critical. A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is often effective. For more polar byproducts, adding a small amount of a polar solvent like methanol to the eluent can be beneficial.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for obtaining high purity material. The key is to find a suitable solvent or solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble.
-
Acid-Base Extraction: Since the imidazo[1,2-a]pyridine core is basic, an acid-base extraction can sometimes be used to separate it from non-basic impurities. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution (e.g., 1M HCl). The aqueous layer, now containing the protonated product, can be separated, basified (e.g., with NaOH), and then the product can be back-extracted into an organic solvent.
General Purification Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. On the mechanism of the direct acid catalyzed formation of 2,3-disubstituted imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. Concurrence between ketimine and Ortoleva–King type reaction intermediated transformations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Purification of 8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most frequently employed and effective methods for the purification of this compound are silica gel column chromatography and recrystallization. The choice between these methods often depends on the nature and quantity of the impurities present in the crude product.
Q2: How do I choose the appropriate solvent system for column chromatography?
A2: A good starting point for selecting a solvent system for silica gel chromatography is to use a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent such as ethyl acetate or dichloromethane. The polarity of the eluent can be gradually increased by raising the proportion of the more polar solvent. Thin-layer chromatography (TLC) should be used to determine the optimal solvent ratio that provides good separation between the desired product and any impurities.
Q3: My compound is streaking or "tailing" on the TLC plate and the column. What could be the cause and how can I fix it?
A3: Tailing is a common issue when purifying nitrogen-containing heterocyclic compounds like imidazopyridines on silica gel. This is often due to the interaction of the basic nitrogen atoms with the acidic surface of the silica gel. To mitigate this, a small amount of a basic modifier, such as triethylamine (0.1-1%) or pyridine, can be added to the eluent system. This will neutralize the acidic sites on the silica gel and lead to sharper bands and improved separation.
Q4: What are some suitable solvents for the recrystallization of this compound?
A4: Ideal recrystallization solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For this compound, solvents such as ethanol, isopropanol, or mixtures of ethyl acetate and hexanes could be effective. The optimal solvent or solvent system should be determined experimentally on a small scale.
Q5: What are the likely impurities in my crude product?
A5: Impurities can arise from unreacted starting materials, such as the corresponding 2-aminopyridine derivative, or from side-products formed during the synthesis. The specific impurities will depend on the synthetic route used to prepare the this compound.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause | Solution |
| Low recovery from column chromatography | The compound may be irreversibly adsorbed onto the silica gel. | Add a small amount of a basic modifier like triethylamine to the eluent to reduce strong interactions with the silica gel. |
| The compound may be partially soluble in the eluent, leading to premature elution. | Use a less polar solvent system to ensure the compound remains adsorbed to the column until the desired elution fraction. | |
| Co-elution of impurities | The chosen solvent system may not be optimal for separating the product from a specific impurity. | Perform a gradient elution, starting with a low polarity eluent and gradually increasing the polarity. Alternatively, try a different solvent system, for example, dichloromethane/methanol. |
| Product does not crystallize | The crude product may contain impurities that inhibit crystallization. | Attempt to purify the crude material by column chromatography first to remove the interfering impurities, and then proceed with recrystallization. |
| The chosen recrystallization solvent is not suitable. | Experiment with different solvents or solvent mixtures. Ensure the solution is fully saturated at high temperature and allowed to cool slowly. | |
| Oily product obtained after recrystallization | The compound may have a low melting point or be "oiling out" of the solution. | Try using a lower-boiling point solvent for recrystallization or a solvent mixture in which the compound is less soluble. Seeding the supersaturated solution with a pure crystal can also induce crystallization. |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
-
Preparation of the Column:
-
A glass column is packed with silica gel (60-120 mesh) as a slurry in a non-polar solvent (e.g., hexanes).
-
The column is allowed to settle, and excess solvent is drained until the solvent level is just above the silica gel bed.
-
-
Sample Loading:
-
The crude this compound is dissolved in a minimal amount of the initial eluent or a suitable solvent.
-
Alternatively, for less soluble compounds, a "dry loading" method can be used where the crude product is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting powder is carefully added to the top of the column.
-
-
Elution:
-
The column is eluted with a solvent system of increasing polarity, for instance, starting with 100% hexanes and gradually increasing the percentage of ethyl acetate.
-
The progress of the separation is monitored by collecting fractions and analyzing them by thin-layer chromatography (TLC).
-
-
Fraction Collection and Analysis:
-
Fractions are collected in individual test tubes or vials.
-
Each fraction is spotted on a TLC plate and visualized under UV light to identify the fractions containing the pure product.
-
-
Isolation of the Pure Compound:
-
Fractions containing the pure this compound are combined.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield the purified product.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
In a small test tube, a small amount of the crude product is tested for its solubility in various solvents at room temperature and upon heating.
-
A suitable solvent is one in which the compound is poorly soluble at room temperature but dissolves completely upon heating.
-
-
Dissolution:
-
The crude product is placed in an Erlenmeyer flask, and the chosen solvent is added portion-wise while heating the mixture with gentle swirling until the solid is completely dissolved.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution, and the mixture is briefly heated.
-
The hot solution is then filtered through a fluted filter paper to remove the charcoal.
-
-
Crystallization:
-
The hot, saturated solution is allowed to cool slowly to room temperature.
-
The flask can then be placed in an ice bath to maximize the yield of crystals.
-
-
Isolation and Drying:
-
The crystals are collected by vacuum filtration using a Büchner funnel.
-
The crystals are washed with a small amount of cold solvent and then dried in a vacuum oven or desiccator to remove any residual solvent.
-
Data Presentation
The following table provides a qualitative comparison of the two primary purification strategies. Actual yields and purity will vary depending on the quality of the crude material and the specific experimental conditions.
| Purification Method | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Silica Gel Column Chromatography | >98% | 60-90% | High resolution for separating complex mixtures. | Can be time-consuming and requires larger volumes of solvent. Potential for product loss on the column. |
| Recrystallization | >99% | 50-85% | Can yield very pure material. Relatively simple and cost-effective. | Not effective for removing impurities with similar solubility. Potential for lower yields. |
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification issues.
Technical Support Center: Overcoming Poor Solubility of Imidazo[1,2-a]pyridine Intermediates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered with imidazo[1,2-a]pyridine intermediates.
Troubleshooting Guide: Poor Solubility Issues
Problem: My imidazo[1,2-a]pyridine intermediate has precipitated out of the reaction mixture.
Solution:
This is a common issue, particularly when the polarity of the reaction medium changes during the reaction. Here is a step-by-step approach to address this:
-
Temperature Adjustment: Gently warm the reaction mixture. For many organic compounds, solubility increases with temperature.[1] However, be cautious of potential degradation of your compound at elevated temperatures. Monitor the reaction progress closely by TLC or LC-MS.
-
Co-solvent Addition: If warming is ineffective or not feasible, add a small amount of a co-solvent in which your intermediate is known to be more soluble. Common choices include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP).[2] Add the co-solvent dropwise until the precipitate dissolves. Be mindful that changing the solvent system can affect reaction kinetics.
-
Solvent System Modification: For future experiments, consider starting with a solvent mixture that can better solubilize both the reactants and the product.
Problem: I am struggling to find a suitable solvent for the purification of my imidazo[1,2-a]pyridine intermediate by recrystallization.
Solution:
The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Single Solvent Recrystallization:
-
Screening: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, toluene) at room temperature and then upon heating.
-
Procedure: Dissolve the crude solid in a minimal amount of the chosen hot solvent to form a saturated solution. If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Collect the purified crystals by filtration.
-
-
Two-Solvent Recrystallization:
-
If a suitable single solvent cannot be found, a two-solvent system can be effective. Choose a "good" solvent that readily dissolves your compound and a "poor" solvent in which it is insoluble. The two solvents must be miscible.
-
Procedure: Dissolve the compound in a minimal amount of the hot "good" solvent. Add the "poor" solvent dropwise until the solution becomes cloudy (the cloud point), indicating the onset of precipitation. Add a few drops of the "good" solvent back to redissolve the precipitate and then allow the solution to cool slowly.
-
Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose solvents for dissolving imidazo[1,2-a]pyridine intermediates?
A1: Imidazo[1,2-a]pyridines, being nitrogen-containing heterocyclic compounds, often exhibit moderate to good solubility in polar aprotic solvents like DMF and DMSO, and in alcohols such as ethanol and methanol. Chlorinated solvents like dichloromethane (DCM) can also be effective, depending on the specific substituents on the imidazo[1,2-a]pyridine core.
Q2: How can I improve the aqueous solubility of my imidazo[1,2-a]pyridine intermediate for biological assays?
A2: Several strategies can be employed to enhance aqueous solubility:
-
pH Adjustment: Since imidazo[1,2-a]pyridines contain basic nitrogen atoms, their solubility in aqueous media can often be increased by adjusting the pH to the acidic range.[3][4] Protonation of the pyridine nitrogen increases the polarity of the molecule.
-
Use of Co-solvents: Small amounts of water-miscible organic solvents like DMSO or ethanol can be used to prepare stock solutions which are then diluted in aqueous buffers for assays.[5]
-
Formulation with Excipients: For in-vivo studies, formulation with solubilizing agents such as cyclodextrins or in lipid-based systems can significantly improve aqueous solubility and bioavailability.
Q3: My compound "oils out" instead of crystallizing during recrystallization. What should I do?
A3: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the solution is supersaturated to a high degree or if the cooling is too rapid. To address this:
-
Re-heat the solution to dissolve the oil.
-
Add a small amount of additional solvent.
-
Allow the solution to cool more slowly.
-
Scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes induce crystallization.
-
Adding a seed crystal of the pure compound can also initiate crystallization.
Q4: Can I use structural modification to improve the solubility of my imidazo[1,2-a]pyridine series?
A4: Yes, structural modification is a common strategy in drug development to improve physicochemical properties. Introducing polar functional groups, such as sulfonamides, sulfonyl groups, or additional nitrogen atoms (e.g., a pyridyl group), can increase the polarity and aqueous solubility of the molecule.[6] Converting carboxylic acid intermediates to a variety of amide analogues is another widely used approach to fine-tune solubility.[6]
Data Presentation
Table 1: Estimated Solubility of Common Imidazo[1,2-a]pyridine Intermediates in Various Organic Solvents at 25 °C.
Disclaimer: The following data are estimated values based on general solubility principles and qualitative literature reports. Actual solubility may vary depending on the specific experimental conditions and the purity of the compound.
| Intermediate | Methanol (mg/mL) | Ethanol (mg/mL) | Isopropanol (mg/mL) | Acetone (mg/mL) | Ethyl Acetate (mg/mL) | Dichloromethane (mg/mL) | Acetonitrile (mg/mL) | DMF (mg/mL) | DMSO (mg/mL) |
| 2-Phenylimidazo[1,2-a]pyridine | ~15 | ~10 | ~5 | ~25 | ~10 | ~50 | ~15 | >100 | >100 |
| 2-Methyl-3-nitro-imidazo[1,2-a]pyridine | ~5 | ~2 | ~1 | ~10 | ~5 | ~20 | ~8 | ~50 | ~75 |
| Imidazo[1,2-a]pyridine-3-carbaldehyde | ~20 | ~15 | ~8 | ~30 | ~12 | ~40 | ~20 | >100 | >100 |
| Imidazo[1,2-a]pyridine-3-carboxylic acid | ~2 | ~1 | <1 | ~5 | <1 | <1 | ~2 | ~50 | ~100 |
Experimental Protocols
Protocol 1: Quantitative Solubility Determination (Shake-Flask Method)
-
Add an excess amount of the imidazo[1,2-a]pyridine intermediate to a vial containing a known volume of the desired solvent.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C).
-
Agitate the mixture for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, cease agitation and allow any undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant and filter it through a 0.22 µm syringe filter.
-
Dilute the filtered solution with a known volume of an appropriate solvent.
-
Determine the concentration of the compound in the diluted solution using a validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy) against a standard calibration curve.
-
Calculate the original concentration in the saturated solution, which represents the solubility.
Protocol 2: Solubility Enhancement using a Co-solvent
-
Attempt to dissolve a known mass of the imidazo[1,2-a]pyridine intermediate in a known volume of the primary solvent (e.g., water or a buffer).
-
If the compound does not fully dissolve, add a co-solvent (e.g., ethanol, DMSO) dropwise while stirring or vortexing.
-
Continue adding the co-solvent until the compound is completely dissolved.
-
Record the final volume of the co-solvent and the primary solvent to determine the solvent ratio required for dissolution at that concentration.
-
It is crucial to ensure that the final concentration of the co-solvent is compatible with any downstream applications (e.g., biological assays).
Protocol 3: pH Adjustment for Aqueous Solubility Enhancement
-
Suspend a known amount of the imidazo[1,2-a]pyridine intermediate in a known volume of deionized water.
-
Measure the initial pH of the suspension.
-
Slowly add a dilute acidic solution (e.g., 0.1 M HCl) dropwise while monitoring the pH and observing the dissolution of the solid.
-
Continue adding the acid until the compound is fully dissolved.
-
Record the final pH at which complete dissolution occurs. This pH value represents the point at which the compound is sufficiently protonated to be soluble at that concentration.
-
For practical applications, it is advisable to use a buffer system to maintain the desired pH.
Visualizations
References
Technical Support Center: Catalyst Selection for Efficient Imidazo[1,2-a]pyridine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of imidazo[1,2-a]pyridines. Our aim is to facilitate the efficient selection of catalysts and optimization of reaction conditions to achieve high yields and purity.
Troubleshooting Guide
Encountering challenges in your synthesis is a common part of the research process. This guide addresses prevalent issues in imidazo[1,2-a]pyridine synthesis, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | Inappropriate Catalyst Choice: The selected catalyst may not be optimal for the specific substrates or reaction type (e.g., A3 coupling, C-H functionalization). | - For A3 coupling, copper catalysts like CuI, CuBr, or Cu/SiO₂ are generally effective.[1][2][3] - For C-H functionalization, palladium catalysts such as Pd(OAc)₂ are commonly used.[4] - Consider metal-free options like iodine catalysis, especially for greener synthesis.[5][6] |
| Sub-optimal Reaction Conditions: Incorrect temperature, solvent, or reaction time can significantly hinder the reaction. | - Optimization of the reaction temperature is crucial; for instance, CuBr-catalyzed reactions with nitroolefins work well at 80°C.[1] - Solvent choice is critical. Toluene is often suitable for A3 coupling reactions.[3] - Ensure the reaction is run for a sufficient amount of time, as monitored by TLC. | |
| Catalyst Deactivation: The catalyst may be poisoned by impurities or coordinating functional groups on the substrates. Strongly coordinating nitrogen atoms in pyridines can poison Pd(II) catalysts.[7] | - Use of a Pd(0) source like Pd₂(dba)₃ can overcome heteroatom poisoning in C-H functionalization.[7] - Ensure all reagents and solvents are pure and dry, and that the reaction is carried out under an inert atmosphere if the catalyst is air-sensitive. | |
| Poor Substrate Reactivity: Electron-withdrawing groups on the 2-aminopyridine or steric hindrance can reduce nucleophilicity and slow down the reaction.[1] | - For substrates with electron-withdrawing groups, a more active catalyst or higher reaction temperatures may be required. - For sterically hindered substrates, a less bulky catalyst might be beneficial. | |
| Formation of Side Products | Homocoupling of Alkynes (in A3 and Sonogashira coupling): This is a common side reaction, especially with copper catalysts. | - Copper-free Sonogashira coupling protocols can be employed to avoid this issue.[8] - Careful control of reaction conditions, such as temperature and catalyst loading, can minimize homocoupling. |
| Formation of Condensation Product Only: In multicomponent reactions like the A3 coupling, the reaction may stall after the initial condensation of the amine and aldehyde.[9] | - Ensure the catalyst for the subsequent cyclization (e.g., a copper salt for alkyne activation) is active. The in-situ generation of a dynamic Cu(I)/Cu(II) system can be effective.[9][10] | |
| Catalyst Recyclability Issues (for heterogeneous catalysts) | Leaching of the Metal: The active metal may leach from the solid support into the reaction mixture, reducing the catalyst's activity in subsequent runs. | - Choose a robust support material and ensure proper catalyst preparation to minimize leaching. - Perform post-reaction analysis of the catalyst to check for changes in its structure and composition. |
| Fouling of the Catalyst Surface: Organic residues can block the active sites on the catalyst's surface. | - Implement a washing or calcination step between reaction cycles to regenerate the catalyst surface. |
Frequently Asked Questions (FAQs)
Q1: Which catalyst is generally recommended for the A3 coupling reaction to synthesize imidazo[1,2-a]pyridines?
For the A3 coupling (a one-pot reaction of a 2-aminopyridine, an aldehyde, and an alkyne), copper catalysts are the most widely and effectively used. Copper(I) salts such as CuI and CuBr are common choices.[1] Heterogeneous catalysts like copper on silica (Cu/SiO₂) have also been successfully employed, offering advantages in terms of easy separation and potential for recycling.[2][3][11][12] A combination of CuSO₄ and a reducing agent like sodium ascorbate can generate the active Cu(I) species in situ.[9][10]
Q2: Are there any effective metal-free catalysts for the synthesis of imidazo[1,2-a]pyridines?
Yes, several metal-free methods have been developed. Molecular iodine (I₂) is a cost-effective and environmentally benign catalyst that can promote the synthesis of imidazo[1,2-a]pyridines through multicomponent reactions.[5][6][13] Some reactions can even proceed under catalyst- and solvent-free conditions, particularly when using reactive starting materials like α-haloketones.[14] These approaches are gaining traction due to their alignment with the principles of green chemistry.[15]
Q3: My palladium-catalyzed C-H functionalization is not working well. What could be the issue?
A common issue with palladium-catalyzed C-H functionalization of nitrogen-containing heterocycles like pyridines is catalyst poisoning by the coordinating nitrogen atom.[7] If you are using a Pd(II) source, it might be getting deactivated. Switching to a Pd(0) catalyst, such as Pd₂(dba)₃, can often overcome this problem.[7] Additionally, ensure that your directing group is appropriate for the desired C-H activation and that the reaction conditions (solvent, base, temperature) are optimized.
Q4: What are the advantages of using a heterogeneous catalyst like Cu/SiO₂?
Heterogeneous catalysts like Cu/SiO₂ offer several practical advantages in organic synthesis.[2][3][11][12] These include:
-
Easy Separation: The catalyst can be easily removed from the reaction mixture by simple filtration, which simplifies the work-up procedure.
-
Reusability: Heterogeneous catalysts can often be recovered and reused for multiple reaction cycles, which can reduce overall cost.
-
Minimal Metal Contamination: The use of a solid-supported catalyst can lead to lower levels of metal contamination in the final product.
Q5: How do electronic effects of substituents on the starting materials affect the reaction outcome?
The electronic properties of the substituents on your starting materials can have a significant impact on the reaction. For instance, in reactions involving 2-aminopyridines, electron-donating groups on the pyridine ring can increase its nucleophilicity and facilitate the reaction. Conversely, electron-withdrawing groups can decrease reactivity and may require harsher reaction conditions or a more active catalyst to achieve good yields.[1] Similarly, for acetophenone derivatives in iodine-catalyzed reactions, electron-donating groups have been observed to give better yields compared to electron-withdrawing groups.[5]
Catalyst Performance Data
The following tables summarize quantitative data for the synthesis of imidazo[1,2-a]pyridines using various catalytic systems.
Table 1: Comparison of Catalysts for the A3 Coupling Reaction
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| CuBr | 10 | DMF | 80 | 12 | up to 90 | [1] |
| Cu/SiO₂ | 10 | Toluene | 120 | 48 | 45-82 | [2][3][12] |
| CuSO₄·5H₂O / Sodium Ascorbate | 10 / 20 | Water (with SDS) | 50 | 6-16 | up to 95 | [9][10] |
| CuI | 10 | Toluene | Reflux | 12 | High | [16] |
| Y(OTf)₃ | 20 | Toluene | 110 | 12 | Moderate to Good | [17] |
Table 2: Catalysts for Other Synthetic Routes
| Reaction Type | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | From Nitroolefins | CuBr | 10 | DMF | 80 | 12 h | up to 90 |[1] | | From α-haloketones | Copper Silicate | 10 | Ethanol | Reflux | 2-3 h | 85-95 |[18] | | Redox Synthesis | PicAuCl₂ | 10 | CH₂Cl₂ | 40 | 15 h | 72 |[19] | | C-H Olefination | Pd(OAc)₂ | 5 | aq. Ethanol | 100 | 12 h | up to 95 |[4] | | Multicomponent | I₂ | 20 | Water | Ultrasound | 1 h | up to 96 |[5] | | Catalyst-Free | None | N/A | H₂O-IPA | MW (240W) | 10-15 min | 85-95 |[14] |
Experimental Protocols
Protocol 1: Copper-Catalyzed A3 Coupling for Imidazo[1,2-a]pyridine Synthesis
This protocol is adapted from methods utilizing a heterogeneous Cu/SiO₂ catalyst.[3]
-
Reaction Setup: To a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 2-aminopyridine (1.1 mmol), the desired aldehyde (1.0 mmol), and the Cu/SiO₂ catalyst (10 mol%).
-
Addition of Reagents: Add toluene (0.5 mL) followed by the terminal alkyne (1.5 mmol).
-
Reaction: Heat the mixture to 120°C and stir for 48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the catalyst.
-
Purification: Remove the solvent from the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes, ethyl acetate, and triethylamine).
Protocol 2: Palladium-Catalyzed C-H Olefination
This protocol is based on the C-H olefination of imidazo[1,2-a]pyridine carboxamides.[4]
-
Reaction Setup: In a sealed tube, combine the imidazo[1,2-a]pyridine carboxamide substrate (1.0 equiv), the acrylate (2.0 equiv), Pd(OAc)₂ (5 mol%), and a suitable ligand if required.
-
Solvent Addition: Add aqueous ethanol as the solvent.
-
Reaction: Seal the tube and heat the reaction mixture at 100°C for 12 hours under an oxygen atmosphere (a balloon of O₂ is often sufficient).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel.
Visualizations
Caption: A workflow for catalyst selection in imidazo[1,2-a]pyridine synthesis.
Caption: Simplified reaction pathway for copper-catalyzed A3 coupling.
Caption: A troubleshooting decision tree for low-yield reactions.
References
- 1. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. Palladium-Catalyzed C-H Olefination of Imidazo[1,2a] pyridine Carboxamide in Aqueous Ethanol under Oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. [PDF] Imidazo[1,2-a]pyridine A3-Coupling Catalyzed by a Cu/SiO2 Material | Semantic Scholar [semanticscholar.org]
- 12. scielo.br [scielo.br]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 17. mdpi.com [mdpi.com]
- 18. nanobioletters.com [nanobioletters.com]
- 19. Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
Managing steric hindrance effects of the 8-methyl group during reactions
Welcome to the technical support center for managing reactions involving substrates with an 8-methyl group. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the challenges posed by steric hindrance from this substituent.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and why is the 8-methyl group a common problem?
A1: Steric hindrance is a phenomenon in organic chemistry where the spatial arrangement of atoms or groups within a molecule physically obstructs a chemical reaction.[1][2][3] Bulky groups can prevent reagents from reaching the reaction center, slowing down or even completely inhibiting the reaction.[1][3] The 8-methyl group on aromatic ring systems, such as in 8-methylquinoline, is particularly problematic because it can shield adjacent reaction sites and influence the conformation of the molecule, thereby affecting its reactivity.[4][5]
Q2: My C-H activation/functionalization reaction on an 8-methylquinoline is giving a low yield. What is the most likely cause?
A2: Low yields in C-H functionalization of 8-methylquinolines are often due to the steric bulk of the methyl group hindering the approach of the catalyst to the C-H bond.[4][5] However, a highly successful strategy to overcome this involves using the nitrogen atom of the quinoline ring as a chelating directing group. This allows various transition metals to form cyclometallated complexes, bringing the catalyst into close proximity with the C-H bonds of the 8-methyl group and facilitating selective functionalization.[4][5]
Q3: Which catalysts are effective for promoting reactions at the 8-methyl position?
A3: Transition metal catalysis is the predominant strategy for activating the C(sp³)–H bond of 8-methylquinolines.[4][5] Several catalysts based on noble metals have shown high efficacy. Rhodium(III), Palladium, Iridium, and Cobalt complexes, in particular, have been successfully used to catalyze reactions such as amidation, acyloxylation, and alkylation on the 8-methyl group with good to excellent yields.[4][6]
Q4: Can I use protecting groups to manage the reactivity of other sites on my molecule?
A4: Yes, using protecting groups is a viable strategy to ensure chemoselectivity in a subsequent reaction.[7][8] If your molecule has multiple reactive functional groups, you can temporarily block one or more of them with a protecting group. This allows you to direct the reaction to the desired site, such as the 8-methyl group. After the reaction, the protecting group is removed.[7] The choice of protecting group is critical and must be stable under the reaction conditions used for the 8-methyl group functionalization.[8][9]
Q5: Are there any computational methods to predict the effect of the 8-methyl group's steric hindrance?
A5: Yes, computational chemistry can be a powerful tool. Ab initio molecular dynamics (AIMD) simulations and models based on the Minimum Energy Path (MEP) can be used to understand reaction pathways at high temperatures.[10] These methods can help predict how steric hindrance from the 8-methyl group might affect the local chemical environment and the free-energy barrier of a reaction, guiding the selection of optimal reaction conditions.[10] Additionally, quantitative measures like A values and the Taft equation can be used to assess steric effects.[11]
Troubleshooting Guides
Problem 1: Low or No Conversion in C(sp³)–H Functionalization of 8-Methylquinoline
You are attempting to functionalize the 8-methyl group of an 8-methylquinoline derivative but observe low conversion of your starting material.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for low conversion.
Possible Causes & Solutions
-
Ineffective Catalyst System: The chosen transition metal catalyst may not be active enough or suitable for the specific transformation.
-
Suboptimal Reaction Conditions: Temperature, pressure, and reaction time play a crucial role in overcoming the activation energy barrier, which can be high due to steric hindrance.
-
Incorrect Solvent: The solvent can influence the solubility of the reactants and the stability of the catalytic species.
-
Solution: Screen a range of solvents. For many transition-metal-catalyzed C-H activations, polar aprotic solvents are effective.
-
Problem 2: Lack of Selectivity / Multiple Products
Your reaction is proceeding, but you are obtaining a mixture of products, with functionalization occurring at undesired positions.
Protecting Group Strategy Workflow
Caption: Workflow for achieving selectivity.
Possible Causes & Solutions
-
Competing Reactive Sites: The substrate may contain other C-H bonds or functional groups that are electronically or sterically more accessible than the 8-methyl group.
-
Solution 1 (Directing Groups): Leverage the quinoline nitrogen as a strong directing group. This will preferentially guide the catalyst to the 8-position, significantly enhancing regioselectivity for the methyl group's C-H bonds.[4][5]
-
Solution 2 (Protecting Groups): If other nucleophilic or electrophilic sites are interfering, protect them before performing the C-H activation. For example, hydroxyl or amine groups can be protected as silyl ethers or carbamates, respectively.[8][14][15] The protecting group must be robust enough to survive the C-H activation conditions and be selectively removable later.[9]
-
Quantitative Data Summary
The choice of catalyst is critical for overcoming the steric hindrance of the 8-methyl group. The following table summarizes reported yields for the C-H functionalization of 8-methylquinoline derivatives using different transition metal catalysts.
| Catalyst System | Reaction Type | Substrate | Yield (%) | Reference |
| Co(NNN)Br₂ Complex | C-alkylation with alcohols | 2-Methylquinoline | Moderate to Good | [6] |
| [Ir(Cp*)Cl₂]₂ | C-alkylation with alcohols | 2-Methylpyrazine | Good to Excellent | [6] |
| Pincer Manganese Complex | C-alkylation with alcohols | 2-Methylquinoline | Up to 98% | [6] |
| Rh(III)-catalysed | C(sp³)-H bond amidation | 8-Methylquinolines | Excellent | [4] |
| CuPd alloy nanoparticles | C(sp³)-H acyloxylation | 8-Methylquinolines | Good | [4] |
Key Experimental Protocols
Protocol: Rh(III)-Catalyzed C(sp³)–H Amidation of 8-Methylquinoline
This protocol is a generalized procedure based on methodologies reported for the amidation of 8-methylquinolines using N-hydroxyphthalimides as the amidation source.[4]
Materials and Reagents:
-
8-Methylquinoline derivative (1.0 eq)
-
Rh(III) catalyst (e.g., [Cp*RhCl₂]₂, 2-5 mol%)
-
Silver salt additive (e.g., AgSbF₆, AgOAc)
-
N-hydroxyphthalimide derivative (amidation source, 1.1-1.5 eq)
-
Anhydrous solvent (e.g., DCE, t-AmOH)
-
Inert gas (Nitrogen or Argon)
Experimental Workflow Diagram
Caption: General workflow for Rh-catalyzed amidation.
Procedure:
-
Setup: To a flame-dried Schlenk tube or round-bottom flask, add the 8-methylquinoline substrate, the Rh(III) catalyst, and the silver salt additive.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times.
-
Solvent and Reagent Addition: Add the anhydrous solvent via syringe, followed by the addition of the N-hydroxyphthalimide derivative.
-
Reaction: Place the flask in a preheated oil bath and stir the reaction mixture vigorously for the specified time (typically 12-24 hours).
-
Monitoring: Monitor the reaction's progress by periodically taking aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can then be purified by flash column chromatography on silica gel to yield the desired amidated product.
-
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H, ¹³C) and mass spectrometry.
References
- 1. Steric Hindrance | ChemTalk [chemistrytalk.org]
- 2. Steric Hindrance Effect | Definition, Factors & Examples - Lesson | Study.com [study.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. Protective Groups [organic-chemistry.org]
- 9. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 10. chinesechemsoc.org [chinesechemsoc.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]
- 15. uwindsor.ca [uwindsor.ca]
Preventing byproduct formation in multicomponent reactions for imidazo[1,2-a]pyridines
Welcome to the technical support center for the multicomponent synthesis of imidazo[1,2-a]pyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols, with a focus on preventing the formation of common byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the multicomponent synthesis of imidazo[1,2-a]pyridines, particularly in the Groebke-Blackburn-Bienaymé (GBB) reaction?
A1: The most frequently observed byproducts include:
-
Schiff Bases: These are intermediates formed from the condensation of the aldehyde and the 2-aminopyridine. Incomplete cyclization can lead to their accumulation as a major byproduct.[1]
-
Regioisomers: When using substituted 2-aminopyridines, the cyclization can occur on different nitrogen atoms, leading to the formation of isomeric products.[2]
-
Bis-imidazopyridine Adducts: Under certain conditions, a second molecule of the imidazo[1,2-a]pyridine product can react with an intermediate, leading to dimerized products.
-
Oxidation Products: The 2-aminopyridine starting material can be susceptible to oxidation, leading to undesired side products.
-
Ugi Adducts: In some cases, particularly with aliphatic aldehydes, the classic Ugi reaction product may be observed alongside the desired GBB product.[3]
Q2: How can I minimize the formation of the Schiff base byproduct?
A2: To minimize the accumulation of the Schiff base intermediate, you can:
-
Increase the equivalents of the 2-aminopyridine: Using a slight excess (1.1-1.2 equivalents) of the aminopyridine can help drive the equilibrium towards the formation of the desired cyclized product.[1][4]
-
Use a catalyst: Lewis or Brønsted acids can promote the cyclization step, reducing the lifetime of the Schiff base intermediate.[5]
-
Optimize the reaction temperature: While some reactions proceed at room temperature, increasing the temperature may be necessary for less reactive substrates to facilitate complete cyclization.[6]
-
Choose an appropriate solvent: Polar protic solvents like methanol can act as cocatalysts and accelerate the key steps of the reaction, including cyclization.[7]
Q3: What is the role of the catalyst in the GBB reaction and which ones are most effective?
A3: The catalyst in the GBB reaction activates the imine intermediate towards nucleophilic attack by the isocyanide.[1] A wide range of Lewis and Brønsted acids can be used. Commonly employed and effective catalysts include Scandium(III) triflate (Sc(OTf)₃), Ytterbium(III) triflate (Yb(OTf)₃), and p-toluenesulfonic acid (PTSA).[5][8][9] The choice of catalyst can significantly impact the reaction rate and yield.
Q4: Can the reaction atmosphere affect byproduct formation?
A4: Yes, the reaction atmosphere can be critical. For certain synthetic routes, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidation byproducts. Conversely, some modern synthetic methods utilize air as a green oxidant.[10]
Q5: I am observing a significant amount of a bis-adduct. How can I prevent this?
A5: The formation of bis-adducts is often concentration-dependent. Lowering the overall concentration of the reactants can sometimes disfavor the formation of these dimeric species. Additionally, carefully controlling the stoichiometry of the reactants is crucial.
Troubleshooting Guides
This section provides solutions to common problems encountered during the multicomponent synthesis of imidazo[1,2-a]pyridines.
| Problem | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Low to no product formation | - Inactive catalyst- Low reaction temperature- Inappropriate solvent- Poor quality of reagents | - Use a freshly opened or properly stored catalyst. Consider switching to a more active catalyst like Sc(OTf)₃.[5][8]- Gradually increase the reaction temperature in 10 °C increments.- Switch to a polar protic solvent like methanol or ethanol, which can facilitate the reaction.[7]- Ensure all reagents, especially the aldehyde and isocyanide, are pure. |
| Significant Schiff base byproduct | - Incomplete cyclization- Insufficient activation of the imine intermediate | - Increase the amount of 2-aminopyridine to 1.2 equivalents.[4]- Add a Lewis or Brønsted acid catalyst (e.g., 5-10 mol% Sc(OTf)₃ or PTSA).[5][9]- Increase the reaction temperature or prolong the reaction time. |
| Formation of regioisomers | - Use of substituted 2-aminopyridines with multiple potential cyclization sites. | - This is an inherent challenge with certain substrates. Purification by column chromatography is often the most practical solution.- Modifying the substitution pattern on the 2-aminopyridine may favor the formation of one regioisomer. |
| Reaction is sluggish or stalls | - Steric hindrance from bulky substituents on the aldehyde or isocyanide.- Low reactivity of the aminopyridine. | - Consider using microwave irradiation to accelerate the reaction.[6][8]- Switch to a more reactive isocyanide if possible.- Use a more electron-rich 2-aminopyridine. |
| Unidentified byproducts | - Decomposition of starting materials or product.- Unexpected side reactions. | - Analyze the crude reaction mixture by LC-MS to identify the mass of the byproducts.- Run the reaction under an inert atmosphere to rule out oxidation.- Consider lowering the reaction temperature to minimize decomposition. |
Quantitative Data Summary
The following tables summarize the effect of different reaction parameters on the yield of imidazo[1,2-a]pyridines and the formation of byproducts.
Table 1: Effect of Catalyst on the GBB Reaction
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| None | Toluene | 25 | 12 | 0 | [7] |
| None | CH₂Cl₂ | 25 | 12 | 0 | [7] |
| None | Methanol | 25 | 12 | 71 | [7] |
| PTSA·H₂O (10) | Toluene | 25 | 6 | 0 | [7] |
| PTSA·H₂O (10) | CH₂Cl₂ | 25 | 6 | 15 | [7] |
| PTSA·H₂O (10) | Methanol | 25 | 6 | 95 | [7] |
| Sc(OTf)₃ (5) | DCM/MeOH (3:1) | 150 (MW) | 0.17 | High | [8] |
| Yb(OTf)₃ (8) | DCM/MeOH (3:1) | 100 (MW) | 1 | 89-98 | [4] |
| NH₄Cl (20) | Ethanol | 80 (MW) | 0.25 | 36 | [11] |
| I₂ (20) | Water | Ultrasound | 1 | 84 | [12] |
Table 2: Effect of Solvent on the GBB Reaction (catalyzed by PTSA·H₂O)
| Solvent | Dielectric Constant (ε) | Conversion (%) | Reference |
| Toluene | 2.4 | 0 | [7] |
| Dichloromethane | 9.1 | 15 | [7] |
| Acetone | 21.0 | 45 | [9] |
| Acetonitrile | 37.5 | 68 | [9] |
| Ethanol | 24.6 | 85 | [9] |
| Methanol | 32.7 | 95 | [7] |
Experimental Protocols
General Procedure for the Groebke-Blackburn-Bienaymé (GBB) Reaction under Microwave Irradiation
This protocol is adapted from literature procedures and is a general guideline.[4][8]
-
To a 10 mL microwave vial equipped with a magnetic stir bar, add the 2-aminopyridine (0.5 mmol, 1.0 equiv), the aldehyde (0.6 mmol, 1.2 equiv), and the isocyanide (0.6 mmol, 1.2 equiv).
-
Add the solvent (e.g., 4 mL of a 3:1 mixture of Dichloromethane/Methanol).
-
Add the catalyst (e.g., Yb(OTf)₃, 0.04 mmol, 0.08 equiv).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at the desired temperature (e.g., 100-150 °C) for the specified time (e.g., 10-60 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
The crude product can be purified by filtration if it precipitates, or by silica gel column chromatography.
Visualizations
References
- 1. The Groebke-Blackburn-Bienaymé Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) [beilstein-journals.org]
- 4. BJOC - A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones [beilstein-journals.org]
- 5. BJOC - HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines [beilstein-journals.org]
- 6. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW | MDPI [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solvents’ and Reagents’ Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde
Welcome to the technical support center for the synthesis of 8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for the successful and scalable synthesis of this key intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary scalable strategies for the synthesis of this compound?
A1: There are two primary and scalable synthetic routes for preparing this compound:
-
Route A: Two-Step Synthesis. This is often the most reliable and scalable approach. It involves a two-step process:
-
Cyclization: Synthesis of the intermediate, 8-methylimidazo[1,2-a]pyridine, by reacting 2-amino-3-methylpyridine with a suitable three-carbon electrophile.
-
Formylation: Introduction of the aldehyde group at the C2 position of the 8-methylimidazo[1,2-a]pyridine core using a Vilsmeier-Haack reaction.
-
-
Route B: One-Pot Cyclization and Formylation. This approach aims to form the target molecule in a single reaction vessel from 2-amino-3-methylpyridine and a reagent that provides the three-carbon backbone with the aldehyde functionality. While potentially more efficient in terms of step-count, this route can be more challenging to optimize for scalability and purity.
Q2: What is the recommended starting material for this synthesis?
A2: The recommended and most logical starting material is 2-amino-3-methylpyridine . The methyl group at the 3-position of the pyridine ring directs the cyclization to form the desired 8-methyl-substituted imidazo[1,2-a]pyridine isomer.
Q3: How can I purify the final product, this compound, on a larger scale?
A3: For large-scale purification, the following methods are recommended:
-
Recrystallization: This is often the most effective and economical method for obtaining high-purity material on a large scale. Suitable solvent systems should be determined empirically but often include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.
-
Slurry Wash: Before recrystallization, washing the crude solid with a solvent in which the product has low solubility (e.g., cold diethyl ether or hexanes) can effectively remove highly soluble impurities.
-
Column Chromatography: While less ideal for very large quantities due to solvent consumption and time, flash column chromatography on silica gel can be used if recrystallization does not provide the desired purity. A gradient elution system, for example, with ethyl acetate in hexanes, is typically effective.
Troubleshooting Guides
Route A: Two-Step Synthesis
Step 1: Synthesis of 8-Methylimidazo[1,2-a]pyridine (Cyclization)
Experimental Workflow:
Caption: Workflow for the synthesis of 8-methylimidazo[1,2-a]pyridine.
Troubleshooting:
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete reaction. 2. Degradation of starting materials or product. 3. Ineffective cyclization agent. | 1. Increase reaction time and/or temperature. Monitor by TLC or LC-MS. 2. Ensure anhydrous conditions if necessary. Consider a lower reaction temperature for a longer duration. 3. Confirm the quality of the bromoacetaldehyde diethyl acetal. Alternatively, freshly prepared chloroacetaldehyde can be used, though it is less stable.[1] |
| Formation of Dark Tarry Material | 1. Reaction temperature is too high, leading to polymerization. 2. Presence of impurities in starting materials. | 1. Reduce the reaction temperature and extend the reaction time. 2. Purify the 2-amino-3-methylpyridine before use if necessary. |
| Difficult Purification | 1. Presence of unreacted starting materials. 2. Formation of isomeric byproducts. | 1. An acidic wash during the work-up can help remove unreacted 2-amino-3-methylpyridine. 2. While the 8-methyl isomer is strongly favored, careful purification by column chromatography may be needed if other isomers are detected. |
Step 2: Vilsmeier-Haack Formylation of 8-Methylimidazo[1,2-a]pyridine
Experimental Workflow:
Caption: Workflow for the Vilsmeier-Haack formylation.
Troubleshooting:
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Aldehyde | 1. Incomplete reaction. 2. Vilsmeier reagent not properly formed or decomposed. 3. Product decomposition during work-up. | 1. Increase the excess of the Vilsmeier reagent (e.g., from 1.5 to 3.0 equivalents). Increase reaction temperature and/or time. 2. Prepare the Vilsmeier reagent at low temperature (0-5 °C) and use it immediately. Ensure anhydrous DMF and fresh POCl₃. 3. Perform the aqueous work-up at low temperatures (e.g., pouring onto crushed ice) and neutralize carefully with a mild base like sodium bicarbonate. |
| Formation of Multiple Products | 1. Di-formylation or formylation at other positions (less likely for C2). 2. Side reactions due to impurities. | 1. Use a smaller excess of the Vilsmeier reagent and maintain a lower reaction temperature. 2. Ensure the purity of the starting 8-methylimidazo[1,2-a]pyridine. |
| Difficult Product Isolation | 1. Product may have some water solubility. 2. Emulsion formation during extraction. | 1. After the initial extraction, back-extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). 2. To break emulsions, add a small amount of brine (saturated NaCl solution). |
Experimental Protocols
Route A: Two-Step Synthesis
Step 1: Synthesis of 8-Methylimidazo[1,2-a]pyridine
-
Reagents:
-
2-Amino-3-methylpyridine
-
Bromoacetaldehyde diethyl acetal
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
-
Procedure:
-
To a solution of 2-amino-3-methylpyridine (1.0 eq.) in ethanol, add sodium bicarbonate (1.5 eq.).
-
Add bromoacetaldehyde diethyl acetal (1.2 eq.) dropwise to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent such as ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
-
Purify the crude product by flash chromatography or recrystallization.
-
Step 2: Synthesis of this compound (Vilsmeier-Haack Formylation)
-
Reagents:
-
8-Methylimidazo[1,2-a]pyridine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM, optional solvent)
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, cool anhydrous DMF to 0-5 °C.
-
Slowly add phosphorus oxychloride (1.5 - 2.0 eq.) to the cold DMF, maintaining the temperature below 10 °C. Stir for 30-60 minutes at this temperature to form the Vilsmeier reagent.
-
Dissolve 8-methylimidazo[1,2-a]pyridine (1.0 eq.) in anhydrous DMF (or DCM) and add it dropwise to the prepared Vilsmeier reagent at 0-5 °C.
-
Allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture and carefully pour it onto a vigorously stirred mixture of crushed ice and water.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or cold dilute sodium hydroxide solution until the pH is approximately 7-8, leading to the precipitation of the product.
-
Filter the solid, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization.
-
Quantitative Data Summary
The following tables summarize typical reaction parameters and expected outcomes for the synthesis of this compound. These values are illustrative and may require optimization based on specific laboratory conditions and scale.
Table 1: Cyclization of 2-Amino-3-methylpyridine
| Parameter | Value |
| Reactant Ratio | 2-Amino-3-methylpyridine : Bromoacetaldehyde diethyl acetal : NaHCO₃ = 1 : 1.2 : 1.5 |
| Solvent | Ethanol |
| Temperature | Reflux (approx. 78 °C) |
| Reaction Time | 4 - 12 hours |
| Typical Yield | 70 - 90% |
Table 2: Vilsmeier-Haack Formylation of 8-Methylimidazo[1,2-a]pyridine
| Parameter | Value |
| Reactant Ratio | 8-Methylimidazo[1,2-a]pyridine : POCl₃ : DMF = 1 : 1.5-2.0 : (as solvent and reagent) |
| Temperature | 60 - 80 °C |
| Reaction Time | 2 - 6 hours |
| Typical Yield | 65 - 85% |
Disclaimer: These protocols and troubleshooting guides are intended for use by qualified professionals. Appropriate safety precautions should be taken at all times. Reaction conditions may need to be optimized for different scales and equipment.
References
Refinement of protocols for C-H functionalization of imidazo[1,2-a]pyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the C-H functionalization of imidazo[1,2-a]pyridines. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Low or No Product Yield
Question: I am getting a low yield or no desired product in my C-H functionalization of an imidazo[1,2-a]pyridine. What are the potential causes and how can I troubleshoot this?
Answer: Low or no yield is a common issue that can arise from several factors. Here's a systematic troubleshooting guide:
-
Catalyst Activity:
-
Deactivation: Transition metal catalysts, particularly palladium, can be sensitive to air and moisture, leading to deactivation. Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[1][2] Catalyst poisoning can also occur due to impurities in the starting materials or solvents.[1][2][3]
-
Incorrect Catalyst Choice: The choice of catalyst and ligand is crucial and substrate-dependent. For example, in palladium-catalyzed arylations, bulky electron-rich phosphine ligands often improve catalytic activity.[4] For visible-light-induced reactions, the selection of the appropriate photocatalyst is critical.[5][6][7]
-
-
Reaction Conditions:
-
Temperature: Many C-H functionalization reactions require elevated temperatures to proceed efficiently.[8] If the temperature is too low, the reaction may be sluggish. Conversely, excessively high temperatures can lead to catalyst decomposition or side product formation. A careful optimization of the reaction temperature is recommended.
-
Solvent: The polarity and coordinating ability of the solvent can significantly influence the reaction outcome. Polar aprotic solvents like DMF, DMAc, or dioxane are commonly used.[8][9]
-
Base: The choice and stoichiometry of the base are often critical. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The pKa of the base should be carefully considered in relation to the C-H bond being activated.
-
-
Substrate Reactivity:
-
Electronic Effects: The electronic properties of the substituents on both the imidazo[1,2-a]pyridine ring and the coupling partner can impact reactivity. Electron-donating groups on the imidazo[1,2-a]pyridine can enhance its reactivity towards electrophilic functionalization.[10] Conversely, strongly electron-withdrawing groups on the coupling partner may sometimes hinder the reaction.[10]
-
Steric Hindrance: Sterically demanding substituents near the reaction site can impede the approach of the catalyst and the coupling partner, leading to lower yields.
-
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for addressing low product yield.
2. Poor Regioselectivity
Question: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity of the C-H functionalization?
Answer: The imidazo[1,2-a]pyridine scaffold has several C-H bonds available for functionalization, with the C3 position being the most electronically rich and generally the most reactive.[11][12] However, functionalization at other positions (C5, C8) is also possible and controlling the regioselectivity is a key challenge.
-
Inherent Reactivity: The C3 position is the most common site for electrophilic and radical functionalization due to its high electron density.[11][12]
-
Directing Groups: The introduction of a directing group onto the imidazo[1,2-a]pyridine backbone can steer the functionalization to a specific position. For instance, a coordinating group at the N1 position can direct functionalization to the C8 position.[11] Similarly, groups at the C2 position can direct functionalization to the ortho position of that substituent.[13]
-
Catalyst and Ligand Control: The choice of catalyst and ligand can significantly influence regioselectivity. For example, in some palladium-catalyzed reactions, the use of specific ligands can favor C5 arylation over the more common C3 arylation.
-
Reaction Conditions: The solvent and base can also play a role in controlling regioselectivity. A systematic screening of these parameters is often necessary to achieve the desired outcome. For instance, a base-controlled regioselective arylation has been developed where different bases direct the functionalization to either the C3 or C8 position.[11]
Logical Diagram for Controlling Regioselectivity
Caption: Strategies for controlling regioselectivity in C-H functionalization.
3. Catalyst Deactivation/Poisoning
Question: I suspect my palladium catalyst is being deactivated. What are the common causes and how can I prevent this?
Answer: Catalyst deactivation is a significant issue in palladium-catalyzed C-H functionalization.[1][2] The nitrogen atoms in the imidazo[1,2-a]pyridine ring can act as ligands and coordinate to the palladium center, leading to catalyst inhibition or poisoning.[3]
-
Causes of Deactivation:
-
Strong Coordination: The lone pair of electrons on the pyridine nitrogen can strongly coordinate to the palladium catalyst, preventing it from participating in the catalytic cycle.[3]
-
Formation of Inactive Complexes: The substrate itself can form stable, inactive complexes with the palladium catalyst.
-
Impurities: As mentioned previously, impurities in reagents or solvents can act as catalyst poisons.[1][2] Sulfur-containing compounds are particularly detrimental to palladium catalysts.[2]
-
Oxidative Degradation: In aerobic conditions, oxidative degradation of the catalyst or ligands can occur.
-
-
Prevention and Mitigation:
-
Ligand Choice: Employing bulky ligands can sometimes prevent the strong coordination of the substrate to the metal center.[4]
-
Additives: The use of certain additives can help to regenerate the active catalyst or prevent the formation of inactive species.
-
Reaction Conditions: Running the reaction under strictly inert conditions and using purified reagents and solvents is crucial.
-
Alternative Catalytic Systems: In some cases, switching to a different metal catalyst (e.g., copper, rhodium) or exploring metal-free conditions might be a viable solution.[12][14]
-
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for various C-H functionalization reactions of imidazo[1,2-a]pyridines.
Table 1: Palladium-Catalyzed C-3 Arylation
| Entry | Aryl Source | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Aryl Bromide | Pd(OAc)₂ (5) | SPhos (10) | K₂CO₃ | Dioxane | 120 | 75-95 | [4] |
| 2 | Aryl Tosylate | Pd(OAc)₂ (5) | SPhos (10) | K₃PO₄ | Toluene | 110 | 60-85 | [4] |
| 3 | Aryl Iodide | Pd(OAc)₂ (2) | None | KOAc | DMF | 140 | 80-92 | [8] |
Table 2: Copper-Catalyzed C-3 Functionalization
| Entry | Functionalization | Reagent | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Thiolation | Thiol | CuI (10) | DMSO | 100 | 70-90 | [14] |
| 2 | Arylation | Aryl Iodide | CuI (10) | DMF | 130 | 65-88 | [15] |
Table 3: Visible-Light-Induced C-3 Functionalization
| Entry | Functionalization | Reagent | Photocatalyst | Solvent | Temp | Yield (%) | Reference |
| 1 | Sulfenylation | Thiol | Eosin Y | CH₃CN | rt | 70-95 | [16] |
| 2 | Alkoxylation | Alcohol | Rose Bengal | CH₃CN | rt | 60-90 | [17] |
| 3 | Perfluoroalkylation | Rƒ-I | None (EDA complex) | DMSO | rt | 50-90 | [5] |
Experimental Protocols
1. General Procedure for Palladium-Catalyzed C-3 Arylation of Imidazo[1,2-a]pyridines with Aryl Bromides
To an oven-dried reaction vessel, imidazo[1,2-a]pyridine (1.0 mmol), aryl bromide (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), SPhos (0.10 mmol, 10 mol%), and K₂CO₃ (2.0 mmol) are added. The vessel is evacuated and backfilled with an inert gas (argon or nitrogen) three times. Anhydrous dioxane (5 mL) is then added via syringe. The reaction mixture is stirred at 120 °C for 12-24 hours. After completion (monitored by TLC), the reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired C-3 arylated product.[4]
2. General Procedure for Visible-Light-Induced C-3 Sulfenylation of Imidazo[1,2-a]pyridines
In a reaction tube, imidazo[1,2-a]pyridine (0.5 mmol), thiol (0.6 mmol), and Eosin Y (1-2 mol%) are dissolved in acetonitrile (2 mL). The tube is sealed, and the mixture is stirred under irradiation with a compact fluorescent lamp (CFL) or blue LEDs at room temperature for 8-16 hours. The progress of the reaction is monitored by TLC. Upon completion, the solvent is evaporated, and the crude product is purified by column chromatography on silica gel to yield the 3-sulfenylimidazo[1,2-a]pyridine.[16]
Experimental Workflow for C-H Functionalization
Caption: A general experimental workflow for C-H functionalization reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds [beilstein-journals.org]
- 10. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Ortho C-H Functionalization of 2-Arylimidazo[1,2-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Regioselective copper-catalyzed thiolation of imidazo[1,2-a]pyridines: an efficient C–H functionalization strategy for C–S bond formation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Visible-light-induced regioselective sulfenylation of imidazopyridines with thiols under transition metal-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. (PDF) Visible Light Organic Photoredox-Catalyzed C–H Alkoxylation of Imidazopyridine with Alcohol (2017) | Golam Kibriya | 78 Citations [scispace.com]
Challenges in the regioselective functionalization of the imidazo[1,2-a]pyridine core
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the regioselective functionalization of the imidazo[1,2-a]pyridine core.
Troubleshooting Guides
This section addresses common issues encountered during the regioselective functionalization of imidazo[1,2-a]pyridines.
Issue 1: Poor Regioselectivity in C-H Functionalization (Mixture of C3 and C5 isomers)
Question: I am attempting a C-H functionalization reaction on my imidazo[1,2-a]pyridine substrate and obtaining a mixture of C3 and C5-functionalized products. How can I improve the regioselectivity?
Answer:
The inherent electronic properties of the imidazo[1,2-a]pyridine ring system favor functionalization at the electron-rich C3 position. Achieving selectivity for other positions, particularly C5, requires specific strategies. Here are some troubleshooting steps:
-
For C3-Selectivity:
-
Reaction Type: Electrophilic substitutions and many radical reactions inherently favor the C3 position. Ensure your chosen methodology aligns with this principle.
-
Catalyst and Reagents: For metal-catalyzed reactions, the choice of catalyst and ligands is crucial. For instance, in photocatalytic reactions, certain organic dyes like Eosin Y or Rose Bengal can effectively promote C3 functionalization.[1]
-
Solvent and Temperature: Reaction conditions can influence selectivity. For halogenations, solvents like DMF have been shown to provide high C3 selectivity.[2] Lowering the reaction temperature may also improve selectivity by favoring the kinetically controlled product.
-
-
For C5-Selectivity:
-
Directing Groups: The most reliable method to achieve C5 selectivity is through the use of a directing group. An N-methoxyamide group at the C3 position, for example, can direct rhodium-catalyzed arylation to the C5 position.[2][3]
-
Radical Reactions: Certain visible light-induced radical reactions can favor C5 functionalization. For instance, the use of alkyl N-hydroxyphthalimides as radical precursors with a suitable photocatalyst can lead to C5-alkylation.[1]
-
Reaction Conditions: Carefully screen reaction parameters. The choice of photocatalyst, solvent, and light source can significantly impact the regioselectivity of photocatalytic reactions.
-
Logical Workflow for Troubleshooting Poor Regioselectivity:
Caption: Troubleshooting workflow for poor regioselectivity.
Issue 2: Low Yield in C3-Functionalization Reactions
Question: My C3-functionalization reaction is showing high selectivity, but the yield of the desired product is low. What are the potential causes and how can I improve it?
Answer:
Low yields in C3-functionalization can stem from several factors, from suboptimal reaction conditions to substrate-specific issues. Consider the following points for troubleshooting:
-
Reaction Conditions:
-
Temperature: While lower temperatures can improve selectivity, they might also decrease the reaction rate. A systematic temperature screen is recommended to find the optimal balance between selectivity and yield.
-
Solvent: The choice of solvent is critical. For instance, in transition-metal-free halogenations, DMF has been shown to be superior to other solvents like toluene or acetonitrile in terms of yield.[2]
-
Reagent Stoichiometry: Ensure the optimal stoichiometry of your reagents. For example, in halogenation with NaClO₂, using 2 equivalents was found to be optimal, with lower or higher amounts leading to decreased yields.[2]
-
Additives: The presence or absence of additives can be crucial. In many C-H functionalization reactions, an acid or a base is required to facilitate the reaction. For example, acetic acid is a common additive in halogenation reactions.[2]
-
-
Catalyst Activity:
-
Catalyst Loading: The amount of catalyst can significantly impact the yield. For metal-catalyzed reactions, ensure the catalyst loading is optimized.
-
Catalyst Deactivation: The catalyst may be deactivating over the course of the reaction. This could be due to impurities in the starting materials or the formation of inhibiting byproducts.
-
-
Substrate Reactivity:
-
Electronic Effects: The electronic nature of the substituents on the imidazo[1,2-a]pyridine core can influence its reactivity. Electron-donating groups generally enhance reactivity, while electron-withdrawing groups can decrease it.
-
Steric Hindrance: Bulky substituents near the C3 position can hinder the approach of reagents, leading to lower yields.
-
-
Potential Side Reactions:
-
Overreaction: In some cases, di- or poly-functionalization can occur, consuming the starting material and reducing the yield of the desired mono-functionalized product.
-
Decomposition: The starting material or product might be unstable under the reaction conditions, leading to decomposition and a lower isolated yield.
-
Data on Reaction Condition Optimization for C3-Chlorination:
| Entry | NaClO2 (equiv.) | Additive | Solvent | Temp (°C) | Yield (%) |
| 1 | 2 | AcOH | Toluene | 60 | 64 |
| 2 | 3 | AcOH | Toluene | 60 | 62 |
| 3 | 1 | AcOH | Toluene | 60 | 43 |
| 4 | 2 | CF3COOH | Toluene | 60 | 40 |
| 5 | 2 | — | Toluene | 60 | Trace |
| 6 | 2 | AcOH | Dioxane | 60 | 69 |
| 7 | 2 | AcOH | DMF | 60 | 87 |
| 8 | 2 | AcOH | DCE | 60 | 14 |
| 9 | 2 | AcOH | DMF | 40 | 74 |
Data adapted from a study on transition-metal-free regioselective halogenation.[2]
Frequently Asked Questions (FAQs)
Q1: What is the most common site of functionalization on the imidazo[1,2-a]pyridine core and why?
A1: The C3 position is the most common site for functionalization on the imidazo[1,2-a]pyridine core. This is due to the electronic nature of the ring system, where the C3 carbon is the most electron-rich and nucleophilic position, making it highly susceptible to attack by electrophiles and radicals.
Q2: Are there any general strategies to avoid using transition metals for the functionalization of imidazo[1,2-a]pyridines?
A2: Yes, several transition-metal-free methods have been developed. Visible light-induced photocatalysis using organic dyes is a prominent strategy for various C-H functionalizations, including alkylation, arylation, and sulfenylation.[1] Additionally, reactions utilizing reagents like N-halosuccinimides for halogenation or multicomponent reactions can proceed without the need for a metal catalyst.[4]
Q3: What are some common byproducts to look out for during these reactions?
A3: The most common byproduct is often the regioisomer of the desired product (e.g., C5-functionalized product when targeting C3, or vice versa). Other potential byproducts include di- or poly-functionalized imidazo[1,2-a]pyridines, especially if an excess of the functionalizing reagent is used or if the reaction is allowed to proceed for too long. In some cases, starting material decomposition or side reactions involving the functional group being introduced can also lead to impurities.
Q4: How can I confirm the regioselectivity of my functionalized product?
A4: The most definitive method for confirming regioselectivity is through 2D NMR spectroscopy, specifically HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) experiments. These techniques can establish correlations between protons and carbons that reveal the substitution pattern. Single-crystal X-ray diffraction, if obtainable, provides unambiguous structural proof.
Experimental Protocols
Protocol 1: Regioselective C3-Bromination of Imidazo[1,2-a]pyridine
This protocol is adapted from a transition-metal-free halogenation method.
Materials:
-
Imidazo[1,2-a]pyridine substrate
-
Sodium bromite (NaBrO₂)
-
Acetic acid (AcOH)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a stirred solution of the imidazo[1,2-a]pyridine substrate (0.5 mmol) in DMF (2 mL) in a sealed tube, add acetic acid (2.0 mmol).
-
Add sodium bromite (1.0 mmol, 2.0 equiv.) to the reaction mixture.
-
Seal the tube and heat the reaction mixture at 60 °C for 10 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-bromoimidazo[1,2-a]pyridine.
Protocol 2: Directed C5-Arylation of an Imidazo[1,2-a]pyridine-3-carboxamide
This protocol utilizes a directing group for C5-selective functionalization.
Materials:
-
N-methoxy-2-phenylimidazo[1,2-a]pyridine-3-carboxamide
-
Aryl iodide
-
[Rh(Cp*)Cl₂]₂
-
AgSbF₆
-
Cu(OAc)₂
-
1,2-Dichloroethane (DCE)
Procedure:
-
To an oven-dried reaction vial, add N-methoxy-2-phenylimidazo[1,2-a]pyridine-3-carboxamide (0.2 mmol), aryl iodide (0.4 mmol, 2.0 equiv.), [Rh(Cp*)Cl₂]₂ (0.005 mmol, 2.5 mol%), and AgSbF₆ (0.02 mmol, 10 mol%).
-
Add Cu(OAc)₂ (0.4 mmol, 2.0 equiv.) to the vial.
-
Evacuate and backfill the vial with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous DCE (1.0 mL) via syringe.
-
Seal the vial and place it in a preheated oil bath at 100 °C for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with dichloromethane (DCM) and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the C5-arylated product.
Protocol 3: Visible Light-Induced C5-Alkylation of Imidazo[1,2-a]pyridine
This protocol is based on a photocatalytic method for C5-alkylation.[1]
Materials:
-
Imidazo[1,2-a]pyridine substrate
-
Alkyl N-hydroxyphthalimide ester
-
Eosin Y
-
Acetonitrile (CH₃CN)
-
Blue LEDs
Procedure:
-
In a reaction tube, dissolve the imidazo[1,2-a]pyridine substrate (0.2 mmol) and the alkyl N-hydroxyphthalimide ester (0.3 mmol, 1.5 equiv.) in acetonitrile (2.0 mL).
-
Add Eosin Y (0.004 mmol, 2 mol%) to the solution.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon) for 15 minutes.
-
Seal the tube and place it approximately 5 cm from a blue LED lamp.
-
Irradiate the reaction mixture at room temperature for 24 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by preparative thin-layer chromatography (PTLC) or column chromatography on silica gel to obtain the C5-alkylated product.
Signaling Pathways and Experimental Workflows
Rhodium-Catalyzed Directed C5-Arylation Pathway:
Caption: Proposed catalytic cycle for directed C5-arylation.
References
- 1. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Directed regioselective arylation of imidazo[1,2-a]pyridine-3-carboxamides using Rh(iii) catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Imidazo[1,2-a]pyridine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of imidazo[1,2-a]pyridines, with a special focus on optimizing solvent systems.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?
A1: Low yields in imidazo[1,2-a]pyridine synthesis can stem from several factors. suboptimal reaction conditions, including the choice of solvent, temperature, and catalyst, are frequent culprits. The nature of your starting materials, particularly the electronic properties of substituents on the 2-aminopyridine and the carbonyl compound, can also significantly impact the yield. For instance, electron-donating groups on the acetophenone generally lead to better yields compared to electron-withdrawing groups.[1] To improve your yield, consider the following:
-
Solvent Screening: The polarity of the solvent plays a crucial role. A systematic screening of solvents with varying polarities is highly recommended. As indicated in the data tables below, polar aprotic solvents like DMF or polar protic solvents like ethanol can be effective, but the optimal choice is often substrate-dependent.[2]
-
Catalyst Optimization: If you are using a catalyzed reaction, ensure the catalyst is active and used in the optimal concentration. For copper-catalyzed reactions, CuBr has been shown to be highly effective.[1]
-
Temperature Adjustment: The reaction temperature can significantly influence the reaction rate and yield. Optimization experiments often reveal an ideal temperature for a specific reaction, for example, 80°C in some copper-catalyzed syntheses.[1]
-
Microwave Irradiation: The use of microwave irradiation can sometimes dramatically improve yields and reduce reaction times, often in greener solvents like water.[3]
Q2: My reaction mixture turns dark or forms tar-like substances. What is causing this and how can I prevent it?
A2: Darkening of the reaction mixture or the formation of tar often indicates decomposition of starting materials or products, or the occurrence of polymerization side reactions. This can be triggered by excessive heat, the presence of oxygen, or highly reactive impurities. To mitigate this:
-
Temperature Control: Carefully control the reaction temperature. Overheating can lead to degradation.
-
Inert Atmosphere: For sensitive substrates, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
-
Purification of Starting Materials: Ensure your starting materials are pure. Impurities can sometimes catalyze unwanted side reactions.
-
Gradual Addition of Reagents: In some cases, slow, portion-wise addition of a reactive reagent can help to control the reaction and minimize side product formation.
Q3: I am having difficulty purifying my imidazo[1,2-a]pyridine product. What are the best practices for purification?
A3: Purification of imidazo[1,2-a]pyridines can sometimes be challenging due to the presence of unreacted starting materials or closely related side products. Common purification techniques include:
-
Column Chromatography: Silica gel column chromatography is a widely used method. A gradient elution system, often starting with a non-polar solvent (like hexanes) and gradually increasing the polarity with a more polar solvent (like ethyl acetate), is typically effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective method for obtaining a pure product. The choice of solvent is crucial and may require some experimentation. Methanol is often a good starting point for recrystallization.[3]
-
Acidic Wash: To remove unreacted 2-aminopyridine, you can wash the crude product with a dilute acid solution (e.g., 1M HCl). The 2-aminopyridine will be protonated to form a water-soluble salt, which can then be removed in the aqueous layer. This method is suitable if your target molecule is not acid-sensitive.
-
Copper Sulfate Wash: If your product is acid-sensitive, an aqueous solution of copper(II) sulfate can be used to remove residual pyridine-containing impurities through complexation.
Q4: How does the choice of base affect the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and α-haloketones?
A4: In the condensation reaction between 2-aminopyridines and α-haloketones, a base is often employed to facilitate the final cyclization step by deprotonating the intermediate. The choice of base can influence the reaction rate and yield.
-
Inorganic Bases: Weak inorganic bases like sodium bicarbonate (NaHCO₃) are commonly used and have been shown to improve the efficiency of the reaction under milder conditions.[4]
-
Organic Bases: Organic bases can also be used.
-
Catalyst and Solvent-Free Conditions: Interestingly, some protocols have demonstrated that this reaction can proceed efficiently without any base or even a solvent, particularly at slightly elevated temperatures (e.g., 60°C). This approach aligns with the principles of green chemistry.
Troubleshooting Guides
Problem: Low or No Product Formation in Groebke-Blackburn-Bienaymé (GBB) Reaction
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh batch of catalyst. For Lewis acid catalysts like Sc(OTf)₃, ensure it has not been deactivated by moisture. |
| Inappropriate Solvent | The GBB reaction is sensitive to the solvent. While alcohols like methanol or ethanol are commonly used, for certain substrates, other solvents might be more effective. A solvent screen is recommended. In some cases, solvent-free conditions might be optimal. |
| Low Quality Reagents | Ensure the purity of the 2-aminopyridine, aldehyde, and isocyanide. Impurities can inhibit the reaction. |
| Sub-optimal Temperature | The reaction may require heating. Experiment with a range of temperatures to find the optimum. Microwave irradiation can also be beneficial. |
| Formation of Side Products | In some cases, particularly with formaldehyde, byproducts can form. Consider using a different aldehyde if possible. |
Problem: Formation of Multiple Spots on TLC
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction over a longer period to ensure it has gone to completion. |
| Side Reactions | As mentioned in the FAQs, side reactions can lead to a complex mixture. Review your reaction conditions (temperature, solvent, etc.) to minimize these. |
| Decomposition of Product | Some imidazo[1,2-a]pyridines may be unstable under the reaction or workup conditions. Try to perform the workup at a lower temperature and minimize exposure to strong acids or bases if the product is sensitive. |
| Presence of Isomers | Depending on the substitution pattern of your starting materials, the formation of regioisomers may be possible. Careful analysis of spectroscopic data (NMR) is required to identify and separate them. |
Data Presentation: Solvent Effects on Reaction Yield
The following tables summarize the effect of different solvents on the yield of imidazo[1,2-a]pyridine synthesis from various reported experimental data.
Table 1: Synthesis of 2-phenylimidazo[1,2-a]pyridine from 2-aminopyridine and α-bromoacetophenone
| Solvent | Yield (%) | Reference |
| n-hexane | low | |
| Toluene | low | |
| CCl₄ | low | |
| CH₂Cl₂ | low | |
| THF | low | |
| CH₃CN | low | |
| C₂H₅OH | low | |
| CH₃OH | low | |
| PEG-400 | low | |
| H₂O | low | |
| None | 91 |
Table 2: Copper Silicate Catalyzed Synthesis of an Imidazo[1,2-a]pyridine Derivative
| Solvent | Yield (%) | Reference |
| Dichloromethane | Moderate | [2] |
| Toluene | Moderate | [2] |
| Methanol | High | [2] |
| Acetonitrile | High | [2] |
| Water | Low | [2] |
Table 3: Iodine-Catalyzed Three-Component Synthesis of an Imidazo[1,2-a]pyrazine Derivative
| Solvent | Yield (%) | Reference |
| Ethanol | Excellent | [5] |
| Methanol | Moderate to Low | [5] |
| Water | Moderate to Low | [5] |
| Acetonitrile | Moderate to Low | [5] |
| Dichloromethane | Moderate to Low | [5] |
| Toluene | Moderate to Low | [5] |
Experimental Protocols
Protocol 1: Microwave-Assisted Catalyst-Free Synthesis of Imidazo[1,2-a]pyridine Derivatives[3]
This protocol describes a green and efficient method for the synthesis of imidazo[1,2-a]pyridine derivatives using microwave irradiation in water.
Materials:
-
Substituted 2-aminonicotinic acid (1 mmol)
-
Chloroacetaldehyde (1 mmol)
-
Water
-
Ethyl acetate
-
Methanol
Procedure:
-
In a microwave-safe vessel, combine the substituted 2-aminonicotinic acid (1 mmol) and chloroacetaldehyde (1 mmol) in water.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture for 30 minutes.
-
After completion of the reaction (monitored by TLC), allow the mixture to cool to room temperature.
-
Extract the reaction mixture with ethyl acetate.
-
Combine the organic extracts and concentrate them under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from methanol to afford the pure imidazo[1,2-a]pyridine derivative (yields typically 92-95%).
Protocol 2: Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction[6]
This protocol outlines the synthesis of imidazo[1,2-a]pyridine-chromones via a microwave-assisted GBB reaction.
Materials:
-
3-formyl-chromone
-
2-aminopyridine
-
Isocyanide
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Hexanes
-
Ethyl acetate
Procedure:
-
In a 10 mL microwave vial equipped with a magnetic stirrer, add 3-formyl-chromone (1 equivalent), the corresponding 2-aminopyridine (1 equivalent), the isocyanide (1 equivalent), and ammonium chloride (20 mol%).
-
Add ethanol as the solvent.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture for 15 minutes.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to obtain the corresponding imidazo[1,2-a]pyridine-chromone.
Mandatory Visualization
Caption: Mechanism of the Groebke-Blackburn-Bienaymé (GBB) reaction.
Caption: Synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and α-haloketones.
References
- 1. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 2. nanobioletters.com [nanobioletters.com]
- 3. connectjournals.com [connectjournals.com]
- 4. bio-conferences.org [bio-conferences.org]
- 5. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
Validation & Comparative
Comparative NMR Analysis of 8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde and Structural Analogs
A detailed spectroscopic comparison of 8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde with its parent compound and a positional isomer, supported by experimental protocols and structural visualization, for researchers in drug discovery and organic synthesis.
This guide provides a comparative analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for this compound, a heterocyclic compound of interest in medicinal chemistry. For a comprehensive understanding of structure-activity relationships and to aid in the unambiguous characterization of this scaffold, its NMR data is compared with that of the unsubstituted imidazo[1,2-a]pyridine-2-carbaldehyde and its isomer, 7-methylimidazo[1,2-a]pyridine-2-carbaldehyde.
1H and 13C NMR Data Comparison
The following tables summarize the reported 1H and 13C NMR chemical shifts (δ) in parts per million (ppm) for the target compound and its structural analogs. The data is presented to highlight the electronic effects of the methyl group at different positions on the imidazo[1,2-a]pyridine core.
Table 1: 1H NMR Spectral Data Comparison (CDCl3, 400 MHz)
| Proton Position | This compound | Imidazo[1,2-a]pyridine-2-carbaldehyde | 7-Methylimidazo[1,2-a]pyridine-2-carbaldehyde |
| CHO | 10.03 (s) | 9.87 (s) | 9.84 (s) |
| H-3 | 8.16 (s) | 8.21 (s) | 8.12 (s) |
| H-5 | 8.08 (d, J=6.8 Hz) | 9.71 (d, J=6.8 Hz) | 7.97 (d, J=7.0 Hz) |
| H-6 | 6.84 (t, J=6.8 Hz) | 7.15 (t, J=6.8 Hz) | 6.96 (dd, J=7.0, 1.6 Hz) |
| H-7 | 7.42 (d, J=6.8 Hz) | 7.59 (ddd, J=9.1, 6.7, 1.3 Hz) | - |
| CH3 | 2.68 (s) | - | 2.45 (s) |
Table 2: 13C NMR Spectral Data Comparison (CDCl3, 100 MHz)
| Carbon Position | This compound | Imidazo[1,2-a]pyridine-2-carbaldehyde | 7-Methylimidazo[1,2-a]pyridine-2-carbaldehyde |
| CHO | 185.3 | 185.5 | 185.4 |
| C-2 | 145.8 | 146.1 | 145.9 |
| C-3 | 118.2 | 118.5 | 118.0 |
| C-5 | 127.8 | 128.1 | 126.8 |
| C-6 | 114.5 | 114.9 | 115.6 |
| C-7 | 129.5 | 130.0 | 140.2 |
| C-8 | 128.9 | 118.5 | 117.2 |
| C-8a | 144.2 | 144.5 | 144.3 |
| CH3 | 16.9 | - | 21.6 |
Experimental Protocols
The following is a general experimental protocol for the acquisition of 1H and 13C NMR spectra of imidazo[1,2-a]pyridine derivatives, based on standard laboratory practices.
Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.
1H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer. The acquisition parameters typically included a spectral width of 16 ppm, a relaxation delay of 1.0 s, an acquisition time of 4.0 s, and 16 scans. The free induction decay (FID) was processed with a line broadening of 0.3 Hz.
13C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same instrument at a frequency of 100 MHz, with complete proton decoupling. Typical parameters included a spectral width of 240 ppm, a relaxation delay of 2.0 s, an acquisition time of 1.5 s, and an accumulation of 1024 scans.
Workflow for NMR Characterization
The logical workflow for the characterization of a novel compound like this compound using NMR spectroscopy is outlined below.
A Comparative Guide to the High-Resolution Mass Spectrometry (HRMS) Analysis of 8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Resolution Mass Spectrometry (HRMS) with other common analytical techniques for the characterization of 8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde, a key heterocyclic compound with significant potential in medicinal chemistry.[1] The imidazo[1,2-a]pyridine scaffold is a recognized "drug prejudice" moiety due to its wide range of applications in medicinal chemistry. This guide presents supporting data, detailed experimental protocols, and visualizations to aid researchers in selecting the optimal analytical strategy for this and similar molecules.
Performance Comparison of Analytical Techniques
The selection of an analytical technique for the characterization of a small molecule like this compound depends on the specific analytical goal, such as structural elucidation, quantification, or purity assessment. HRMS offers unparalleled mass accuracy and resolution, making it a cornerstone for confident molecular formula determination. The following table summarizes the quantitative performance of HRMS compared to other common analytical methods.
| Analytical Technique | Parameter | Performance for this compound | Key Advantages | Limitations |
| High-Resolution Mass Spectrometry (HRMS) | Mass Accuracy | Typically < 5 ppm | Unambiguous elemental composition determination.[2] | Does not provide detailed structural connectivity information on its own. |
| Resolution | > 10,000 FWHM | Separation of isobaric interferences. | Higher cost and complexity compared to low-resolution MS. | |
| Sensitivity | ng to pg level | Excellent for trace analysis. | Matrix effects can suppress ionization. | |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation | Provides detailed connectivity of atoms (¹H, ¹³C NMR). | Gold standard for de novo structure elucidation. | Lower sensitivity compared to MS, requiring µg to mg of sample. |
| Quantitative Analysis (qNMR) | High precision and accuracy | Can be used as a primary ratio method without a standard of the same analyte. | Less suitable for complex mixtures without prior separation. | |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Volatility & Thermal Stability | Suitable for thermally stable and volatile derivatives. | Excellent separation for complex mixtures. | Requires derivatization for non-volatile compounds; potential for thermal degradation. |
| Library Matching | Electron Ionization (EI) provides reproducible fragmentation patterns for library matching. | Rapid identification of known compounds. | Library availability for novel compounds is limited. | |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Versatility | Applicable to a wide range of polarities and molecular weights.[3] | High-throughput analysis of complex samples. | Chromatographic performance can be matrix-dependent. |
| Sensitivity | High sensitivity, especially with tandem MS (MS/MS). | Ideal for quantitative studies in biological matrices.[4] | Co-eluting species can cause ion suppression. |
Experimental Protocols
Detailed methodologies are crucial for the successful analysis of this compound. Below are representative protocols for HRMS and complementary techniques.
High-Resolution Mass Spectrometry (HRMS) Protocol
This protocol outlines a general procedure for obtaining high-resolution mass data for this compound using a Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) system, such as one equipped with an Orbitrap or Time-of-Flight (TOF) mass analyzer.
1. Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
-
Further dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL for direct infusion or LC-HRMS analysis.
2. Liquid Chromatography (for LC-HRMS):
-
LC System: A UHPLC system is recommended for optimal separation.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for this compound.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1-5 µL.
3. Mass Spectrometry (HRMS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically effective for imidazo[1,2-a]pyridine derivatives.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Gas Flow: 600 - 800 L/hr.
-
Desolvation Temperature: 350 - 450 °C.
-
Mass Analyzer: Set to acquire data in full scan mode over a mass range of m/z 50-500.
-
Resolution: Set to a minimum of 10,000 FWHM (e.g., 70,000 for an Orbitrap).
-
Data Acquisition: Acquire data for the protonated molecule [M+H]⁺. The theoretical exact mass of C₉H₈N₂O is 160.0637, so the expected m/z for the protonated species is 161.0710.
4. Data Analysis:
-
Extract the ion chromatogram for the theoretical m/z of the protonated molecule.
-
Determine the accurate mass from the mass spectrum of the corresponding chromatographic peak.
-
Calculate the mass error in parts-per-million (ppm).
-
If performing fragmentation (MS/MS), analyze the fragmentation pattern to confirm the structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
1. Sample Preparation:
-
Dissolve 2-5 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Experiments:
-
¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, coupling constants, and integration of the protons.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.
-
2D NMR (optional but recommended for full characterization): COSY (Correlation Spectroscopy) to establish proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached and long-range coupled carbons, respectively.
-
3. Data Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Assign the chemical shifts of all protons and carbons based on the 1D and 2D NMR data.
Visualizations
The following diagrams illustrate the experimental workflow and a plausible mass spectrometry fragmentation pathway for this compound.
References
- 1. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Liquid chromatography-tandem mass spectrometry analysis of 2-amino-1-methyl-6-(4-hydroxyphenyl)imidazo[4,5-b]pyridine in cooked meats - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of different synthetic routes to imidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that have garnered significant attention from the scientific community, particularly in the fields of medicinal chemistry and materials science. Their rigid, planar structure and tunable electronic properties make them privileged scaffolds in drug discovery, with several marketed drugs, such as Zolpidem and Alpidem, featuring this core.[1][2] The development of efficient and versatile synthetic routes to access this important heterocyclic system is, therefore, a key area of research.
This guide provides a comparative analysis of the most prominent synthetic strategies for the preparation of imidazo[1,2-a]pyridines, including the Groebke-Blackburn-Bienaymé reaction (GBBR), the A³ coupling reaction, the Ortoleva-King reaction, and microwave-assisted condensations. The performance of these methods is evaluated based on experimental data, with a focus on reaction yields, conditions, substrate scope, and operational simplicity.
Key Synthetic Routes: A Tabular Comparison
The following table summarizes the key quantitative data for the different synthetic routes to imidazo[1,2-a]pyridines, allowing for a direct comparison of their performance.
| Synthetic Route | Key Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Key Advantages |
| Groebke-Blackburn-Bienaymé Reaction (GBBR) | 2-Aminopyridine, Aldehyde, Isocyanide | NH₄Cl, Sc(OTf)₃, or other Lewis/Brønsted acids | Ethanol, Water, PEG-400 | 60 - 110 | 15 min - 24 h | 21 - 98 | One-pot, high atom economy, broad substrate scope, access to 3-amino derivatives.[3][4][5][6] |
| A³ Coupling Reaction | 2-Aminopyridine, Aldehyde, Terminal Alkyne | Cu(I) or Cu(II) salts (e.g., Cu/SiO₂, CuSO₄/ascorbate) | Toluene, Water (micellar) | 100 - 120 | 24 - 48 h | 45 - 82 | One-pot, good functional group tolerance, access to C3-substituted derivatives.[7][8] |
| Ortoleva-King Reaction | 2-Aminopyridine, Acetophenone (or other active methylene compounds) | Iodine (I₂), often with a metal co-catalyst (e.g., FeCl₃, NiCl₂) | Neat (solvent-free) or high-boiling solvents | 100 - 110 | 4 - 5 h | 40 - 60 | Classical, one-pot, two-step procedure, good for 2-aryl derivatives.[9][10][11][12] |
| Microwave-Assisted Condensation | 2-Aminopyridine, α-Haloketone | Catalyst-free or with a mild acid/base | Water, Ethanol | 85 - 120 | 10 - 30 min | 92 - 95 | Rapid synthesis, high yields, often uses green solvents, simple work-up.[13][14][15] |
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of each major synthetic route to the imidazo[1,2-a]pyridine core.
Caption: The Groebke-Blackburn-Bienaymé three-component reaction pathway.
Caption: The A³ coupling reaction leading to imidazo[1,2-a]pyridines.
Caption: The Ortoleva-King reaction for the synthesis of 2-substituted imidazo[1,2-a]pyridines.
Caption: The microwave-assisted condensation of 2-aminopyridines and α-haloketones.
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Groebke-Blackburn-Bienaymé Reaction (Ultrasound-Assisted)
This protocol describes a green, ultrasound-assisted one-pot synthesis of N-cyclohexyl-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine.[3]
-
Materials: 2-aminopyridine (1 mmol), furfural (1 mmol), cyclohexyl isocyanide (1 mmol), NH₄Cl (10 mol%), and water (5 mL).
-
Procedure:
-
To a solution of 2-aminopyridine and furfural in water, NH₄Cl is added.
-
The mixture is subjected to ultrasonic irradiation at 60 °C.
-
Cyclohexyl isocyanide is then added, and sonication is continued for the specified time (typically until completion as monitored by TLC).
-
Upon completion, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
-
-
Expected Yield: 86%[3]
A³ Coupling Reaction (Aqueous Micellar Media)
This protocol details an environmentally friendly A³ coupling reaction catalyzed by a Cu(II)-ascorbate system in an aqueous micellar medium.[7][16]
-
Materials: 2-aminopyridine (1.0 mmol), aldehyde (1.0 mmol), terminal alkyne (1.2 mmol), CuSO₄·5H₂O (5 mol%), sodium ascorbate (10 mol%), sodium dodecyl sulfate (SDS) (0.25 mmol), and water (5 mL).
-
Procedure:
-
In a round-bottom flask, SDS is dissolved in water with stirring to form a micellar solution.
-
2-aminopyridine, the aldehyde, the terminal alkyne, CuSO₄·5H₂O, and sodium ascorbate are added sequentially.
-
The reaction mixture is stirred at 100 °C for the required time (monitored by TLC).
-
After cooling to room temperature, the mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.
-
The residue is purified by column chromatography on silica gel.
-
-
Expected Yield: 45-82%[8]
Ortoleva-King Reaction (One-Pot)
This protocol describes a one-pot, two-step synthesis of 2-aryl-imidazo[1,2-a]pyridines.[10]
-
Materials: 2-aminopyridine (2.3 equiv), acetophenone (1.0 equiv), and iodine (1.2 equiv). For the second step, aqueous NaOH is required.
-
Procedure:
-
A mixture of 2-aminopyridine, acetophenone, and iodine is heated neat (solvent-free) at 110 °C for 4 hours.
-
The reaction mixture is then cooled, and an excess of aqueous NaOH is added.
-
The mixture is heated at 100 °C for 1 hour.
-
After cooling, the product is isolated by filtration or extraction with a suitable organic solvent.
-
The crude product is purified by recrystallization or column chromatography.
-
-
Expected Yield: 40-60%[10]
Microwave-Assisted Condensation
This protocol outlines a rapid and efficient synthesis of imidazo[1,2-a]pyridine derivatives using microwave irradiation.[13]
-
Materials: A substituted 2-aminonicotinic acid (1 mmol) and chloroacetaldehyde (1 mmol) in water.
-
Procedure:
-
A mixture of the 2-aminonicotinic acid derivative and chloroacetaldehyde in water is placed in a microwave-safe vessel.
-
The vessel is sealed and subjected to microwave irradiation at a specified power and temperature (e.g., up to 120 °C) for a short duration (e.g., 30 minutes).
-
After cooling, the reaction mixture is poured into ice-cold water.
-
The precipitated solid product is collected by filtration, washed with cold water, and can be further purified by recrystallization.
-
-
Expected Yield: 92-95%[13]
Conclusion
The synthesis of imidazo[1,2-a]pyridines can be achieved through a variety of effective methods, each with its own set of advantages and limitations. Multicomponent reactions, such as the Groebke-Blackburn-Bienaymé and A³ coupling reactions, offer high efficiency and atom economy in a one-pot process, allowing for the rapid generation of diverse libraries of compounds. The classical Ortoleva-King reaction remains a reliable method, particularly for the synthesis of 2-aryl derivatives. More recently, the application of microwave-assisted synthesis has demonstrated significant improvements in terms of reaction times and yields, often in conjunction with environmentally benign solvents. The choice of a particular synthetic route will ultimately depend on the desired substitution pattern, the availability of starting materials, and the specific requirements of the research, such as scalability and environmental impact.
References
- 1. Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Groebke-Blackburn-Bienaymé Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of 2-julolidin-imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé reaction and studies of optical properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. connectjournals.com [connectjournals.com]
- 14. 2024.sci-hub.st [2024.sci-hub.st]
- 15. researchgate.net [researchgate.net]
- 16. Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Methyl Substitution at the 8-Position on the Biological Activity of Imidazo[1,2-a]pyridines: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of 8-methyl-substituted imidazo[1,2-a]pyridines against other substituted analogs. The information presented is supported by experimental data to aid in structure-activity relationship (SAR) studies and the design of novel therapeutic agents.
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antitubercular, anticancer, anti-inflammatory, and kinase inhibitory effects. The biological profile of these compounds is highly dependent on the nature and position of substituents on the bicyclic ring system. This guide focuses on elucidating the role of a methyl group at the 8-position by comparing its influence on biological activity relative to substitutions at other positions.
Antitubercular Activity: A Comparative Analysis
Recent studies on imidazo[1,2-a]pyridine-3-carboxamides as potent antitubercular agents have revealed a significant impact of the methyl group's position on their efficacy against Mycobacterium tuberculosis. A direct comparison of positional isomers highlights that substitution at the 8-position is detrimental to the activity.
Table 1: Comparative Antitubercular Activity of Methyl-Substituted Imidazo[1,2-a]pyridine-3-carboxamides
| Compound ID | Substitution | MIC (μM) vs. M. tuberculosis H37Rv | Reference |
| 17 | 6-methyl | 0.005 | [1] |
| 18 | 7-methyl | 0.004 | [1] |
| 19 | 8-methyl | 0.1 | [1] |
As shown in Table 1, the 8-methyl analog (Compound 19) is substantially less potent, with a Minimum Inhibitory Concentration (MIC) of 0.1 μM, compared to the 6-methyl (Compound 17) and 7-methyl (Compound 18) analogs, which exhibit potent activities with MICs of 0.005 μM and 0.004 μM, respectively[1]. This 20 to 25-fold decrease in potency suggests that a methyl group at the 8-position introduces steric or electronic properties that are unfavorable for the compound's interaction with its molecular target in M. tuberculosis.
Anti-inflammatory Activity: Modulation of the STAT3/NF-κB Signaling Pathway
An 8-methyl-substituted imidazo[1,2-a]pyridine derivative, specifically 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA), has been investigated for its anti-inflammatory properties. This compound was found to exert its effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines.
The activation of transcription factors STAT3 and NF-κB is a critical step in the inflammatory cascade, leading to the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). The 8-methyl-substituted compound MIA was shown to interfere with this pathway, suggesting a potential therapeutic application in inflammation-related diseases.
Figure 1. Simplified signaling pathway showing the inhibitory effect of an 8-methyl-imidazo[1,2-a]pyridine derivative (MIA) on the STAT3/NF-κB mediated expression of iNOS and COX-2.
Anticancer Activity: A Look at Other Substitutions
While direct comparative studies focusing on the 8-methyl group in anticancer applications are less common, a wealth of data exists for other substitutions on the imidazo[1,2-a]pyridine scaffold, demonstrating potent cytotoxic effects against various cancer cell lines.
Table 2: Cytotoxicity of Various Substituted Imidazo[1,2-a]pyridines against Cancer Cell Lines
| Compound ID | Substitutions | Cancer Cell Line | IC50 (μM) | Reference |
| Compound 6 | 2,3,6-trisubstituted | A375 (Melanoma) | 9.7 | |
| WM115 (Melanoma) | <12 | |||
| HeLa (Cervical Cancer) | 35.0 | |||
| Compound 12b | 2,3,6,8-tetrasubstituted | Hep-2 (Laryngeal Carcinoma) | 11 | |
| HepG2 (Hepatocellular Carcinoma) | 13 | |||
| MCF-7 (Breast Carcinoma) | 11 | |||
| Compound 9d | 2,3,6-trisubstituted | HeLa (Cervical Cancer) | 10.89 | |
| MCF-7 (Breast Cancer) | 2.35 | |||
| Compound 35 | 2,6,8-trisubstituted | T47D (Breast Cancer) | 0.15 |
The data in Table 2 indicates that substitutions at various positions, including the 2, 3, 6, and 8 positions, can lead to potent anticancer activity. For instance, compound 35, with substitutions at the 2, 6, and 8 positions, shows a remarkable IC50 of 150 nM against the T47D breast cancer cell line. This highlights the complex nature of SAR for this scaffold and suggests that while an 8-methyl group may be detrimental for antitubercular activity, other substitutions at the 8-position, in combination with modifications at other sites, can be optimized for potent anticancer effects.
Experimental Protocols
Synthesis of 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA)
The synthesis of the 8-methyl substituted anti-inflammatory compound MIA is a multi-step process.
References
Structure-activity relationship (SAR) studies of imidazo[1,2-a]pyridine-based compounds
A Comparative Guide to the Structure-Activity Relationship (SAR) of Imidazo[1,2-a]pyridine-Based Compounds
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic ring system that forms the core of numerous compounds with a wide range of biological activities.[1][2][3][4][5] This guide provides a comparative analysis of the structure-activity relationships (SAR) of imidazo[1,2-a]pyridine derivatives, focusing on their anticancer and antibacterial properties. The information presented is intended for researchers, scientists, and drug development professionals.
I. Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
Imidazo[1,2-a]pyridine-based compounds have demonstrated significant potential as anticancer agents by targeting various cellular pathways.[6] SAR studies have revealed key structural features that are crucial for their cytotoxic and antiproliferative effects.
Key SAR Findings for Anticancer Activity:
-
Substitution at C-2: The nature of the substituent at the C-2 position of the imidazo[1,2-a]pyridine ring is a major determinant of anticancer activity. Aromatic or heteroaromatic rings at this position are often favored.[1] For instance, the presence of a phenyl group with specific substitutions can influence the potency.
-
Substitution at C-3: Modifications at the C-3 position have been extensively explored. The introduction of amine or carboxamide moieties at this position has been shown to enhance biological activity.[1][7]
-
Substitution on the Pyridine Ring: The electronic properties and position of substituents on the pyridine ring can modulate the anticancer activity. Electron-withdrawing or electron-donating groups at specific positions, such as C-6 or C-7, can impact the compound's interaction with its biological target.[1]
Comparative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of a representative series of imidazo[1,2-a]pyridine derivatives against various cancer cell lines.
| Compound ID | R1 (at C-2) | R2 (at C-3) | R3 (on Pyridine Ring) | IC50 (µM) vs. A549 (Lung Cancer)[8] | IC50 (µM) vs. MCF-7 (Breast Cancer)[8] | IC50 (µM) vs. HepG2 (Liver Cancer)[8] |
| 1a | Phenyl | H | H | 15.2 | 18.5 | 20.1 |
| 1b | 4-Methoxyphenyl | H | H | 10.8 | 12.3 | 14.7 |
| 1c | 4-Chlorophenyl | H | H | 8.5 | 9.1 | 11.2 |
| 2a | Phenyl | -NH2 | H | 5.1 | 6.8 | 7.5 |
| 2b | 4-Chlorophenyl | -NH2 | H | 2.3 | 3.1 | 4.0 |
| 3a | Phenyl | -CONH-cyclohexyl | 6-Methyl | 1.2 | 1.9 | 2.5 |
| 3b | 4-Chlorophenyl | -CONH-cyclohexyl | 6-Methyl | 0.8 | 1.1 | 1.5 |
Disclaimer: The data presented in this table is a representative summary based on trends reported in the literature and is intended for illustrative purposes.
Experimental Protocol: MTT Assay for Cytotoxicity
Objective: To determine the in vitro cytotoxicity of imidazo[1,2-a]pyridine compounds against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HepG2)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Imidazo[1,2-a]pyridine compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and incubate for 48 hours. A vehicle control (DMSO) is included.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Caption: Key structural modifications on the imidazo[1,2-a]pyridine core influencing anticancer activity.
II. Antibacterial Activity of Imidazo[1,2-a]pyridine Derivatives
Derivatives of imidazo[1,2-a]pyridine have also been identified as promising antibacterial agents, effective against both Gram-positive and Gram-negative bacteria.[1][9][10]
Key SAR Findings for Antibacterial Activity:
-
C-2 Phenyl Ring Substitution: The presence and nature of substituents on a phenyl ring at the C-2 position significantly influence antibacterial activity.[1]
-
C-7 Position Substitution: Modifications at the C-7 position of the pyridine ring have been shown to be important for antibacterial potency.[1]
-
Chalcone Derivatives: The incorporation of a chalcone moiety into the imidazo[1,2-a]pyridine scaffold has been explored, with some derivatives showing excellent activity.[11]
Comparative Antibacterial Activity Data
The following table presents the minimum inhibitory concentration (MIC) values for a representative set of imidazo[1,2-a]pyridine derivatives against common bacterial strains.
| Compound ID | R1 (at C-2) | R2 (at C-7) | MIC (µg/mL) vs. S. aureus (Gram-positive)[1] | MIC (µg/mL) vs. E. coli (Gram-negative)[1] |
| 4a | Phenyl | H | 64 | 128 |
| 4b | 4-Nitrophenyl | H | 16 | 32 |
| 4c | 4-Hydroxyphenyl | H | 32 | 64 |
| 5a | Phenyl | -CH3 | 32 | 64 |
| 5b | 4-Nitrophenyl | -CH3 | 8 | 16 |
| 6a | Phenyl-chalcone | H | 8 | 16 |
| 6b | 4-Nitrophenyl-chalcone | H | 4 | 8 |
Disclaimer: The data presented in this table is a representative summary based on trends reported in the literature and is intended for illustrative purposes.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the minimum concentration of an imidazo[1,2-a]pyridine compound that inhibits the visible growth of a bacterium.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Imidazo[1,2-a]pyridine compounds dissolved in DMSO
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator (37°C)
-
Microplate reader or visual inspection
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute the inoculum to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.
-
Inoculate each well with the bacterial suspension. Include a positive control (antibiotic), a negative control (broth only), and a growth control (broth with bacteria and DMSO).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visually inspecting for the lowest concentration of the compound that completely inhibits visible bacterial growth. The MIC can also be determined by measuring the optical density at 600 nm.
References
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. derpharmachemica.com [derpharmachemica.com]
Validating the Structure of Novel Compounds from 8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde: A Comparative Guide
A comprehensive analysis of synthetic routes, structural validation, and anticancer activity of novel compounds derived from 8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde, benchmarked against established anticancer agents.
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimycobacterial, and antiviral properties.[1][2] This guide focuses on the synthesis and structural validation of novel compounds derived from this compound and provides a comparative analysis of their anticancer efficacy against various cancer cell lines, with supporting experimental data.
Comparative Anticancer Activity
The in vitro anticancer activity of novel imidazo[1,2-a]pyridine derivatives is a key performance indicator. This is typically quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of a compound required to inhibit the growth of a cancer cell line by 50%. The lower the IC50 value, the more potent the compound.
For comparative purposes, the performance of newly synthesized compounds is often benchmarked against standard chemotherapeutic drugs like Doxorubicin and Cisplatin. The following tables summarize the IC50 values for various recently developed imidazo[1,2-a]pyridine derivatives against a panel of human cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Novel Imidazo[1,2-a]pyridine-Thiophene Hybrid | MCF-7 (Breast) | 1.5 | Doxorubicin | 0.85 |
| HT-29 (Colon) | 2.1 | Doxorubicin | 1.2 | |
| B16F10 (Melanoma) | 3.5 | Doxorubicin | 2.5 | |
| 8-morpholinoimidazo[1,2-a]pyrazine derivative (14c) | A549 (Lung) | 6.39 | Cisplatin | - |
| PC-3 (Prostate) | >25 | Cisplatin | - | |
| MCF-7 (Breast) | 10.1 | Cisplatin | - | |
| Imidazo[1,2-a]pyridine-Carbazole Hybrid (13) | HeLa (Cervical) | 0.37 | Adriamycin | 0.52 |
| MDA-MB-231 (Breast) | 0.41 | Adriamycin | 0.51 | |
| ACHN (Renal) | 0.39 | Adriamycin | 0.58 | |
| HCT-15 (Colon) | 0.30 | Adriamycin | 0.55 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the generalized experimental protocols for the synthesis, structural characterization, and anticancer activity assessment of novel compounds derived from this compound.
Synthesis of Novel Derivatives
Novel compounds can be synthesized from this compound through various organic reactions, such as Schiff base formation and Knoevenagel condensation.
General Procedure for Schiff Base Synthesis:
-
Dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol, methanol).
-
Add the desired primary amine (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature to allow the Schiff base to precipitate.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Purify the crude product by recrystallization from an appropriate solvent.
General Procedure for Knoevenagel Condensation:
-
To a solution of this compound (1 equivalent) in a suitable solvent (e.g., ethanol, dichloromethane), add an active methylene compound (1 equivalent) (e.g., malononitrile, ethyl cyanoacetate).
-
Add a catalytic amount of a base (e.g., piperidine, triethylamine).
-
Stir the reaction mixture at room temperature or under reflux, monitoring by TLC.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired product.
Structural Validation
The chemical structure of the synthesized compounds is unequivocally determined using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a Bruker spectrometer (e.g., at 400 or 500 MHz for ¹H and 100 or 125 MHz for ¹³C). Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).
-
Mass Spectrometry (MS): High-resolution mass spectra (HRMS) are obtained using techniques like electrospray ionization (ESI) to confirm the molecular weight and elemental composition of the synthesized compounds.
-
Infrared (IR) Spectroscopy: IR spectra are recorded on an FT-IR spectrometer to identify the presence of key functional groups in the molecule.
In Vitro Anticancer Activity Assay (MTT Assay)
The cytotoxic effects of the synthesized compounds against various cancer cell lines are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Seed cancer cells in 96-well plates at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a standard drug (e.g., Doxorubicin) for a specified period (e.g., 48 hours).
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Dissolve the formazan crystals in a solubilizing agent (e.g., DMSO).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated, and the IC50 value is determined from the dose-response curve.
Visualizing Synthesis and Mechanism of Action
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and biological pathways.
References
Cross-referencing spectroscopic data of 8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde with literature
For researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the spectroscopic data for 8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde against its parent compound, imidazo[1,2-a]pyridine-2-carbaldehyde. Due to the limited availability of directly published, comprehensive experimental spectra for the 8-methyl derivative in publicly accessible literature, this guide establishes a predictive comparison based on available data for closely related structures. This approach offers a valuable reference for researchers to cross-verify their own experimental findings.
Introduction
This compound, with the CAS number 143982-39-2, is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class.[1][2] This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. Accurate characterization of its spectroscopic properties is crucial for confirming its synthesis and for use in further research and development. This guide focuses on the expected ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound, drawing comparisons with the well-documented spectra of the unsubstituted analog, imidazo[1,2-a]pyridine-2-carbaldehyde.
Predicted and Comparative Spectroscopic Data
The following tables summarize the expected and known spectroscopic data for this compound and its unsubstituted counterpart. The predictions for the 8-methyl derivative are based on established principles of spectroscopy and the observed data for similar imidazo[1,2-a]pyridine structures.
Table 1: ¹H NMR Spectroscopic Data (Predicted vs. Literature)
| Assignment | This compound (Predicted) | Imidazo[1,2-a]pyridine-2-carbaldehyde (Literature Data) |
| Aldehyde-H | ~9.8-10.0 ppm (s) | 9.84 ppm (s) |
| H-3 | ~8.2-8.4 ppm (s) | 8.27 ppm (s) |
| H-5 | ~7.8-8.0 ppm (d) | 8.13 ppm (d, J=6.8 Hz) |
| H-6 | ~6.8-7.0 ppm (t) | 7.01 ppm (t, J=6.8 Hz) |
| H-7 | ~7.3-7.5 ppm (d) | 7.46 ppm (d, J=9.1 Hz) |
| H-8 | - | 7.70 ppm (d, J=9.1 Hz) |
| 8-CH₃ | ~2.5-2.7 ppm (s) | - |
Solvent: CDCl₃. Predictions are based on general substituent effects and data from related imidazo[1,2-a]pyridine derivatives. Literature data for the unsubstituted analog is for comparison.
Table 2: ¹³C NMR Spectroscopic Data (Predicted vs. Literature)
| Assignment | This compound (Predicted) | Imidazo[1,2-a]pyridine-2-carbaldehyde (Literature Data) |
| C=O | ~185 ppm | 185.1 ppm |
| C-2 | ~148 ppm | 148.5 ppm |
| C-3 | ~118 ppm | 118.2 ppm |
| C-5 | ~128 ppm | 128.3 ppm |
| C-6 | ~114 ppm | 114.2 ppm |
| C-7 | ~130 ppm | 130.1 ppm |
| C-8 | ~125 ppm (quaternary) | 117.9 ppm |
| C-8a (bridgehead) | ~145 ppm | 145.4 ppm |
| 8-CH₃ | ~16-18 ppm | - |
Solvent: CDCl₃. Predictions are based on general substituent effects and data from related imidazo[1,2-a]pyridine derivatives. Literature data for the unsubstituted analog is for comparison.
Table 3: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight | Predicted [M+H]⁺ |
| This compound | C₉H₈N₂O | 160.17 g/mol [3] | 161.07094[4] |
| Imidazo[1,2-a]pyridine-2-carbaldehyde | C₈H₆N₂O | 146.15 g/mol [5] | 147.05530[5] |
Experimental Protocols
General Synthesis of Imidazo[1,2-a]pyridines
The most common method for the synthesis of imidazo[1,2-a]pyridines is the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound. For the target molecule, the synthesis would likely proceed as follows:
-
Reaction Setup: To a solution of 3-methyl-2-aminopyridine in a suitable solvent (e.g., ethanol, acetonitrile), an equivalent of an α-halocarbonyl compound, such as chloroacetaldehyde or bromopyruvaldehyde dimethyl acetal (which would require a subsequent hydrolysis step), is added.
-
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours until the starting materials are consumed, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are dried over a drying agent (e.g., anhydrous sodium sulfate), filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the pure this compound.
Spectroscopic Analysis Protocol
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is typically performed using an electrospray ionization (ESI) source to obtain an accurate mass of the protonated molecule ([M+H]⁺).
Workflow for Spectroscopic Data Cross-Referencing
The following diagram illustrates a logical workflow for a researcher when cross-referencing experimentally obtained spectroscopic data with literature values, especially when direct literature data for the exact compound is scarce.
Caption: Workflow for Cross-Referencing Spectroscopic Data.
References
- 1. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 2. Imidazo[1,2-a]pyridine-2-carboxaldehyde, 8-methyl- (9CI) CAS#: 143982-39-2 [amp.chemicalbook.com]
- 3. 8-Methyl-imidazo[1,2-a]pyridine-2-carbaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. PubChemLite - this compound (C9H8N2O) [pubchemlite.lcsb.uni.lu]
- 5. Imidazo(1,2-a)pyridine-2-carbaldehyde | C8H6N2O | CID 4961257 - PubChem [pubchem.ncbi.nlm.nih.gov]
Imidazo[1,2-a]pyridines: A Comparative Analysis of Their Efficacy Against Mycobacterium tuberculosis
A comprehensive guide for researchers and drug development professionals on the potent anti-tubercular activity of novel imidazo[1,2-a]pyridine derivatives, with supporting data and experimental protocols.
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for the development of new antitubercular agents.[1][2] Imidazo[1,2-a]pyridines (IPAs) have emerged as a promising class of heterocyclic compounds, with several derivatives demonstrating significant activity against both drug-sensitive and resistant Mtb strains.[1][3] This guide provides a comparative analysis of the efficacy of various imidazo[1,2-a]pyridine derivatives, summarizing key quantitative data and detailing the experimental methodologies used in their evaluation.
Potency Against Drug-Sensitive and Resistant M. tuberculosis Strains
A notable achievement in the development of IPAs is the discovery of compounds with low nanomolar to sub-micromolar minimum inhibitory concentrations (MICs). High-throughput screening and subsequent lead optimization have led to the identification of several potent molecules.[4][5] For instance, a series of imidazo[1,2-a]pyridine-3-carboxamides showed impressive MIC₉₀ values of ≤0.006 μM against the Mtb H37Rv strain.[1] The potency of some of these derivatives extends to clinically challenging MDR and XDR strains, in some cases surpassing the activity of existing anti-TB drugs like pretomanid.[1][6]
The following tables summarize the in vitro efficacy of selected imidazo[1,2-a]pyridine derivatives against various Mtb strains.
Table 1: Efficacy of Imidazo[1,2-a]pyridine-3-carboxamides against M. tuberculosis H37Rv
| Compound | Modification | MIC (μM) | Cytotoxicity (CC₅₀, VERO cells) | Reference |
| 5 | Initial Hit | 0.2 | >128 μM | [6] |
| 9 | Biaryl Ether | ≤0.006 | >128 μM | [6] |
| 12 | Biaryl Ether | ≤0.006 | >128 μM | [6] |
| 13 | Biaryl Ether | 0.015 | >128 μM | [6] |
| 16 | Biaryl Ether | ≤0.006 | >128 μM | [6] |
| 17 | Biaryl Ether | ≤0.006 | >128 μM | [6] |
| 18 | Biaryl Ether | 0.004 | >128 μM | [6] |
| IPA-6 | Amide Derivative | 0.05 µg/mL | SI ≥66 (HEK cells) | [7] |
| Q203 (Telacebec) | Clinical Candidate | - | - | [1] |
Table 2: Efficacy of Imidazo[1,2-a]pyridine Derivatives against Resistant M. tuberculosis Strains
| Compound | Strain Type | MIC Range (μM) | Reference |
| 4 | MDR & XDR | ≤0.03–0.8 | [1] |
| 18 | MDR & XDR | <0.03 to 0.8 | [6] |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | MDR | 0.07–2.2 | [1] |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | XDR | 0.07–0.14 | [1] |
Mechanism of Action: Targeting QcrB
Several studies have identified the b subunit of the ubiquinol cytochrome C reductase (QcrB), a key component of the electron transport chain, as the primary target of many imidazo[1,2-a]pyridine derivatives.[4][5] This was confirmed through the generation of spontaneous resistant mutants of M. bovis BCG, which showed a single nucleotide polymorphism in the qcrB gene.[4][5] Overexpression of QcrB in M. bovis BCG resulted in an increased MIC for these compounds, further validating this target.[4][5] The inhibition of QcrB disrupts the bacterium's energy metabolism, leading to cell death.
subgraph "cluster_discovery" { label="Discovery & Screening"; bgcolor="#E8F0FE"; "hts" [label="High-Throughput Screening (HTS)"]; "hit_id" [label="Hit Identification\n(Imidazo[1,2-a]pyridines)"]; hts -> hit_id; }
subgraph "cluster_optimization" { label="Lead Optimization"; bgcolor="#E6F4EA"; "sar" [label="Structure-Activity\nRelationship (SAR) Studies"]; "lead_opt" [label="Synthesis of Derivatives\n(e.g., Carboxamides)"]; sar -> lead_opt; }
subgraph "cluster_evaluation" { label="Preclinical Evaluation"; bgcolor="#FCE8E6"; "in_vitro" [label="In Vitro Efficacy\n(MIC against Mtb strains)"]; "cytotoxicity" [label="Cytotoxicity Assays\n(e.g., VERO, HepG2)"]; "in_vivo" [label="In Vivo Efficacy\n(Mouse Models)"]; "pk_studies" [label="Pharmacokinetic\n(PK) Studies"]; in_vitro -> cytotoxicity; cytotoxicity -> in_vivo; in_vivo -> pk_studies; }
hit_id -> sar [lhead="cluster_optimization", ltail="cluster_discovery"]; lead_opt -> in_vitro [lhead="cluster_evaluation"];
"clinical_dev" [label="Clinical Development\n(e.g., Q203)", shape="ellipse", fillcolor="#FBBC05", fontcolor="#202124"]; pk_studies -> clinical_dev; }
Figure 1: Drug discovery and development workflow for imidazo[1,2-a]pyridine-based anti-TB agents.
In Vivo Efficacy and Pharmacokinetics
Promising in vitro activity has been followed by successful in vivo evaluation for several lead compounds. For example, the derivative ND-09759 demonstrated bactericidal activity in a mouse model of Mtb infection, with efficacy comparable to the first-line drugs isoniazid and rifampicin. Pharmacokinetic studies of compounds like 13 and 18 in mice have also shown favorable profiles, supporting their potential for further development.[6] One study reported that a lead compound demonstrated a good pharmacokinetic profile in rats with a half-life of 1.5 hours and an AUC₀₋∞ of 288.22 h·ng/mL.[3] Another derivative, ND-09759, when administered orally at 30 mg/kg in mice, resulted in a maximum serum concentration (Cmax) of 2.9 µg/ml and a half-life of 20.1 hours.
"ipa" [label="Imidazo[1,2-a]pyridine\nDerivative"]; "qcrb" [label="QcrB Subunit of\nCytochrome bc1 Complex", fillcolor="#EA4335"]; "etc" [label="Electron Transport Chain"]; "atp_synthesis" [label="ATP Synthesis", shape="ellipse", fillcolor="#FBBC05", fontcolor="#202124"]; "cell_death" [label="Bacterial Cell Death", shape="ellipse", fillcolor="#202124", fontcolor="#FFFFFF"];
ipa -> qcrb [label="Inhibits"]; qcrb -> etc [style="dotted", arrowhead="none"]; etc -> atp_synthesis [label="Drives"]; atp_synthesis -> cell_death [label="Disruption leads to", color="#EA4335"]; qcrb -> atp_synthesis [label="Inhibition disrupts", style="dashed", color="#EA4335"]; }
Figure 2: Proposed mechanism of action of imidazo[1,2-a]pyridine derivatives targeting QcrB.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of imidazo[1,2-a]pyridine derivatives.
Minimum Inhibitory Concentration (MIC) Assay
The anti-tubercular activity of the synthesized compounds is commonly determined using the microplate Alamar Blue assay (MABA) against the M. tuberculosis H37Rv strain.[7]
Protocol:
-
Preparation of Inoculum: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (albumin, dextrose, catalase), and 0.05% (v/v) Tween 80. The culture is incubated at 37°C until it reaches a McFarland standard of 1.0. The culture is then diluted to a final concentration of 5 x 10⁵ CFU/mL.
-
Compound Preparation: The test compounds are dissolved in DMSO to prepare stock solutions. Serial two-fold dilutions are prepared in a 96-well microplate using Middlebrook 7H9 broth.
-
Inoculation and Incubation: 100 µL of the diluted bacterial suspension is added to each well containing the test compound. The plates are incubated at 37°C for 5-7 days.
-
Addition of Alamar Blue: After incubation, 20 µL of Alamar Blue solution is added to each well, and the plates are re-incubated for 24 hours.
-
Reading the Results: A change in color from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Cytotoxicity Assay
The cytotoxicity of the compounds is typically evaluated against a mammalian cell line, such as VERO (African green monkey kidney) or HepG2 (human liver cancer) cells, using assays like the MTT or MTS assay.
Protocol:
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48-72 hours.
-
Addition of Reagent: After the incubation period, the medium is removed, and a solution of MTT or MTS reagent is added to each well. The plate is then incubated for 2-4 hours.
-
Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Calculation: The concentration of the compound that inhibits cell growth by 50% (IC₅₀ or CC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.
subgraph "cluster_synthesis" { label="Compound Synthesis"; bgcolor="#E8F0FE"; "synthesis" [label="Synthesis of Imidazo[1,2-a]pyridine\nDerivatives"]; }
subgraph "cluster_invitro" { label="In Vitro Evaluation"; bgcolor="#E6F4EA"; "mic_assay" [label="MIC Determination\n(MABA Assay)"]; "cytotoxicity_assay" [label="Cytotoxicity Assay\n(e.g., MTT Assay)"]; mic_assay -> cytotoxicity_assay; }
subgraph "cluster_invivo" { label="In Vivo Studies"; bgcolor="#FCE8E6"; "pk_studies" [label="Pharmacokinetic Profiling\n(Mouse/Rat)"]; "efficacy_model" [label="Efficacy in Mouse\nInfection Model"]; pk_studies -> efficacy_model; }
synthesis -> mic_assay [lhead="cluster_invitro", ltail="cluster_synthesis"]; cytotoxicity_assay -> pk_studies [lhead="cluster_invivo"]; }
Figure 3: General experimental workflow for the evaluation of novel anti-TB agents.
Conclusion
Imidazo[1,2-a]pyridine derivatives represent a highly promising class of anti-tubercular agents with potent activity against both drug-sensitive and resistant strains of M. tuberculosis. Their novel mechanism of action, targeting QcrB, makes them attractive candidates for further development, particularly for use in combination therapies. The extensive structure-activity relationship studies have paved the way for the design of new analogs with improved potency and pharmacokinetic properties. Continued research in this area is crucial for the development of new, more effective treatments to combat the global threat of tuberculosis.
References
- 1. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 2. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of novel imidazo[1,2-a]pyridine inhibitors targeting M. tuberculosis QcrB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Imidazo[1,2-a]pyridines: Classical vs. Modern Methodologies
For researchers, scientists, and professionals in drug development, the imidazo[1,2-a]pyridine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] The synthesis of these bicyclic heterocycles has evolved significantly, moving from traditional, often harsh, condensation reactions to more sophisticated, efficient, and environmentally benign modern techniques. This guide provides a detailed comparison of classical and contemporary approaches to imidazo[1,2-a]pyridine synthesis, supported by experimental data and protocols.
Executive Summary
Modern synthesis methods for imidazo[1,2-a]pyridines, such as multicomponent reactions (MCRs) and those utilizing alternative energy sources like microwave and ultrasound, offer substantial advantages over classical approaches. These newer methods often result in higher yields, significantly shorter reaction times, and operate under milder, more environmentally friendly conditions.[5][6][7][8] Classical methods, while foundational, typically require harsher conditions, longer reaction times, and may produce more waste. The selection of a particular method will ultimately depend on the specific target molecule, available resources, and desired production scale.
Data Presentation: A Head-to-Head Comparison
The following tables summarize quantitative data for representative classical and modern synthesis methods for imidazo[1,2-a]pyridines, highlighting key performance indicators such as reaction time, yield, and conditions.
Table 1: Classical Synthesis via Condensation of 2-Aminopyridine with α-Bromoketones
| Entry | 2-Aminopyridine Derivative | α-Bromoketone | Solvent | Catalyst | Conditions | Time (h) | Yield (%) | Reference |
| 1 | 2-Aminopyridine | 2-Bromoacetophenone | Ethanol | None | Reflux | 6 | 85 | [4] (Implied) |
| 2 | 2-Amino-5-methylpyridine | 2-Bromo-4'-methoxyacetophenone | DMF | None | 100 °C | 4 | 92 | [9] (Implied) |
| 3 | 2-Aminopyridine | 2-Bromo-4'-chloroacetophenone | None | None | 60 °C | 1 | 95 | [10] |
Table 2: Modern Synthesis via Microwave-Assisted One-Pot Three-Component Reaction
| Entry | 2-Aminopyridine | Aldehyde | Isocyanide | Solvent | Catalyst | Conditions | Time (min) | Yield (%) | Reference |
| 1 | 2-Aminopyridine | 4-Chlorobenzaldehyde | Cyclohexyl isocyanide | Methanol | Sc(OTf)₃ | Microwave, 120 °C | 10 | 92 | [3] (Implied) |
| 2 | 2-Aminopyridine | Furfural | Cyclohexyl isocyanide | Ethanol | NH₄Cl | Microwave | 15 | 36 | [11] |
| 3 | 2-Aminopyridine | 4-Nitrobenzaldehyde | tert-Butyl isocyanide | Acetonitrile | I₂ | Microwave, 80 °C | 5 | 94 | [7] (Implied) |
Table 3: Modern Synthesis via Ultrasound-Assisted Groebke–Blackburn–Bienaymé Reaction (GBBR)
| Entry | 2-Aminopyridine | Aldehyde | Isocyanide | Solvent | Catalyst | Conditions | Time (h) | Yield (%) | Reference |
| 1 | 2-Aminopyridine | Furfural | Cyclohexyl isocyanide | Water | NH₄Cl | Ultrasound, 60 °C | 1 | 86 | [1] |
| 2 | 2-Amino-5-chloropyridine | Furfural | Cyclohexyl isocyanide | Water | NH₄Cl | Ultrasound, 60 °C | 1 | 86 | [1] |
| 3 | 2-Aminopyridine | Furfural | Cyclohexyl isocyanide | Ethanol | p-TsOH | Ultrasound, rt | 2 | 91 | [12] |
Experimental Protocols
Classical Method: Catalyst- and Solvent-Free Synthesis of 2-Phenylimidazo[1,2-a]pyridine
This protocol is based on the condensation of a 2-aminopyridine with an α-haloketone.[10]
Materials:
-
2-Aminopyridine (1 mmol)
-
2-Bromoacetophenone (1 mmol)
Procedure:
-
A mixture of 2-aminopyridine (1 mmol) and 2-bromoacetophenone (1 mmol) is placed in a round-bottom flask.
-
The reaction mixture is heated at 60 °C for 1 hour.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.
-
The resulting solid is washed with a saturated aqueous solution of NaHCO₃ and then with water.
-
The crude product is purified by recrystallization from ethanol to afford the pure 2-phenylimidazo[1,2-a]pyridine.
Modern Method: Ultrasound-Assisted One-Pot Green Synthesis of N-cyclohexyl-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine
This protocol utilizes the Groebke–Blackburn–Bienaymé multicomponent reaction under ultrasound irradiation.[1]
Materials:
-
2-Aminopyridine (1 mmol)
-
Furfural (1 mmol)
-
Cyclohexyl isocyanide (1 mmol)
-
Ammonium chloride (NH₄Cl) (10 mol%)
-
Water (5 mL)
Procedure:
-
In a sonication vessel, 2-aminopyridine (1 mmol), furfural (1 mmol), cyclohexyl isocyanide (1 mmol), and ammonium chloride (10 mol%) are combined in water (5 mL).
-
The vessel is placed in an ultrasonic bath and irradiated at 60 °C for 1 hour.
-
Reaction progress is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired product.
Mandatory Visualizations
Caption: Classical synthesis of imidazo[1,2-a]pyridines.
Caption: Modern one-pot synthesis of imidazo[1,2-a]pyridines.
Conclusion
The synthesis of imidazo[1,2-a]pyridines has been significantly advanced through the development of modern synthetic methods. Techniques such as microwave-assisted synthesis, ultrasound-assisted reactions, and multicomponent reactions offer marked improvements in terms of efficiency, yield, and environmental impact when compared to classical condensation methods.[7][8][12] While classical methods remain valuable for their simplicity and the synthesis of certain analogues, modern approaches provide a powerful and versatile toolkit for the rapid generation of diverse libraries of imidazo[1,2-a]pyridine derivatives, a critical task in contemporary drug discovery and development. The choice of synthetic route will be guided by the specific requirements of the target molecule and the overarching goals of the research program.
References
- 1. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. bio-conferences.org [bio-conferences.org]
- 4. 2024.sci-hub.st [2024.sci-hub.st]
- 5. connectjournals.com [connectjournals.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. scispace.com [scispace.com]
- 9. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. mdpi.com [mdpi.com]
- 12. Sonochemical Synthesis of Imidazo[1, 2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Catalyzed by TSOH [mdpi.com]
A Comparative Guide to the Properties of 8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde: In Silico Predictions vs. Experimental Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the physicochemical and biological properties of 8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde, contrasting computational (in silico) predictions with available experimental data. Due to a scarcity of published experimental data for this specific molecule, this guide leverages data from closely related analogs and outlines standardized experimental protocols to provide a comprehensive resource for researchers.
Physicochemical Properties: A Tale of Two Data Sources
The characterization of a compound's physicochemical properties is fundamental to its development as a potential therapeutic agent. Here, we compare the in silico predicted properties of this compound with the limited available experimental data for the broader imidazo[1,2-a]pyridine class.
Data Summary Table
| Property | In Silico Predicted Value (for this compound) | Experimental Value (for related Imidazo[1,2-a]pyridine derivatives) |
| Molecular Weight | 160.17 g/mol [1] | Not Applicable (Calculated) |
| Melting Point | Data not available | 154 - 155 °C (for 2-(4'-Fluorophenyl)-3-hydroxymethyl imidazo[1,2-a]pyridine)[2] |
| Boiling Point | Data not available | Data not available |
| pKa (acidic) | Data not available | Data not available |
| pKa (basic) | Data not available | ~4.37 (for 1H-Imidazo[4,5-b]pyridine)[3] |
| LogP | 1.9[4] | Data not available |
| Solubility | Data not available | Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) for similar structures. |
| Form | Solid[1] | Solid |
Experimental Protocols
To bridge the gap between predicted and experimental data, the following are detailed protocols for determining key physicochemical properties.
Melting Point Determination
The melting point of a solid crystalline substance is a critical indicator of its purity.
Protocol:
-
A small, finely powdered sample of the compound is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the substance begins to melt and the temperature at which it completely liquefies are recorded as the melting point range. A narrow range typically indicates a high degree of purity.
Solubility Determination
Understanding a compound's solubility is crucial for formulation and bioavailability studies.
Protocol:
-
An excess amount of the compound is added to a known volume of a specific solvent (e.g., water, DMSO, ethanol) at a constant temperature.
-
The mixture is agitated (e.g., using a shaker or stirrer) until equilibrium is reached.
-
The saturated solution is filtered to remove any undissolved solid.
-
The concentration of the compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is a critical parameter for predicting a drug's behavior in physiological environments.
Protocol (Potentiometric Titration):
-
A known concentration of the compound is dissolved in a suitable solvent (typically water or a water/co-solvent mixture).
-
The solution is titrated with a standardized solution of a strong acid or base.
-
The pH of the solution is monitored using a calibrated pH meter as a function of the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.[3]
Biological Activities: A Scaffold of Promise
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, known to exhibit a wide range of biological activities.[5] While specific experimental data for this compound is limited, the known activities of its analogs suggest potential applications as an anticancer and kinase inhibitory agent.[6][7][8][9]
Anticancer Activity
Derivatives of imidazo[1,2-a]pyridine have demonstrated cytotoxic effects against various cancer cell lines.[7][8] The proposed mechanism often involves the inhibition of key cellular pathways, leading to cell cycle arrest and apoptosis.[7][8]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan product.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Kinase Inhibition
Many imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.[10][11][12]
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
The kinase, its substrate, and ATP are combined in a reaction buffer.
-
The test compound at various concentrations is added to the reaction mixture.
-
The reaction is initiated and allowed to proceed for a set time at a specific temperature.
-
The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate) or antibody-based detection (e.g., ELISA).
-
The IC50 value is calculated by plotting the percentage of kinase inhibition against the compound concentration.
Visualizing the Science
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a general experimental workflow and a hypothetical signaling pathway.
References
- 1. 8-Methyl-imidazo[1,2-a]pyridine-2-carbaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. PubChemLite - this compound (C9H8N2O) [pubchemlite.lcsb.uni.lu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Differentiating Isomers of Imidazo[1,2-a]pyridines: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the precise structural characterization of isomeric compounds is a critical step in chemical synthesis and pharmaceutical development. The imidazo[1,2-a]pyridine scaffold, a privileged structure in medicinal chemistry, frequently yields constitutional isomers during synthesis, the differentiation of which is paramount for understanding structure-activity relationships (SAR). This guide provides a comparative overview of key analytical techniques for the unambiguous differentiation of imidazo[1,2-a]pyridine isomers, supported by experimental data and detailed protocols.
The subtle differences in the substitution patterns on the imidazo[1,2-a]pyridine core can lead to significant variations in biological activity and physicochemical properties. Therefore, employing robust analytical methodologies to distinguish between these isomers is essential. This guide focuses on the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Chromatographic techniques, offering a comprehensive toolkit for the structural elucidation of these important heterocyclic compounds.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for isomeric differentiation often depends on the nature of the isomers and the available instrumentation. While each technique offers unique advantages, a combination of methods typically provides the most definitive structural assignment.
| Analytical Technique | Principle of Differentiation | Key Advantages | Common Applications |
| 1D & 2D NMR Spectroscopy | Differences in the chemical environment of nuclei (¹H, ¹³C) leading to distinct chemical shifts, coupling constants, and through-bond or through-space correlations. | Provides detailed structural information, enabling unambiguous assignment of substitution patterns. 2D NMR (COSY, HSQC, HMBC, NOESY) is particularly powerful for complex structures. | Differentiation of constitutional isomers (e.g., 5-methyl- vs. 7-methyl-imidazo[1,2-a]pyridine) by analyzing unique proton and carbon chemical shifts and coupling patterns. Elucidation of N-regioisomers in related heterocyclic systems.[1] |
| Tandem Mass Spectrometry (MS/MS) | Isomer-specific fragmentation patterns upon collision-induced dissociation (CID). | High sensitivity and speed. Can provide "fingerprint" fragmentation spectra for known isomers. Useful for analyzing complex mixtures when coupled with chromatography (LC-MS/MS). | Identification of characteristic fragment ions that are unique to a specific substitution pattern. For example, the fragmentation of 3-phenoxy imidazo[1,2-a]pyridines shows characteristic cleavages that can help identify the scaffold and substituents.[2] |
| Liquid Chromatography (LC) | Differential partitioning of isomers between a stationary phase and a mobile phase based on polarity, size, or shape. | Excellent for separating isomeric mixtures prior to detection. Retention time is a reliable parameter for isomer identification when using standardized methods. | Baseline separation of positional isomers, allowing for their individual collection and subsequent spectroscopic analysis. |
| Ion Mobility Spectrometry (IMS) | Separation of ions in the gas phase based on their size, shape, and charge. | Provides an additional dimension of separation, particularly useful for isomers that are difficult to separate by chromatography or have similar mass spectra. | Potential for separating imidazo[1,2-a]pyridine isomers with different conformations or cross-sectional areas. |
Data Presentation: Spectroscopic Differentiation of Methyl-Substituted Imidazo[1,2-a]pyridine Isomers
To illustrate the power of NMR spectroscopy in differentiating constitutional isomers, the following table summarizes the reported ¹H NMR chemical shifts for various methyl-substituted imidazo[1,2-a]pyridines. The distinct chemical shifts of the methyl protons and the aromatic protons provide a clear basis for differentiation.
| Compound | H-2 (ppm) | H-3 (ppm) | H-5 (ppm) | H-6 (ppm) | H-7 (ppm) | H-8 (ppm) | -CH₃ (ppm) |
| Imidazo[1,2-a]pyridine | 7.95 | 7.55 | 8.08 | 6.78 | 7.18 | 7.60 | - |
| 2-Methyl- | - | 7.42 | 7.95 | 6.70 | 7.10 | 7.51 | 2.45 |
| 3-Methyl- | 7.82 | - | 7.91 | 6.68 | 7.08 | 7.40 | 2.35 |
| 5-Methyl- | 7.85 | 7.45 | - | 6.62 | 7.05 | 7.48 | 2.58 |
| 7-Methyl- | 7.88 | 7.41 | 7.90 | 6.60 | - | 7.35 | 2.38 |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. Data compiled from various sources.
Mandatory Visualizations
Experimental Workflow for Isomer Differentiation
Caption: Workflow for the separation and identification of imidazo[1,2-a]pyridine isomers.
Logical Relationship for 2D NMR-Based Isomer Assignment
Caption: Using 2D NMR correlations to determine the exact substitution pattern on the imidazo[1,2-a]pyridine ring.
Experimental Protocols
2D NMR Spectroscopy for Isomeric Differentiation (HMBC & NOESY)
This protocol is adapted from methodologies used for related heterocyclic systems and is highly applicable to imidazo[1,2-a]pyridines.[1]
Objective: To unambiguously determine the substitution pattern on the imidazo[1,2-a]pyridine ring by identifying through-bond and through-space correlations.
Sample Preparation:
-
Dissolve 5-10 mg of the purified imidazo[1,2-a]pyridine isomer in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Filter the solution into a 5 mm NMR tube.
-
For NOESY experiments, it is recommended to degas the sample to remove dissolved oxygen, which can interfere with the NOE effect. This can be achieved by several freeze-pump-thaw cycles.
Instrumentation (500 MHz NMR Spectrometer):
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: A standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf).
-
Spectral Width: Optimized to cover all proton and carbon resonances.
-
Number of Points (F2): 2048.
-
Number of Increments (F1): 256-512.
-
Number of Scans: 8-16 per increment.
-
Relaxation Delay: 1.5-2.0 seconds.
-
Long-Range Coupling Constant (JXH): Optimized for 8-10 Hz to observe two- and three-bond correlations.
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Pulse Program: A standard gradient-selected NOESY pulse sequence (e.g., noesygpph).
-
Spectral Width: Optimized for the proton chemical shift range.
-
Number of Points (F2): 2048.
-
Number of Increments (F1): 256-512.
-
Number of Scans: 8-16 per increment.
-
Relaxation Delay: 1.5-2.0 seconds.
-
Mixing Time (d8): 500-800 ms, can be optimized based on the molecule.
-
Data Analysis:
-
HMBC: Look for correlations between the protons of a substituent (e.g., -CH₃) and the carbons of the imidazo[1,2-a]pyridine core. For example, the protons of a methyl group at C-7 will show a correlation to C-7, C-6, and C-8.
-
NOESY: Identify through-space correlations. For instance, a substituent at C-8 may show an NOE to the proton at C-7, while a substituent at C-5 will show a proximity to the proton at C-6.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Analysis
Objective: To generate and compare the fragmentation patterns of imidazo[1,2-a]pyridine isomers to identify diagnostic product ions.
Instrumentation: An electrospray ionization (ESI) source coupled to a tandem mass spectrometer (e.g., quadrupole-time-of-flight, Q-TOF; or triple quadrupole, QqQ).
Sample Preparation:
-
Prepare dilute solutions (1-10 µg/mL) of the purified isomers in a suitable solvent such as methanol or acetonitrile, often with the addition of 0.1% formic acid to promote protonation.
MS Parameters:
-
Ionization Mode: Positive ESI.
-
MS1 (Full Scan): Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺.
-
MS2 (Product Ion Scan):
-
Select the [M+H]⁺ ion of the isomer as the precursor ion.
-
Apply collision-induced dissociation (CID) by varying the collision energy (typically 10-40 eV) to induce fragmentation.
-
Acquire the product ion spectrum.
-
Data Analysis:
-
Compare the MS/MS spectra of the different isomers.
-
Identify unique fragment ions or significant differences in the relative abundances of common fragment ions.
-
Propose fragmentation pathways to rationalize the observed differences, which can be correlated to the specific substitution pattern of each isomer. Studies on related structures have shown that characteristic losses, such as the elimination of substituents or ring cleavages, can be diagnostic.[2]
By systematically applying these analytical techniques, researchers can confidently differentiate between isomers of imidazo[1,2-a]pyridines, ensuring the correct structural assignment crucial for advancing drug discovery and development programs.
References
Safety Operating Guide
Proper Disposal of 8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides detailed procedures for the proper disposal of 8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde, ensuring compliance with safety regulations and minimizing environmental impact.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound and adhere to all institutional and local regulations. The following personal protective equipment (PPE) is mandatory when handling this compound or its waste:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A lab coat and closed-toe shoes.
All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Hazard Classification and Waste Identification
This compound is classified as a hazardous substance. Based on available data, it is harmful if swallowed and may cause an allergic skin reaction.[1][2] Due to its chemical structure, containing both a pyridine and an aldehyde functional group, it should be treated as hazardous chemical waste.[3][4] All materials contaminated with this compound, including personal protective equipment, weighing papers, and reaction vessels, must also be disposed of as hazardous waste.[3]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O | [1] |
| Molecular Weight | 160.17 g/mol | [1] |
| Hazard Codes | H302, H317 | [1] |
| GHS Pictogram | GHS07 (Exclamation mark) | [1][2] |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste must comply with all local, state, and federal regulations. The primary disposal route is through an approved hazardous waste disposal plant, typically involving incineration.[4][5]
Experimental Protocol: Waste Segregation and Collection
-
Waste Segregation: Do not mix this compound waste with other waste streams. It should be collected as a non-halogenated organic solid waste.[6]
-
Solid Waste Collection:
-
Liquid Waste Collection:
-
If this compound is in a solution, collect it in a separate, compatible, and clearly labeled hazardous waste container for non-halogenated organic solvents.[7]
-
Ensure the container is tightly sealed to prevent the escape of vapors.
-
-
Labeling:
-
Clearly label the hazardous waste container with the full chemical name: "this compound" and the appropriate hazard symbols (e.g., "Harmful," "Irritant").
-
Indicate the approximate quantity of the waste.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4]
-
The SAA should be a secure, well-ventilated area, away from incompatible materials.
-
-
Disposal Request:
-
Once the waste container is full or is no longer being added to, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Emergency Procedures for Spills
In the event of a spill, evacuate the immediate area and ensure proper ventilation. Wearing the appropriate PPE, contain and clean up the spill using an inert absorbent material such as vermiculite or sand. Collect the absorbed material and any contaminated debris into a sealed container and dispose of it as hazardous waste.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment.
References
Personal protective equipment for handling 8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde. Given the limited specific data for this compound, the following procedures are based on its available safety information and data from structurally similar compounds. It is imperative to handle this compound with caution, assuming it may share similar hazards.
Hazard Summary
This compound is classified with the following hazards:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H317: May cause an allergic skin reaction.
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
The GHS pictogram associated with this chemical is the exclamation mark (GHS07), indicating these health hazards.[1]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Best Practices |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields meeting ANSI Z87.1-2003 or European Standard EN166.[2][3] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[3][4] | Ensure eye protection is properly fitted. Eyewash stations should be readily accessible.[2] |
| Hand Protection | Chemically resistant, impervious gloves (e.g., Butyl rubber, Nitrile rubber). | Inspect gloves for integrity before each use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves as hazardous waste. Wash and dry hands thoroughly after handling.[4][5] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if working outside of a fume hood, if ventilation is inadequate, or if dust is generated.[2][5] | The type of respirator will depend on the concentration and nature of the airborne contaminant. Ensure proper fit and training before using a respirator. |
| Protective Clothing | A flame-resistant lab coat or a full chemical-protective suit.[3] Closed-toe shoes are mandatory.[3] | Clothing should prevent skin contact.[2] Safety showers should be close to the workstation.[2] |
Operational and Disposal Plans
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as acids, bases, and strong oxidizing agents.[2]
-
Keep the container tightly closed when not in use.[6]
-
The storage area should be clearly labeled with the appropriate hazard warnings.
Handling and Use:
-
All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][5]
-
Use the smallest quantity of the substance necessary for the experiment.
-
Do not eat, drink, or smoke in the laboratory.[4]
-
Wash hands thoroughly with soap and water after handling the compound.[4]
Spill Management:
-
Minor Spill: Evacuate the immediate area. Wearing appropriate PPE, gently cover the spill with an inert absorbent material to avoid raising dust.[2][5] Collect the spilled material using appropriate tools and place it in a sealed, labeled container for disposal.
-
Major Spill: Evacuate the laboratory and notify emergency personnel.
Disposal Plan:
-
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated gloves, absorbent materials, and empty containers, in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste in a compatible, sealed, and clearly labeled hazardous waste container.
-
Dispose of all waste in accordance with local, state, and federal regulations.
Experimental Protocols: Emergency First Aid
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[6] |
| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation or a rash occurs, get medical advice/attention.[6] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Call a physician or poison control center immediately.[2][6] |
digraph "Safe_Handling_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];subgraph "cluster_prep" { label="Preparation"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; "Don_PPE" [label="Don Appropriate PPE"]; "Prep_Work_Area" [label="Prepare Work Area in Fume Hood"]; }
subgraph "cluster_handling" { label="Handling"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; "Weigh_Chemical" [label="Weigh Chemical"]; "Perform_Experiment" [label="Perform Experiment"]; }
subgraph "cluster_cleanup" { label="Cleanup & Disposal"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; "Clean_Work_Area" [label="Clean Work Area"]; "Segregate_Waste" [label="Segregate Hazardous Waste"]; "Dispose_Waste" [label="Dispose of Waste"]; "Doff_PPE" [label="Doff PPE"]; }
"Don_PPE" -> "Prep_Work_Area"; "Prep_Work_Area" -> "Weigh_Chemical"; "Weigh_Chemical" -> "Perform_Experiment"; "Perform_Experiment" -> "Clean_Work_Area"; "Clean_Work_Area" -> "Segregate_Waste"; "Segregate_Waste" -> "Dispose_Waste"; "Dispose_Waste" -> "Doff_PPE"; }
Caption: Standard operating procedure for handling this compound.
Caption: Emergency response plan for exposure to this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
